Product packaging for Penflufen(Cat. No.:CAS No. 494793-67-8)

Penflufen

Cat. No.: B166974
CAS No.: 494793-67-8
M. Wt: 317.4 g/mol
InChI Key: GOFJDXZZHFNFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]pyrazole-4-carboxamide is an aromatic amide obtained by formal condensation of the carboxy group of 5-fluoro-1,3-dimethylpyrazole-4-carboxylic acid with the amino group of 2-(4-methylpentan-2-yl)aniline. It is an aromatic amide, an organofluorine compound and a member of pyrazoles.
Fungicides, Industrial

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24FN3O B166974 Penflufen CAS No. 494793-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O/c1-11(2)10-12(3)14-8-6-7-9-15(14)20-18(23)16-13(4)21-22(5)17(16)19/h6-9,11-12H,10H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFJDXZZHFNFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=CC=C2C(C)CC(C)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058107
Record name Penflufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494793-67-8
Record name Penflufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494793-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penflufen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0494793678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Penflufen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1,3-dimethyl-N-[2-(4-methylpentan-2-yl)phenyl]-1H-pyrazole-4-carboxamide; 2â??-[(RS)-1,3-dimethylbutyl]-5-fluoro-1,3-dimethylpyrazole-4-carboxanilide; penflufen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENFLUFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8252E275KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Penflufen's Mechanism of Action in Fungal Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penflufen is a potent pyrazole-carboxamide fungicide that effectively controls a range of phytopathogenic fungi. Its mode of action centers on the disruption of fungal cellular respiration by specifically targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain (ETC).[1] This inhibition blocks the crucial oxidation of succinate to fumarate, halting the flow of electrons, crippling ATP synthesis, and ultimately leading to fungal cell death. This guide provides an in-depth examination of this mechanism, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The mitochondrial electron transport chain is the primary engine of cellular energy production in aerobic organisms. Succinate dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane that uniquely links the Krebs (tricarboxylic acid) cycle with the ETC.[2][3]

SDH's function is twofold:

  • In the Krebs Cycle: It catalyzes the oxidation of succinate to fumarate.

  • In the ETC: It transfers the electrons derived from succinate to the electron carrier ubiquinone (also known as Coenzyme Q), reducing it to ubiquinol.

This compound, as a member of the SDHI class of fungicides, acts by binding to the ubiquinone-binding site (the Q-site) of the SDH complex.[2] This binding event physically obstructs the natural ubiquinone substrate from docking with the enzyme. Consequently, the transfer of electrons from the FAD cofactor within SDH to ubiquinone is blocked.

The downstream effects of this inhibition are catastrophic for the fungal cell:

  • Disruption of Electron Flow: The entire electron transport chain downstream of Complex II is starved of electrons, severely impairing the function of Complexes III and IV.

  • Cessation of ATP Synthesis: The blocked electron flow prevents the pumping of protons across the inner mitochondrial membrane, which dissipates the proton motive force necessary for ATP synthase to produce ATP.

  • Generation of Reactive Oxygen Species (ROS): The "backed-up" electrons at Complex II can lead to the partial reduction of oxygen, generating superoxide radicals and other ROS, which cause significant oxidative stress and damage to cellular components.[4]

Figure 1. This compound's Inhibition of the Mitochondrial Electron Transport Chain cluster_krebs Krebs Cycle (Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) C2 Complex II (Succinate Dehydrogenase) C1 Complex I Q Ubiquinone (Q) C1->Q C2->Q C3 Complex III Q->C3 CytC Cytochrome c C3->CytC C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP ADP + Pi This compound This compound This compound->C2 Binds to Q-site & Blocks e- transfer

Figure 1. this compound's Inhibition of the Mitochondrial ETC

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of a fungicide is quantified by its EC50 value—the effective concentration required to inhibit 50% of fungal mycelial growth. This compound demonstrates potent activity against key pathogens like Rhizoctonia solani.

Furthermore, this compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers): S-(+)-penflufen and R-(-)-penflufen. Research has shown significant enantioselective toxicity, with the S-(+)-enantiomer being substantially more active against target fungi.[5] This is likely due to a more favorable stereospecific binding interaction with the SDH target site.[5]

CompoundTarget PathogenEC50 (μg/mL)Reference
This compound (Racemic)Rhizoctonia solani< 1.0[4]
S-(+)-penflufenRhizoctonia solani0.023[5]
R-(-)-penflufenRhizoctonia solani3.41[5]

Table 1. In vitro inhibitory activity of this compound and its enantiomers against Rhizoctonia solani.

Experimental Protocols

The mechanism and efficacy of this compound can be elucidated through a series of standardized laboratory experiments.

Protocol: Mycelial Growth Inhibition Assay

This in vitro assay determines the EC50 value of a fungicide by measuring its effect on the radial growth of a fungus on an amended agar medium.

Figure 2. Workflow for Mycelial Growth Inhibition Assay A Prepare Fungicide Stock (this compound in DMSO) B Create Serial Dilutions to achieve final test concentrations A->B C Mix dilutions into molten PDA medium (~50°C) and pour plates B->C D Inoculate center of each plate with a mycelial plug from an actively growing fungal culture C->D E Incubate plates at 25°C in the dark D->E F Measure colony diameters at set time points (e.g., 48, 72h) E->F G Calculate Percent Inhibition vs. Control F->G H Determine EC50 value using Probit analysis G->H

Figure 2. Workflow for Mycelial Growth Inhibition Assay

Methodology:

  • Preparation of Fungicide Plates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Aseptically add the fungicide dilutions to molten (45-50°C) Potato Dextrose Agar (PDA). The final solvent concentration should be consistent across all plates, including the control (e.g., 0.1% DMSO).[6]

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the leading edge of an actively growing culture of the target fungus (e.g., R. solani).[7]

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate and control plate.[7]

  • Incubation and Measurement:

    • Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

    • After a defined period (e.g., 48-72 hours), measure two perpendicular diameters of the fungal colony on each plate.[8]

  • Data Analysis:

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition relative to the solvent control.

    • Calculate the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.[8][9]

Protocol: Succinate Dehydrogenase (SDH) Activity Assay

This biochemical assay directly measures the enzymatic activity of SDH in isolated mitochondria or cell lysates by monitoring the reduction of an artificial electron acceptor.

Figure 3. Workflow for SDH Activity Assay A Prepare Sample: Isolate mitochondria or create cell homogenate B Prepare Reaction Wells (96-well plate): - Sample/Mitochondria - SDH Assay Buffer - this compound (test) or Solvent (control) A->B C Pre-incubate to allow inhibitor binding B->C D Initiate Reaction: Add SDH Substrate Mix (Succinate + DCIP Probe) C->D E Measure Absorbance at 600 nm in kinetic mode (e.g., every 30s for 15-30 min) D->E F Determine Rate of Reaction (ΔAbsorbance / ΔTime) from the linear phase E->F G Calculate Specific SDH Activity and Percent Inhibition by this compound F->G

Figure 3. Workflow for Spectrophotometric SDH Activity Assay

Methodology:

  • Sample Preparation:

    • Isolate mitochondria from fungal cells or tissue using differential centrifugation, or prepare a cell homogenate in ice-cold SDH Assay Buffer.[10][11]

    • Determine the protein concentration of the sample using a standard method (e.g., Bradford or BCA assay).

  • Assay Reaction (adapted from commercial kits): [10][11][12]

    • In a 96-well plate, add the sample (e.g., 10-50 µg of mitochondrial protein) to wells containing SDH Assay Buffer.

    • Add the desired concentration of this compound or solvent control and pre-incubate for 5-10 minutes.

    • Initiate the reaction by adding a reaction mix containing the substrate (succinate) and an artificial electron acceptor probe, such as 2,6-dichlorophenolindophenol (DCIP).

  • Measurement:

    • Immediately place the plate in a spectrophotometer set to 25°C.

    • Measure the decrease in absorbance at 600 nm in kinetic mode. As SDH oxidizes succinate, it reduces DCIP, causing the blue dye to become colorless, thus decreasing the absorbance.[13]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA600/min) from the linear portion of the kinetic curve.

    • Convert the rate to specific activity (e.g., nmol/min/mg protein) using a standard curve generated with a known amount of reduced DCIP.

    • Determine the percent inhibition of SDH activity by this compound compared to the control. This can be used to calculate an IC50 (the concentration of inhibitor causing 50% inhibition of enzyme activity).

Protocol: Fungal Oxygen Consumption Rate (OCR) Measurement

This physiological assay assesses the overall impact of this compound on cellular respiration by measuring the rate at which fungal cells or isolated mitochondria consume oxygen.

Methodology:

  • Cell Preparation:

    • Grow the fungus in a liquid medium (e.g., Potato Dextrose Broth) to the desired growth phase.

    • Harvest and wash the mycelia, then resuspend in a suitable respiration buffer to a known density.

  • Measurement:

    • Add the fungal suspension to the chamber of an oxygen-monitoring system (e.g., a Clark-type oxygen electrode or a fluorescence-based microplate reader system).[6][14]

    • Allow the system to equilibrate and measure the basal oxygen consumption rate.

    • Inject this compound into the chamber to achieve the desired final concentration and continue to monitor oxygen levels.

  • Data Analysis:

    • The instrument's software calculates the oxygen consumption rate (OCR), typically in units of nmol O₂/min or a similar metric.[15]

    • Compare the OCR before and after the addition of this compound to determine the degree of respiratory inhibition.

Conclusion

This compound's fungicidal activity is unequivocally linked to its function as a high-potency inhibitor of succinate dehydrogenase (Complex II). By binding to the enzyme's Q-site, it severs a critical link between the Krebs cycle and the electron transport chain, leading to a collapse in cellular energy production and ultimately, fungal death. The significant enantioselectivity of this compound, with the S-(+)-enantiomer showing markedly higher activity, highlights the highly specific nature of its interaction with the target protein. The experimental protocols detailed herein provide a robust framework for quantifying this activity and further investigating the intricate molecular details of SDHI fungicides.

References

Penflufen as a Succinate Dehydrogenase Inhibitor (SDHI): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penflufen is a broad-spectrum, loco-systemic fungicide belonging to the pyrazole-carboxamide chemical class. It is registered for the control of a range of fungal pathogens, particularly soil-borne and seed-borne diseases in crops such as potatoes, soybeans, cereal grains, and alfalfa.[1][2] Its primary mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[2] This specific targeting classifies this compound within the Fungicide Resistance Action Committee (FRAC) Group 7. Due to its targeted mechanism, this compound has demonstrated high efficacy against key pathogens like Rhizoctonia spp. and Ustilago spp..[2] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Chemical and Physical Properties

This compound is a synthetic, chiral molecule, commercially produced as a racemic mixture of its (R) and (S) enantiomers.[3] The S-(+)-enantiomer has been shown to be the more biologically active form against several key fungal pathogens.[1]

PropertyValueSource(s)
IUPAC Name 2'-[(RS)-1,3-dimethylbutyl]-5-fluoro-1,3-dimethylpyrazole-4-carboxanilide[3]
CAS Name N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide[3]
CAS Number 494793-67-8[3]
Chemical Formula C₁₈H₂₄FN₃O[3]
Molar Mass 317.41 g/mol [3]
Physical State Off-white colored powder[3]
Isomerism Exists as a racemic mixture of (R)-penflufen and (S)-penflufen[3]
Water Solubility Low[4]
Vapor Pressure 9.0 x 10⁻⁹ torr (low volatility)[2]

Mechanism of Action

This compound's fungicidal activity stems from its potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme complex in the inner mitochondrial membrane of fungal cells.

The Target: Succinate Dehydrogenase (Complex II)

Succinate Dehydrogenase is a crucial enzyme complex with a dual role in cellular metabolism:

  • Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.

  • Electron Transport Chain (ETC): It transfers the electrons derived from succinate oxidation to the ubiquinone (Coenzyme Q) pool, thereby linking the TCA cycle directly to oxidative phosphorylation.

The complex is composed of four protein subunits:

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.

  • SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

  • SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site (Qp site).

Electrons from succinate are first transferred to FAD, creating FADH₂, and then passed sequentially through the iron-sulfur clusters in SDHB to the Qp site where ubiquinone is reduced to ubiquinol.

G Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDHA SDHA (FAD -> FADH₂) SDHB SDHB ([2Fe-2S], [4Fe-4S], [3Fe-4S]) SDHA->SDHB e⁻ SDHC_D SDHC/SDHD (Qp Site) SDHB->SDHC_D e⁻ Ubiquinone Ubiquinone (Q) SDHC_D->Ubiquinone e⁻ Ubiquinol Ubiquinol (QH₂) ComplexIII Complex III Ubiquinol->ComplexIII e⁻

Figure 1: Electron flow through Complex II.
Inhibition by this compound

This compound acts by binding non-competitively within the ubiquinone-binding pocket (Qp site) formed by the SDHB, SDHC, and SDHD subunits. This binding physically obstructs the transfer of electrons from the final iron-sulfur cluster in SDHB to ubiquinone.

The consequences of this inhibition are severe for the fungal cell:

  • Disruption of the ETC: The flow of electrons to Complex III is halted, crippling the process of oxidative phosphorylation.

  • Cessation of ATP Synthesis: The disruption of the proton gradient, which is generated by the ETC, leads to a rapid depletion of cellular ATP.

  • Inhibition of Fungal Growth: Lacking sufficient energy, essential cellular processes like spore germination and mycelial growth are arrested, ultimately leading to cell death.

G Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII e⁻ This compound This compound Ubiquinone Ubiquinone Pool ComplexII->Ubiquinone e⁻ ComplexIII Complex III Ubiquinone->ComplexIII e⁻ ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP FungalGrowth Spore Germination Mycelial Growth ATP->FungalGrowth Powers This compound->Inhibition

Figure 2: this compound's site of action in the mitochondrial respiratory chain.

Quantitative Data

The efficacy of this compound is distinguished by its high activity against target pathogens and marked stereoselectivity, where the S-(+)-enantiomer is significantly more potent.

Table 4.1: Fungicidal Efficacy (EC₅₀)
Target PathogenThis compound FormulationEC₅₀ (µg/mL)CommentsSource(s)
Rhizoctonia solaniRacemic (Technical Grade)< 1.0All tested isolates were extremely sensitive.[4]
Rhizoctonia solaniS-(+)-enantiomer vs. R-(-)-enantiomerUp to 148x more activeThe S-(+) enantiomer shows significantly higher bioactivity.[5]
Fusarium oxysporumS-(+)-enantiomer vs. R-(-)-enantiomer1.8x more activeThe S-(+) enantiomer is more active.[1]
Fusarium moniliformeS-(+)-enantiomer vs. R-(-)-enantiomer4.7x more activeThe S-(+) enantiomer is more active.[1]
Fusarium fujikuroiRacemicGood bioactivitySpecific EC₅₀ not provided, but noted as effective. Natural resistance has been observed.[6][7]
Various PhytopathogensRacemic0.027 - 92.0A broad range indicating variable sensitivity among different fungal species.[8]
Table 4.2: Ecotoxicological Data
OrganismTest TypeValueClassificationSource(s)
Fish (e.g., Rainbow Trout)96-hr Acute LC₅₀45 ppb (0.045 mg/L)Very Highly Toxic[2]
Zebrafish (Danio rerio)96-hr Acute LC₅₀0.449 - 24.3 mg/LEnantioselective toxicity observed.[8]
Zebrafish (Danio rerio)96-hr Acute LC₅₀S-(+)-enantiomer is 54x more toxic than R-(-)-enantiomerHighlights significant stereoselective toxicity to non-target aquatic life.[5][9]
Aquatic Invertebrate (Daphnia magna)48-hr Acute EC₅₀> 2,330 ppb (>2.33 mg/L)Moderately Toxic[2]
Bird (Bobwhite Quail)Acute Oral LD₅₀> 2000 mg/kgPractically Non-toxic-
Honeybee (Apis mellifera)Acute Contact LD₅₀> 100 µ g/bee Practically Non-toxic[3]

Experimental Protocols

Protocol: In Vitro Succinate Dehydrogenase (Complex II) Activity Assay

This protocol describes a colorimetric method to determine the inhibitory effect of this compound on SDH activity in isolated fungal mitochondria. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

Materials:

  • Isolated fungal mitochondria

  • SDH Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)

  • Substrate: Sodium Succinate (e.g., 20 mM)

  • Electron Acceptor: DCPIP (e.g., 50 µM)

  • Inhibitors: Rotenone (Complex I inhibitor, e.g., 2 µM), Antimycin A (Complex III inhibitor, e.g., 2 µM), Potassium Cyanide (KCN, Complex IV inhibitor, e.g., 1 mM)

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and spectrophotometer

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial suspension (e.g., via Bradford or BCA assay).

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing SDH Assay Buffer, rotenone, antimycin A, KCN, and DCPIP. The additional inhibitors are crucial to prevent electron flow through other complexes.

  • Inhibitor Addition: Add various concentrations of this compound (or solvent control) to the respective wells. Allow for a brief pre-incubation period (e.g., 5-10 minutes) at the assay temperature (e.g., 25-30°C).

  • Reaction Initiation: Initiate the reaction by adding the mitochondrial suspension and sodium succinate to each well.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the initial rate of reaction (V₀) for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits SDH activity by 50%).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Mitochondria from Target Fungus F Initiate Reaction with Mitochondria + Succinate A->F B Prepare Reaction Mix (Buffer, DCPIP, Other Inhibitors) D Add Reaction Mix to 96-well Plate B->D C Prepare this compound Serial Dilutions E Add this compound Dilutions & Pre-incubate C->E D->E E->F G Measure Absorbance (600nm) Kinetically F->G H Calculate Reaction Rates (V₀) G->H I Plot % Inhibition vs. [this compound] H->I J Determine IC₅₀ Value I->J

Figure 3: Experimental workflow for an in vitro SDH inhibition assay.
Protocol: In Vivo Fungicide Efficacy (Seed Treatment)

This protocol outlines a generalized greenhouse experiment to evaluate the efficacy of this compound as a seed treatment for controlling a soil-borne pathogen like Rhizoctonia solani.

Materials:

  • Certified seeds of a susceptible host plant (e.g., soybean)

  • Inoculum of the target pathogen (R. solani cultured on a suitable medium, e.g., potato dextrose agar or sterile grains)

  • This compound seed treatment formulation

  • Sterilized potting mix (soil, sand, peat mixture)

  • Pots or planting trays

  • Greenhouse with controlled environmental conditions

Methodology:

  • Inoculum Preparation: Culture the pathogen and prepare the inoculum. If using a grain-based culture, grind it and mix it thoroughly into the potting mix at a predetermined concentration to ensure uniform disease pressure.

  • Seed Treatment: Prepare different concentrations of the this compound formulation. Apply the treatments to the seeds in a controlled manner (e.g., using a small-scale seed treater or by slurry application in a sealed bag) to ensure even coating. Include an untreated control and a fungicide-free control (mock treatment with water/solvent). Allow seeds to air dry.

  • Planting: Fill pots with the infested soil. Sow a fixed number of treated seeds (e.g., 10 seeds) per pot at a uniform depth. Replicate each treatment multiple times (e.g., 4-5 pots per treatment).

  • Incubation: Place the pots in a greenhouse under conditions favorable for both plant growth and disease development (e.g., moderate temperature, high humidity). Water as needed.

  • Data Collection: After a predetermined period (e.g., 14-21 days), assess the following parameters:

    • Seedling Emergence (%): Count the number of emerged seedlings in each pot.

    • Disease Incidence (%): Count the number of seedlings showing symptoms of damping-off or root rot.

    • Disease Severity: Score the severity of root rot on a scale (e.g., 0-5, where 0 = no symptoms and 5 = dead plant).

    • Plant Vigor: Measure seedling height and/or shoot/root dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the percentage of disease control for each this compound concentration compared to the untreated control.

G A Prepare Pathogen Inoculum (e.g., R. solani) B Mix Inoculum into Potting Soil A->B D Sow Treated Seeds in Infested Soil B->D C Treat Seeds with This compound Formulations C->D E Incubate in Greenhouse (Controlled Conditions) D->E F Assess Efficacy (Emergence, Disease Severity, Biomass) E->F G Statistical Analysis & Determine % Disease Control F->G

Figure 4: Workflow for an in vivo seed treatment efficacy trial.

Fungal Resistance to this compound

As with other site-specific fungicides, resistance to SDHIs is a significant agronomic concern. The primary mechanism of resistance is the alteration of the target site due to point mutations in the genes encoding the SDH subunits.

  • Target Site Mutations: Single nucleotide polymorphisms in the SdhB, SdhC, or SdhD genes are the most common cause of resistance. These mutations can lead to amino acid substitutions in the ubiquinone-binding pocket, reducing the binding affinity of the fungicide.

  • Variable Cross-Resistance: The level of resistance and the cross-resistance pattern among different SDHI fungicides (e.g., boscalid, fluopyram, this compound) can vary significantly depending on the specific mutation and the pathogen. For instance, a mutation that confers high resistance to one SDHI may only cause a slight sensitivity shift to another.

  • This compound-Specific Resistance: Natural resistance to this compound has been identified in some pathogens, such as Fusarium fujikuroi, and has been linked to multiple point mutations in the SdhA subunit.[7] Notably, studies have shown a lack of cross-resistance between this compound and other SDHIs like fluopyram in certain F. fujikuroi isolates, highlighting the complexity of resistance profiles within this fungicide class.[7]

Effective resistance management strategies, including rotating fungicide modes of action and using mixtures, are critical to preserve the long-term efficacy of this compound.

Conclusion

This compound is a highly effective SDHI fungicide with a specific and potent mode of action against key fungal pathogens. Its mechanism, centered on the disruption of mitochondrial respiration, provides excellent control of economically important seed- and soil-borne diseases. The pronounced stereoselectivity, with the S-(+)-enantiomer showing superior activity, offers potential avenues for the development of more refined and environmentally optimized fungicidal products. However, the site-specific nature of its action necessitates vigilant resistance monitoring and the implementation of robust stewardship programs. The experimental protocols detailed herein provide a framework for the continued evaluation and understanding of this compound and the broader class of SDHI fungicides in both basic research and applied drug development settings.

References

Biological activity spectrum of Penflufen against phytopathogenic fungi

Author: BenchChem Technical Support Team. Date: November 2025

Penflufen, a pyrazole-carboxamide fungicide, has emerged as a significant tool in the management of a wide array of phytopathogenic fungi.[1] Its targeted mode of action, inhibiting the fungal mitochondrial respiration, provides effective control against numerous economically important plant diseases. This technical guide offers an in-depth analysis of this compound's biological activity spectrum, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1][2][3] Its primary mode of action is the disruption of the fungal mitochondrial electron transport chain at Complex II, also known as succinate dehydrogenase (SDH).[1][2][3] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, responsible for the oxidation of succinate to fumarate.[4] By binding to the ubiquinone-binding site of Complex II, this compound effectively blocks the transfer of electrons, thereby inhibiting ATP production and ultimately leading to fungal cell death.[1]

The following diagram illustrates the fungal mitochondrial electron transport chain and the specific site of action for this compound.

cluster_0 Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) Complex_I->UQ e⁻ Protons_out H⁺ Complex_I->Protons_out Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e⁻ Complex_III Complex III (Cytochrome bc1) Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Complex_III->Protons_out Complex_IV Complex IV (Cytochrome c Oxidase) O2 O₂ Complex_IV->O2 e⁻ Complex_IV->Protons_out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_in H⁺ ATP_Synthase->Protons_in NADH NADH NADH->Complex_I e⁻ Succinate Succinate Succinate->Complex_II e⁻ Fumarate Fumarate Succinate->Fumarate UQH2 Ubiquinol (QH2) UQH2->Complex_III e⁻ Cyt_c->Complex_IV e⁻ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->Complex_II Protons_out->ATP_Synthase Proton Motive Force cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Measurement A Prepare Potato Dextrose Agar (PDA) B Autoclave PDA and cool to 45-50°C A->B D Add appropriate volume of this compound stock to molten PDA to achieve desired concentrations B->D C Prepare stock solution of this compound C->D E Pour amended PDA into sterile Petri plates D->E F Allow plates to solidify E->F G Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the test fungus F->G H Incubate plates at a suitable temperature (e.g., 25 ± 2°C) G->H I Measure the colony diameter in two perpendicular directions daily or at the end of the incubation period H->I J Calculate the percentage of mycelial growth inhibition I->J

References

The Discovery and Development of Penflufen: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penflufen is a broad-spectrum, systemic fungicide belonging to the alkylamide chemical class and the pyrazole-carboxamide subclass.[1][2] Developed by Bayer CropScience, it is primarily utilized as a seed treatment and in-furrow application to protect a wide range of crops from seed-borne and soil-borne fungal pathogens.[3][4] First registered in 2012, this compound has become an important tool in disease management, particularly for controlling diseases caused by Rhizoctonia solani and Ustilago spp.[3][4] Its mode of action is the inhibition of succinate dehydrogenase, placing it in the Fungicide Resistance Action Committee (FRAC) Group 7.[3][4][5]

Discovery and Development Timeline

The development of this compound from its initial synthesis to its registration and expanded use spans several years. It was jointly reviewed by regulatory authorities in the United States, Canada, and Australia.[1] The first registration was granted by the U.S. Environmental Protection Agency (EPA) in 2012.[3][4] Since its introduction, its application has been expanded from initial uses on crops like potatoes to include bulb vegetables, sugar beets, and even non-crop uses such as wood preservation.[4]

Penflufen_Timeline cluster_Dev Development Phase cluster_Reg Regulatory & Commercial Phase Synthesis Initial Synthesis & Lead Optimization Preclinical Preclinical & Field Trials (e.g., 2007-2009 AU Trials) Synthesis->Preclinical Efficacy & Safety Testing Reg2012 2012: First EPA Registration & EFSA Approval Preclinical->Reg2012 Regulatory Submission Use2016 2016: New Uses Added (Bulb Vegetables, Sugar Beets) Reg2012->Use2016 Label Expansion Use2018 2018: Registered for Use as a Wood Preservative Use2016->Use2018 Diversification

Figure 1: Key Milestones in the Development and Registration of this compound.

Chemical Properties and Synthesis

This compound is a synthetic compound with a single chiral center, resulting in two enantiomers: (R)-penflufen and (S)-penflufen.[6] Commercially, it is produced and sold as a racemic mixture.[6] Studies have shown that the S-(+)-enantiomer exhibits significantly higher fungicidal activity against target pathogens like Rhizoctonia solani compared to the R-(-)-enantiomer.[2][7]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide[8]
CAS RN 494793-67-8[6]
Chemical Formula C₁₈H₂₄FN₃O[6]
Molecular Mass 317.41 g/mol [6]
Physical State Off-white powder[6]
Decomposition Temp. ~300-320°C[1]
Vapor Pressure 9.0 x 10⁻⁹ torr[3]

The commercial production of this compound involves a multi-step chemical synthesis. The core of the process is the formation of the fluorinated pyrazole ring, which is then coupled with a substituted aniline derivative via an amide bond.[6] A more detailed synthetic route involves the Knorr reaction to create the pyrazole ring, followed by a Vilsmeier-Haack reaction to introduce the necessary functional groups for the final amide coupling.[9]

Mechanism of Action

This compound's fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI).[3][10][11][12] It targets Complex II of the mitochondrial respiratory chain, a critical component for both the electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.[5]

By binding to the succinate dehydrogenase enzyme, this compound blocks the oxidation of succinate to fumarate. This action effectively halts mitochondrial respiration, depriving the fungal cells of their primary source of energy (ATP).[5][13] The disruption of the electron transport chain also leads to an overproduction of Reactive Oxygen Species (ROS), which induces oxidative stress, damages cellular components, and ultimately results in fungal cell death.[13]

MoA_this compound cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) ATP ATP Production (Energy) ETC->ATP SDH Complex II (Succinate Dehydrogenase) SDH->ETC Fumarate Fumarate SDH->Fumarate ROS Reactive Oxygen Species (ROS) SDH->ROS Disruption leads to TCA TCA Cycle Succinate Succinate TCA->Succinate This compound This compound This compound->SDH INHIBITS Succinate->SDH Oxidation CellDeath Fungal Cell Death ROS->CellDeath Increase leads to

Figure 2: this compound's Mechanism of Action as a Succinate Dehydrogenase Inhibitor.

Experimental Protocols

The development and registration of this compound required extensive testing to establish its efficacy, safety, and environmental impact. The methodologies for these experiments follow standardized regulatory guidelines.

Fungicide Efficacy Trials

Efficacy trials are designed to demonstrate that a fungicide provides a clear, significant, and economically beneficial result to the end-user.[14]

General Protocol:

  • Site Selection: Trials are conducted in multiple locations with environmental conditions conducive to the target disease, using either naturally infested soil or plots inoculated with the pathogen (e.g., Rhizoctonia solani).[1][14]

  • Treatments: The trial includes an untreated control, the experimental fungicide (this compound) at various dose rates (e.g., 0.5x, 0.75x, 1x, 2x the proposed label rate), and an industry-standard fungicide for comparison.[14]

  • Application: this compound is applied as a seed treatment or in-furrow application according to the proposed use pattern.[3][5]

  • Data Collection: Assessments are made throughout the growing season. Key metrics include disease incidence and severity (e.g., percentage of stems with canker, black scurf on daughter tubers), crop emergence, plant vigor, and final crop yield.[1][14]

  • Statistical Analysis: Data are statistically analyzed to determine significant differences between treatments.

Efficacy_Workflow node_setup Trial Setup Site Selection (Inoculated/Natural Infestation) Treatment Groups: - Untreated Control - this compound (Dose Range) - Industry Standard node_app Application Seed Treatment or In-Furrow Application node_setup->node_app node_assess In-Season Assessment Crop Emergence & Vigor Disease Incidence & Severity node_app->node_assess node_harvest Harvest & Final Analysis Yield Measurement Crop Quality Assessment (e.g., Black Scurf Index) node_assess->node_harvest node_report Reporting Statistical Analysis Efficacy Determination node_harvest->node_report

Figure 3: Generalized Experimental Workflow for Fungicide Efficacy Field Trials.
In Vitro Bioassays for Fungal Sensitivity

To determine the intrinsic activity of this compound against various fungi and to establish a baseline for resistance monitoring, in vitro sensitivity tests are performed.

General Protocol:

  • Isolate Collection: A diverse collection of target fungal isolates (e.g., Fusarium fujikuroi) is obtained from different geographical regions.[15]

  • Medium Preparation: A suitable growth medium (e.g., Potato Dextrose Agar) is amended with a serial dilution of this compound. A solvent control (without the fungicide) is also prepared.

  • Inoculation: Mycelial plugs from actively growing fungal cultures are placed onto the center of the amended and control plates.

  • Incubation: Plates are incubated under controlled conditions (temperature, light) for a set period.

  • Measurement: The radial growth of the mycelium is measured. The percentage of growth inhibition relative to the control is calculated for each concentration.

  • EC₅₀ Calculation: The effective concentration required to inhibit mycelial growth by 50% (EC₅₀) is determined using probit analysis. This value serves as a quantitative measure of the fungicide's potency against a specific isolate.

Biological Activity and Efficacy Data

This compound is effective against a range of economically important diseases, particularly those caused by basidiomycete fungi.[5] Field trials across Northern Europe demonstrated that both liquid and powder formulations provided high levels of control against seed-borne Rhizoctonia solani on potatoes.[5]

Table 2: Efficacy of this compound Against Key Pathogens

CropTarget PathogenDiseaseEfficacy NotesSource
PotatoRhizoctonia solaniBlack Scurf, Stem & Stolon CankerHigh level of control from seed treatment.[3][5]
Cereal GrainsUstilago spp., Tilletia cariesSmuts, Common BuntEffective control as a seed treatment.[1][3]
RiceFusarium fujikuroiBakanae DiseaseGood bioactivity; effectively inhibits conidium production.[15]
VariousRhizoctonia solaniSeed Rot, Damping-offBroadly used for suppression in crops like soybeans, cotton, and canola.[1][4]
RicePyricularia oryzae, Helminthosporium oryzaeLeaf Blast, Brown SpotA combination product with Trifloxystrobin showed high efficacy.[16]

Toxicology and Environmental Profile

The toxicological profile of this compound has been extensively evaluated by regulatory agencies. It exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][3] The EPA has classified this compound as having "suggestive evidence of carcinogenicity" based on limited evidence in male rats, but has determined that the chronic reference dose is protective of all long-term effects, including potential carcinogenicity.[3][8][17]

Table 3: Summary of Toxicological and Environmental Data

ParameterValue / ClassificationSource
Human Health
Acute Population Adjusted Dose (aPAD)0.50 mg/kg/day[3]
Chronic Population Adjusted Dose (cPAD)0.38 mg/kg/day[3]
Carcinogenicity ClassificationSuggestive Evidence of Carcinogenic Potential[3]
Environmental Aquatic Toxicity
Fish (Acute)45 ppb (Very Highly Toxic)[3]
Fish (Chronic)18.1 ppb[3]
Invertebrate (Acute)> 2,330 ppb (Moderately Toxic)[3]
Environmental Fate
Aerobic Half-life117 – 433 days (Persistent)[3]
Anaerobic Half-life866 days (Very Persistent)[3]
Adsorption (Koc)365 mg/L (Moderately mobile)[3]
BioaccumulationNot expected to bioaccumulate[3]

This compound is expected to be persistent in both aerobic and anaerobic conditions.[3] It binds moderately to soil particles and has a moderate to low potential for leaching.[3] Its major degradates have been found to be less toxic than the parent compound.[3]

Resistance Profile

As with all SDHI fungicides (FRAC Group 7), there is a medium to high risk of fungal pathogens developing resistance to this compound.[1] Resistance to SDHIs is typically conferred by point mutations in the genes that encode the subunits of the target enzyme (SdhA, SdhB, SdhC, SdhD). Studies have identified natural resistance to this compound in field populations of Fusarium fujikuroi, with sensitivities exhibiting bimodal distributions even in areas with no prior SDHI exposure. Furthermore, positive cross-resistance has been observed between this compound and other SDHI fungicides like pydiflumetofen in certain pathogens.[18] Therefore, robust resistance management strategies, such as rotating with fungicides that have different modes of action, are critical for preserving the long-term efficacy of this compound.

References

Penflufen's Mode of Action on Succinate Dehydrogenase Complex II: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penflufen is a potent pyrazole-amide fungicide that effectively controls a range of plant pathogenic fungi by targeting a crucial enzyme in the mitochondrial electron transport chain: succinate dehydrogenase (SDH), also known as Complex II. This technical guide provides a comprehensive overview of this compound's mode of action at the molecular level. Through a detailed examination of its interaction with the SDH complex, this document elucidates the mechanism of inhibition, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the key molecular interactions. Understanding these intricacies is paramount for the development of novel fungicides, the management of fungicide resistance, and the advancement of research in mitochondrial respiration.

Introduction to Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase is a multi-subunit enzyme complex embedded in the inner mitochondrial membrane, where it plays a dual role in cellular metabolism. It is the only enzyme that participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain. In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed through a series of iron-sulfur clusters within the SDH complex before being transferred to ubiquinone (coenzyme Q), reducing it to ubiquinol. This process is a critical step in aerobic respiration, contributing to the generation of the proton gradient that drives ATP synthesis.

The SDH complex is typically composed of four subunits:

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.

  • SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form the electron transfer pathway.

  • SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.

This compound's Mechanism of Inhibition

This compound belongs to the class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). Its primary mode of action is the disruption of the mitochondrial electron transport chain at Complex II.

Binding to the Ubiquinone Pocket

This compound exerts its inhibitory effect by binding to the ubiquinone-binding site (Qp site) of the SDH complex. This binding pocket is a hydrophobic cavity formed by residues from the SDHB, SDHC, and SDHD subunits. By occupying this site, this compound physically blocks the entry of the natural substrate, ubiquinone. This competitive inhibition prevents the transfer of electrons from the iron-sulfur clusters to ubiquinone, thereby halting the catalytic cycle of the enzyme.

Disruption of Cellular Respiration

The inhibition of SDH by this compound has profound consequences for fungal cellular respiration. The blockage of electron flow from succinate to the electron transport chain leads to:

  • Accumulation of Succinate: The inability to oxidize succinate results in its accumulation in the mitochondrial matrix.

  • Reduced ATP Production: The disruption of the electron transport chain diminishes the proton gradient across the inner mitochondrial membrane, leading to a significant reduction in ATP synthesis.

  • Inhibition of Fungal Growth and Development: The severe energy deficit caused by the inhibition of respiration ultimately leads to the cessation of fungal growth, spore germination, and other vital processes, resulting in fungicidal activity.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound as a fungicide is quantified by its inhibitory concentration against target pathogens. A key finding in the study of this compound is its enantioselective toxicity, with the S-(+)-enantiomer demonstrating significantly higher fungicidal activity than the R-(-)-enantiomer. This difference in toxicity is attributed to the stereospecific interactions at the binding site, where the S-(+)-enantiomer exhibits a lower binding energy and thus a stronger affinity for the SDH complex.[1]

Below is a summary of the 50% effective concentration (EC50) values of this compound enantiomers against the mycelial growth of several key plant pathogenic fungi.

Fungal SpeciesThis compound EnantiomerEC50 (mg/L)
Rhizoctonia solaniS-(+)-Penflufen0.12
R-(-)-Penflufen0.94
Fusarium oxysporumS-(+)-Penflufen1.23
R-(-)-Penflufen2.21
Fusarium moniliformeS-(+)-Penflufen0.55
R-(-)-Penflufen2.59

Data sourced from a study on the enantioselective bioactivity of this compound.

Molecular Interactions at the Binding Site

Molecular docking studies have provided valuable insights into the specific interactions between this compound and the amino acid residues within the ubiquinone-binding pocket of the SDH complex. These interactions are crucial for the stable binding and potent inhibition of the enzyme.

Key interactions include:

  • Hydrogen Bonds: The amide group of this compound is predicted to form hydrogen bonds with key residues in the binding pocket, such as a conserved tryptophan residue in the SDHB subunit and a tyrosine residue in the SDHD subunit.

  • Hydrophobic Interactions: The pyrazole ring and the substituted phenyl ring of this compound engage in extensive hydrophobic interactions with nonpolar amino acid residues lining the Qp site. These interactions contribute significantly to the overall binding affinity.

The stereoselectivity of this compound's activity can be explained by the differential fit of its enantiomers within the chiral environment of the binding pocket. The S-(+)-enantiomer is thought to adopt a more favorable conformation, allowing for stronger and more extensive interactions with the surrounding amino acid residues compared to the R-(-)-enantiomer.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay

This protocol describes a common method for measuring SDH activity in mitochondrial preparations using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EDTA)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Succinate solution (substrate)

  • DCPIP solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution (electron carrier)

  • Potassium cyanide (KCN) solution (to inhibit Complex IV)

  • This compound solutions of varying concentrations (inhibitor)

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from the fungal species of interest using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial suspension.

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, KCN, and the mitochondrial suspension.

  • Initiation of Reaction: Add succinate, PMS, and DCPIP to the cuvette to initiate the reaction.

  • Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 600 nm as DCPIP is reduced.

  • Inhibitor Assay: To determine the inhibitory effect of this compound, pre-incubate the mitochondrial suspension with varying concentrations of this compound for a defined period before initiating the reaction as described above.

  • Data Analysis: Calculate the rate of DCPIP reduction from the linear portion of the absorbance versus time plot. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mycelial Growth Inhibition Assay

This assay is used to determine the EC50 value of this compound against the mycelial growth of a target fungus.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Petri dishes

  • Fungal culture of the target species

  • Cork borer

Procedure:

  • Preparation of Fungicide-Amended Media: Autoclave the growth medium and cool it to approximately 50-60°C. Add the appropriate volume of this compound stock solution to achieve a series of desired final concentrations. Pour the amended media into Petri dishes.

  • Inoculation: From the growing edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control (solvent only) plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

  • Measurement: After a defined incubation period, measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

This compound's Inhibition of the Mitochondrial Electron Transport Chain

Penflufen_ETC_Inhibition cluster_TCA TCA Cycle ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Ubiquinone Ubiquinone ComplexII->Ubiquinone ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate Oxidation This compound This compound This compound->ComplexII

Caption: this compound inhibits Complex II, blocking electron transfer from succinate to ubiquinone.

Experimental Workflow for Determining this compound's IC50 on SDH Activity

SDH_Assay_Workflow start Start prep_mito Isolate Mitochondria start->prep_mito prep_reagents Prepare Assay Reagents (Buffer, Succinate, DCPIP, PMS) start->prep_reagents prep_this compound Prepare this compound Dilutions start->prep_this compound reaction_setup Set up Reaction Mixtures (Mitochondria + this compound) prep_mito->reaction_setup prep_reagents->reaction_setup prep_this compound->reaction_setup initiate_reaction Initiate Reaction (Add Succinate, PMS, DCPIP) reaction_setup->initiate_reaction measure_absorbance Monitor Absorbance Decrease at 600 nm initiate_reaction->measure_absorbance data_analysis Calculate Inhibition % and IC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the colorimetric assay to determine the IC50 of this compound on SDH activity.

Logical Relationship of this compound Binding to the SDH Ubiquinone Pocket

Penflufen_Binding cluster_SDH SDH Complex II SDHB SDHB Subunit Ubiquinone Binding Pocket SDHC SDHC Subunit Ubiquinone Binding Pocket SDHD SDHD Subunit Ubiquinone Binding Pocket This compound {this compound | Pyrazole-Amide Fungicide} This compound->SDHB:portB Binds & Inhibits Ubiquinone {Ubiquinone | Natural Substrate} Ubiquinone->SDHB:portB Normal Binding (Blocked)

Caption: this compound competitively inhibits ubiquinone binding at the Qp site of SDH Complex II.

Resistance to this compound

The development of resistance to SDHI fungicides, including this compound, is a significant concern in agriculture. Resistance is primarily associated with point mutations in the genes encoding the subunits of the SDH complex, particularly in the regions that form the ubiquinone-binding pocket. These mutations can alter the conformation of the binding site, reducing the affinity of this compound and other SDHIs, thereby diminishing their inhibitory effect. The specific amino acid substitutions that confer resistance can vary between different fungal species. Monitoring for the emergence of these resistance mutations is crucial for effective and sustainable disease management strategies.

Conclusion

This compound's mode of action is a well-defined process involving the specific inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. By competitively binding to the ubiquinone-binding site, this compound effectively disrupts cellular respiration, leading to a fatal energy crisis in susceptible fungi. The enantioselective nature of its fungicidal activity highlights the importance of stereochemistry in molecular interactions at the target site. A thorough understanding of this mode of action, coupled with knowledge of resistance mechanisms, is essential for the judicious use of this compound and for guiding the future development of novel fungicides with improved efficacy and sustainability.

References

Penflufen's Environmental Journey: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – Penflufen, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide, plays a crucial role in managing key diseases in various crops. Understanding its environmental fate and degradation pathways is paramount for assessing its ecological impact and ensuring its safe and sustainable use. This technical guide provides an in-depth analysis of this compound's behavior in soil and aquatic environments, its degradation mechanisms, and the methodologies used to evaluate its environmental persistence.

This compound is characterized by its persistence in soil under both aerobic and anaerobic conditions, with a low potential for bioaccumulation.[1] Its mobility in soil is generally low to moderate, influenced by the organic carbon content of the soil. While it is stable to hydrolysis, photodegradation in water can occur, contributing to its dissipation in the aquatic environment.[2]

Environmental Fate and Degradation Summary

The environmental persistence and mobility of this compound are summarized by its degradation half-lives and soil organic carbon partition coefficient (Koc).

Environmental CompartmentHalf-life (DT50)Key FactorsReference
Aerobic Soil117 - 459 daysSoil type, temperature[1][2][3][4]
Anaerobic Soil866 days (extrapolated)Oxygen availability[1][4]
Aerobic Aquatic267 - 301 daysMicrobial activity[4]
Anaerobic AquaticStableOxygen availability[4]
Aqueous Photolysis3.5 - 83.2 daysSunlight intensity[2][4]
HydrolysisStable at pH 4, 7, 9pH[2][4]
Mobility ParameterValueInterpretationReference
Koc209.6 - 409.5 mL/gLow to moderate mobility[2]

Degradation Pathways

The degradation of this compound in the environment proceeds through several pathways, primarily involving hydroxylation and cleavage of the molecule. The major metabolites identified are this compound-3-hydroxy-butyl (Pen-3HB) and this compound-pyrazolyl-AAP.[1][3]

Diagram of this compound Degradation Pathway

Penflufen_Degradation This compound This compound Pen_3HB This compound-3-hydroxy-butyl (Pen-3HB) This compound->Pen_3HB Hydroxylation (Soil) Pyrazolyl_AAP This compound-pyrazolyl-AAP This compound->Pyrazolyl_AAP Metabolism (Soil) Pyrazolyl_Carboxamide BYF 14182-pyrazole-4-carboxamide This compound->Pyrazolyl_Carboxamide Photolysis (Water) Fluoro_Acid BYF14182-fluoro acid This compound->Fluoro_Acid Photolysis (Water) CO2 CO2 Pen_3HB->CO2 Further Degradation Pyrazolyl_AAP->CO2 Further Degradation

Caption: Proposed degradation pathway of this compound in soil and water.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a pesticide's environmental fate. The following sections outline the typical experimental protocols used in this compound degradation studies.

Aerobic Soil Metabolism Study

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

  • Soil Selection: Two or more distinct soil types are used, for example, a silt loam and a sandy loam, characterized for properties such as pH, organic carbon content, and texture.[2]

  • Test Substance Application: Radiolabeled this compound (e.g., ¹⁴C-phenyl and ¹⁴C-pyrazole labeled) is applied to fresh soil samples at a concentration relevant to typical agricultural use.[2]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to a year.[2] A continuous flow of air is maintained to ensure aerobic conditions. Traps for CO₂ and volatile organic compounds are included in the system.[2]

  • Sampling and Extraction: Soil samples are collected at various time intervals throughout the incubation period. The samples are extracted with an appropriate solvent, such as acetonitrile/water, to separate the parent compound and its metabolites from the soil matrix.[2]

  • Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products. Identification of metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

  • Data Analysis: The degradation kinetics of this compound are determined by plotting the concentration of the parent compound over time and fitting the data to a first-order decay model to calculate the DT50 value.

Diagram of Aerobic Soil Metabolism Experimental Workflow

Aerobic_Soil_Metabolism cluster_setup Experimental Setup cluster_analysis Analysis Soil Select & Characterize Soils Spiking Apply Radiolabeled this compound Soil->Spiking Incubation Incubate in Dark (Constant Temp & Moisture) Spiking->Incubation Aeration Continuous Airflow Incubation->Aeration Traps CO2 & Volatile Traps Incubation->Traps Sampling Collect Soil Samples at Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC & LC-MS/MS Analysis Extraction->Analysis Data Calculate DT50 & Identify Metabolites Analysis->Data

Caption: Workflow for an aerobic soil metabolism study.

Anaerobic Soil Metabolism Study

This study evaluates the degradation of this compound in the absence of oxygen, simulating conditions found in flooded soils or deeper soil layers.

Methodology:

  • Soil and Incubation Setup: Similar to the aerobic study, characterized soil is treated with radiolabeled this compound. The soil is initially incubated under aerobic conditions for a short period (e.g., 30 days) to allow for the establishment of microbial activity before being flooded with water and purged with an inert gas like nitrogen to create anaerobic conditions.[2] The systems are then incubated in the dark at a constant temperature.[2]

  • Sampling and Analysis: Water and soil samples are collected periodically. The extraction and analytical procedures are similar to those used in the aerobic soil metabolism study, employing HPLC and LC-MS/MS for quantification and identification of this compound and its metabolites.

  • Data Analysis: The dissipation of this compound from the water and soil phases is monitored, and the overall system DT50 is calculated.

Aqueous Photolysis Study

This study investigates the degradation of this compound in water when exposed to light.

Methodology:

  • Solution Preparation: Solutions of radiolabeled this compound are prepared in sterile aqueous buffer (e.g., pH 7) and in natural water to assess the influence of water constituents.[2]

  • Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature.[2] Dark control samples are maintained under the same conditions but shielded from light to differentiate between photolytic and other degradation processes.[2]

  • Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed by HPLC to determine the concentration of this compound and any photoproducts. LC-MS/MS is used for the identification of major photodegradants.[2]

  • Data Analysis: The rate of photolysis is determined, and the half-life (DT50) is calculated. The quantum yield, which is a measure of the efficiency of the photochemical process, may also be determined.[2]

Hydrolysis Study

This study assesses the stability of this compound in water at different pH levels, in the absence of light and microbial activity.

Methodology:

  • Solution Preparation: Sterile buffered aqueous solutions of this compound are prepared at different pH values, typically pH 4, 7, and 9, to represent a range of environmental conditions.[2]

  • Incubation: The solutions are incubated in the dark at a constant elevated temperature (e.g., 50°C) to accelerate any potential hydrolysis.[2]

  • Sampling and Analysis: Samples are collected at regular intervals and analyzed by HPLC to measure the concentration of this compound.

  • Data Analysis: The results are evaluated to determine if any significant degradation has occurred. This compound has been found to be stable to hydrolysis under environmentally relevant pH conditions.[2][4]

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Penflufen Residues in Crops

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penflufen is a pyrazole fungicide and succinate dehydrogenase inhibitor (SDHI) used to control a broad spectrum of fungal diseases in various crops. Monitoring its residues in agricultural commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of this compound residues in different crop matrices using modern analytical techniques. The primary method described is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

I. Analytical Method Overview

The determination of this compound residues in complex matrices like crops involves several key steps:

  • Sample Preparation: Homogenization of the crop sample to ensure uniformity.

  • Extraction: Extraction of this compound and its relevant metabolites from the sample matrix, typically using acetonitrile.

  • Clean-up: Removal of interfering co-extractive compounds from the extract to improve analytical accuracy and protect the instrument.

  • Analysis: Separation, detection, and quantification of the target analytes using UHPLC-MS/MS.

  • Data Analysis: Processing of the acquired data to determine the concentration of this compound residues.

II. Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical method for this compound in various crop matrices. These values are indicative and may vary depending on the specific laboratory conditions, instrumentation, and matrix.

Table 1: Method Detection and Quantification Limits

AnalyteCrop MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
This compoundPotato< 0.018< 0.060
This compoundCowpea< 0.018< 0.060
This compoundCorn< 0.018< 0.060
This compoundWheat< 0.018< 0.060
This compoundRice< 0.018< 0.060
This compound MetabolitePotato< 0.018< 0.060
This compound MetaboliteCowpea< 0.018< 0.060
This compound MetaboliteCorn< 0.018< 0.060
This compound MetaboliteWheat< 0.018< 0.060
This compound MetaboliteRice< 0.018< 0.060

Data compiled from a study by Tian et al. (2016)[1].

Table 2: Recovery and Precision Data

AnalyteCrop MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compoundPotato0.0576.1 - 101.0< 9.8
This compoundCowpea0.176.1 - 101.0< 9.8
This compoundCorn0.576.1 - 101.0< 9.8
This compoundWheat0.0576.1 - 101.0< 9.8
This compoundRice0.176.1 - 101.0< 9.8
This compound MetabolitePotato0.576.1 - 101.0< 9.8
This compound MetaboliteCowpea0.0576.1 - 101.0< 9.8
This compound MetaboliteCorn0.176.1 - 101.0< 9.8
This compound MetaboliteWheat0.576.1 - 101.0< 9.8
This compound MetaboliteRice0.0576.1 - 101.0< 9.8

Data represents a summary of findings from a study by Tian et al. (2016), which demonstrated good recovery and precision across various matrices and spiking levels[1].

III. Experimental Protocols

A. Sample Preparation and Extraction (QuEChERS Method)

This protocol is a modified QuEChERS method suitable for the extraction of this compound from vegetables and cereals[1].

1. Materials and Reagents:

  • Homogenized crop sample

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing:

    • Primary Secondary Amine (PSA)

    • Octadecylsilane (C18)

    • Anhydrous MgSO₄

2. Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer (supernatant) to a d-SPE clean-up tube.

  • Shake the d-SPE tube for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

B. UHPLC-MS/MS Analysis

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for each analyte for confirmation and quantification. Specific transitions for this compound and its metabolites should be optimized for the instrument in use.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

IV. Visualizations

Penflufen_Residue_Analysis_Workflow Sample Crop Sample (e.g., Potato, Wheat) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup (PSA + C18 + MgSO4) Centrifugation1->Cleanup Supernatant Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Supernatant Analysis UHPLC-MS/MS Analysis Filtration->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for this compound Residue Analysis.

Logical_Relationship Method Analytical Method QuEChERS QuEChERS Sample Prep Method->QuEChERS LCMSMS UHPLC-MS/MS Detection Method->LCMSMS Validation Method Validation QuEChERS->Validation LCMSMS->Validation LOD LOD/LOQ Validation->LOD Recovery Recovery Validation->Recovery Precision Precision (RSD) Validation->Precision Reliability Reliable Results LOD->Reliability Recovery->Reliability Precision->Reliability

Caption: Key Components of a Validated Analytical Method.

V. Conclusion

The described analytical methodology, centered around the QuEChERS sample preparation and UHPLC-MS/MS analysis, provides a robust and sensitive approach for the determination of this compound residues in a variety of crop matrices. The method demonstrates good performance in terms of recovery, precision, and limits of detection, making it suitable for routine monitoring and regulatory compliance testing. Proper method validation is essential to ensure the reliability of the generated data.

References

Penflufen Seed Treatment for Potatoes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penflufen is a novel pyrazole-carboxamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7).[1][2] As a seed treatment for potatoes, it offers targeted control of key seed-borne fungal pathogens. This compound's mode of action involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, which disrupts the electron transport chain and leads to the cessation of ATP production, ultimately causing fungal cell death.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound as a potato seed treatment, intended for a scientific audience.

Data Presentation

Table 1: Efficacy of this compound Seed Treatment against Rhizoctonia solani (Black Scurf)
Application Rate (g a.i./t seed)Formulation% Reduction in Disease Incidence% Reduction in Disease SeverityImpact on Yield ParametersReference
20FS (Flowable Concentrate for Seed) & DS (Powder for Dry Seed Treatment)89.93% (2010-11)82.79% (2010-11)Increased emergence rate, final plant counts, stem numbers, and gross yield.[4]
20FS & DS92.49% (2011-12)95.04% (2011-12)Positive effect on reducing under- and over-sized tubers, increasing marketable yield.[1][4]
Table 2: Efficacy of this compound Seed Treatment against Helminthosporium solani (Silver Scurf)
Application Rate (g a.i./t seed)FormulationEfficacy NotesReference
20FS & DSDemonstrated a useful side effect in controlling silver scurf.[1]
Table 3: Efficacy of this compound Seed Treatment against Fusarium spp. (Dry Rot)
Application RateFormulationEfficacy NotesReference
Not specifiedNot specifiedThis compound is noted to be effective against Rhizoctonia diseases and silver scurf, but not considered effective for dry rot.[5][5]
Not specifiedCombined with Prothioconazole (Emesto Silver)Prothioconazole provides efficacy against Fusarium dry rot.[5][5]
Not specifiedNot specifiedThis compound is listed as a seed treatment for fungal diseases including Fusarium spp.[3][3]

Note: The efficacy of this compound against Fusarium dry rot is not as well-documented as its effects on Rhizoctonia solani and may require combination with other fungicides for effective control.

Mandatory Visualizations

G Experimental Workflow for this compound Potato Seed Treatment Trials cluster_pre_planting Pre-Planting cluster_planting Planting cluster_in_season_assessment In-Season Assessment cluster_post_harvest_assessment Post-Harvest Assessment seed_prep Potato Seed Tuber Preparation (Cutting and Inoculation with Pathogen) seed_treatment Seed Treatment Application (e.g., Slurry or Dusting) seed_prep->seed_treatment treatment_prep This compound Formulation Preparation (Liquid or Dry) treatment_prep->seed_treatment planting Planting of Treated Seed Tubers (Randomized Complete Block Design) seed_treatment->planting emergence Emergence Counts planting->emergence plant_stand Plant Stand Assessment emergence->plant_stand phytotoxicity Phytotoxicity Assessment (Visual Rating) plant_stand->phytotoxicity harvest Tuber Harvest phytotoxicity->harvest yield_assessment Yield Assessment (Total and Marketable Yield) harvest->yield_assessment disease_assessment Disease Assessment on Progeny Tubers (Incidence and Severity Rating) harvest->disease_assessment

Figure 1: Experimental workflow for evaluating this compound as a potato seed treatment.

G Mechanism of Action of this compound (SDHI Fungicide) cluster_mitochondrion Fungal Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain succinate Succinate complex_II Complex II (Succinate Dehydrogenase) succinate->complex_II Oxidation fumarate Fumarate complex_II->fumarate ubiquinone Ubiquinone (Q) complex_II->ubiquinone Electron Transfer complex_III Complex III ubiquinone->complex_III atp_synthesis ATP Synthesis complex_III->atp_synthesis no_atp ATP Production Halted This compound This compound This compound->complex_II Inhibition cell_death Fungal Cell Death no_atp->cell_death

Figure 2: Signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

Protocol 1: Efficacy Evaluation of this compound Seed Treatment against Rhizoctonia solani

1. Inoculum Preparation:

  • Culture Rhizoctonia solani on a suitable medium such as potato dextrose agar (PDA).

  • For field inoculation, prepare inoculum by growing the fungus on a sterilized grain medium (e.g., barley or wheat bran) until thoroughly colonized.

2. Seed Tuber Preparation and Treatment:

  • Use certified seed potatoes of a susceptible cultivar.

  • Cut seed tubers into uniform pieces (e.g., 50-60g).

  • For trials with artificial inoculation, apply the prepared R. solani inoculum to the cut seed pieces.

  • Apply this compound as a seed treatment. For liquid formulations (FS), use a calibrated sprayer to ensure uniform coverage. For dry formulations (DS), apply the powder evenly to the seed pieces, often in a seed treater.

  • Include an untreated control and a standard commercial fungicide control for comparison.

3. Experimental Design and Planting:

  • Use a randomized complete block design with at least four replications.

  • Plant treated seed tubers at standard spacing and depth.

4. In-Season Assessments:

  • Emergence: Count the number of emerged plants in each plot at regular intervals until emergence is complete.

  • Plant Stand: Record the final number of plants per plot.

  • Stem Canker Assessment: At mid-season, carefully excavate a subset of plants from each plot and assess the incidence and severity of stem canker on a 0-5 scale, where 0 = no lesions and 5 = stem girdling and severe cankers.[6]

5. Post-Harvest Assessments:

  • Harvest: Harvest tubers from the center rows of each plot to minimize edge effects.

  • Yield: Measure the total weight of tubers and grade them to determine marketable yield.

  • Black Scurf Assessment:

    • Wash a random sample of at least 100 tubers per plot.

    • Assess the incidence (% of tubers with sclerotia) and severity of black scurf.

    • Use a 0-5 rating scale for severity, where:[6][7][8]

      • 0 = No sclerotia

      • 1 = <1% of the tuber surface covered

      • 2 = 1-10% of the tuber surface covered

      • 3 = 11-20% of the tuber surface covered

      • 4 = 21-50% of the tuber surface covered

      • 5 = >50% of the tuber surface covered

    • Calculate a disease severity index (DSI) for each plot.

6. Data Analysis:

  • Analyze data using appropriate statistical methods, such as Analysis of Variance (ANOVA), and use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: Phytotoxicity Assessment of this compound Seed Treatment

1. Seed Tuber and Treatment:

  • Use high-quality, disease-free seed tubers of at least two common potato cultivars.

  • Apply this compound at the recommended rate (1x) and a higher rate (e.g., 2x or 3x) to assess the margin of crop safety.

  • Include an untreated control.

2. Experimental Design and Planting:

  • Follow a randomized complete block design with a minimum of four replications.

  • Plant the treated seed tubers in a location free from the target diseases to avoid confounding effects.

3. Assessments:

  • Emergence: Record the rate and uniformity of emergence compared to the untreated control. Note any delays or reductions in emergence.

  • Phytotoxicity Symptoms: Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 14, 28, and 42 days after emergence). Symptoms may include:

    • Stunting or reduced vigor

    • Chlorosis (yellowing) or necrosis (browning) of leaves

    • Leaf or stem malformation

    • Reduced root development

  • Use a rating scale (e.g., 0-10, where 0 = no effect and 10 = plant death) to quantify phytotoxicity.

  • Plant Growth Parameters: Measure plant height, stem number, and canopy development.

  • Yield: At the end of the season, harvest the tubers and measure total and marketable yield. Also, assess tuber quality for any abnormalities.

4. Data Analysis:

  • Statistically analyze the collected data to determine if there are any significant negative effects of the this compound treatment on potato growth and yield compared to the untreated control.

Conclusion

This compound is a highly effective seed treatment for the control of Rhizoctonia solani (black scurf) in potatoes, with additional benefits against Helminthosporium solani (silver scurf).[1] Its efficacy against Fusarium dry rot is less pronounced, and it is often formulated with other active ingredients for broader-spectrum disease control.[5] When used according to the manufacturer's recommendations, this compound demonstrates good crop safety. The provided protocols offer a framework for researchers to conduct rigorous evaluations of this compound and similar seed treatments.

References

Application Notes and Protocols for In Vitro Antifungal Activity Assay of Penflufen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penflufen is a broad-spectrum, systemic fungicide belonging to the pyrazole-carboxamide chemical class.[1][2] Its primary application is in agriculture for the protection of crops against a variety of soilborne and seed-borne fungal diseases caused by pathogens such as Rhizoctonia spp. and Ustilago spp.[3] this compound functions as a succinate dehydrogenase inhibitor (SDHI), a mode of action that targets mitochondrial respiration in fungi.[4][5][6] Specifically, it blocks the electron transport chain at Complex II (succinate dehydrogenase), leading to the disruption of ATP production and ultimately, fungal cell death.[2][3] These application notes provide a detailed protocol for assessing the in vitro antifungal activity of this compound using standardized broth microdilution methods.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound exerts its antifungal effect by targeting a critical enzyme in the fungal respiratory process. The diagram below illustrates the signaling pathway and the specific point of inhibition.

cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer UQH2 Ubihydroquinone (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII ATP ATP Production ComplexIII->ATP ... leads to This compound This compound This compound->SDH Inhibition

Caption: this compound's mechanism of action, inhibiting Complex II (SDH).

Experimental Protocols

The following protocols are based on the broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[7]

Preparation of Materials
  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). Ensure it is fully dissolved. Further dilutions should be made in the chosen test medium.

  • Fungal Cultures: Use fresh, actively growing fungal isolates. For molds, culture on Potato Dextrose Agar (PDA) until adequate sporulation is observed. For yeasts, grow in a suitable broth (e.g., Yeast Mold Broth) to the mid-logarithmic phase.

  • Test Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0, is the standard medium for antifungal susceptibility testing.[8]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator, and sterile plating supplies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9][10]

Protocol Steps:

  • Inoculum Preparation:

    • Molds: Harvest spores by flooding the agar plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.5 x 10⁴ to 5 x 10⁴ colony-forming units (CFU)/mL using a hemocytometer or spectrophotometer.

    • Yeasts: Adjust the yeast suspension to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL. Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]

  • Plate Preparation:

    • Add 100 µL of sterile test medium to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of this compound at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no drug, no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and dilutes the this compound concentrations to their final test values.

    • Add 100 µL of sterile medium to well 12.

  • Incubation:

    • Incubate the plates at 35°C. The incubation period depends on the growth rate of the fungus, typically 24-72 hours.[8]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is a complete or prominent inhibition of growth compared to the drug-free growth control well.[7] This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.[12]

Protocol Steps:

  • Subculturing: Following the MIC determination, select the wells that show complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Aliquot 20 µL from each selected well and plate it onto a drug-free agar medium (e.g., Sabouraud Dextrose Agar).[8]

  • Incubation: Incubate the agar plates at 35°C until growth is clearly visible in the subculture from the growth control well.

  • Reading the MFC: The MFC is the lowest test concentration from which fewer than three colonies grow on the agar plate, corresponding to a kill rate of approximately 99% to 99.5%.[8][13]

Experimental Workflow

The diagram below outlines the sequential steps for performing the in vitro antifungal assay for this compound.

cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay A Prepare this compound Stock Solution C Prepare 96-Well Plate (Serial Dilutions) A->C B Prepare Fungal Inoculum D Inoculate Plate B->D C->D E Incubate Plate (24-72h at 35°C) D->E F Read MIC (Visually or Spectrophotometrically) E->F G Subculture from Clear Wells onto Agar Plates F->G H Incubate Agar Plates G->H I Count Colonies and Determine MFC H->I

Caption: Workflow for MIC and MFC determination of this compound.

Data Presentation

Quantitative results from the MIC and MFC assays should be summarized for clear comparison. The following tables provide an example of how to present this data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species.

Fungal SpeciesThis compound MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Rhizoctonia solani0.125 - 1.00.250.5
Aspergillus fumigatus0.5 - 4.01.02.0
Candida albicans1.0 - 8.02.04.0
Fusarium graminearum0.25 - 2.00.51.0
Ustilago maydis0.06 - 0.50.1250.25

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Species.

Fungal SpeciesThis compound MFC Range (µg/mL)MFC/MIC RatioInterpretation
Rhizoctonia solani0.5 - 2.0≤ 4Fungicidal
Aspergillus fumigatus4.0 - 16.0> 4Fungistatic
Candida albicans> 32.0> 4Fungistatic
Fusarium graminearum1.0 - 4.0≤ 4Fungicidal
Ustilago maydis0.25 - 1.0≤ 4Fungicidal

An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio > 4 suggests fungistatic activity.

References

Application Notes and Protocols for the Quantification of Penflufen and its Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penflufen is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control a range of seed-borne and soil-borne diseases in various crops. As with many agrochemicals, it is essential to monitor its presence and the formation of its metabolites in various matrices to ensure food safety and understand its environmental fate and toxicological profile. This document provides a detailed HPLC-MS/MS method for the quantification of this compound and its primary metabolites.

This compound undergoes metabolic transformation in different biological systems, primarily through hydroxylation. In rat liver microsomes, 17 metabolites have been identified, with the most abundant being this compound-3-hydroxy-butyl (also referred to as M12), followed by other hydroxylated products like M8 and M2.[1] This application note will focus on the quantification of this compound and its major metabolite, this compound-3-hydroxy-butyl.

Experimental Protocols

This section details the complete workflow for the analysis of this compound and its metabolites, from sample preparation to HPLC-MS/MS analysis.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples. The following is a general protocol that can be adapted for various matrices such as fruits, vegetables, and cereals.

Materials:

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge capable of 4000 rpm

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

Procedure:

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of water and allow to rehydrate for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 5 minutes.

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer (HPLC-MS/MS) is required.

HPLC Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Conditions:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Quantitative Data

The following tables summarize the quantitative data for the analysis of this compound and its metabolite this compound-3-hydroxy-butyl.

Table 1: MS/MS Parameters for Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound380.1318.1141.120
This compound-3-hydroxy-butyl334.1141.0146.015
Table 2: Method Validation Data
AnalyteMatrixLinearity Range (µg/kg)LOQ (µg/kg)LOD (µg/kg)Recovery (%)RSD (%)
This compoundVegetables & Cereals1 - 500>0.995<0.060<0.01876.1 - 101.0<9.8
This compound-3-hydroxy-butylVegetables & Cereals1 - 500>0.995<0.060<0.01876.1 - 101.0<9.8
This compoundSoil1 - 50>0.9995185 - 110<10
This compound-3-hydroxy-butylSoil1 - 50>0.9995185 - 110<10

Data compiled from multiple sources for illustrative purposes.[2]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Sample Homogenization (10g in 50mL tube) Extraction 2. Acetonitrile Extraction + QuEChERS Salts Homogenization->Extraction Centrifugation1 3. Centrifugation (≥4000 rpm, 5 min) Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 5. Final Centrifugation & Filtration (0.22 µm) dSPE->Centrifugation2 HPLC HPLC Separation (C18 Column) Centrifugation2->HPLC Filtered Extract MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for this compound analysis.

This compound Metabolic Pathway

cluster_hydroxylation Hydroxylation This compound This compound M12 This compound-3-hydroxy-butyl (Major Metabolite) This compound->M12 CYP450 Enzymes (e.g., in liver microsomes) M8 M8 M2 M2 Other Other Hydroxylated Products Metabolites Metabolites M12->Metabolites M8->Metabolites M2->Metabolites Other->Metabolites

Caption: Simplified metabolic pathway of this compound.

References

Application Notes and Protocols for Evaluating the Efficacy of Penflufen on Cereal Crops

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting field trials to assess the efficacy of Penflufen, a succinate dehydrogenase inhibitor (SDHI) fungicide, on cereal crops.[1][2][3] The protocols are designed to ensure robust and reproducible data generation for regulatory submissions and product development.

Introduction to this compound

This compound is a systemic, xylem-mobile fungicide belonging to the pyrazole-carboxamide chemical class.[1][2] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi, thereby disrupting energy production.[1][2] This fungicide is effective against a range of seed-borne and soil-borne fungal pathogens in cereal crops, including various species of Rhizoctonia and smuts.[2][4] this compound is primarily formulated as a flowable concentrate for seed treatment.[2]

Field Trial Design and Planning

A well-designed field trial is crucial for obtaining reliable data on fungicide efficacy. The following protocols outline the key considerations for designing a robust field trial for this compound.

Experimental Design

The choice of experimental design is critical for minimizing experimental error and ensuring the validity of the results.

  • Randomized Complete Block Design (RCBD): This is a standard and highly recommended design for agricultural field trials. It helps to account for field variability by grouping experimental plots into blocks. Within each block, all treatments are randomly assigned to plots.

  • Incomplete Block Design (Alpha Design): For trials with a large number of treatments, an alpha design can be more efficient than a standard RCBD.[5] This design groups treatments into smaller, incomplete blocks, which can help to control for local variation more effectively.[5]

  • On-Farm Trials vs. Small-Plot Research: On-farm trials utilize larger plots and may have higher variability, while small-plot research allows for greater uniformity and the testing of more variables.[6] The choice depends on the research objectives.

Trial Site Selection

The selection of an appropriate trial site is fundamental to the success of the study.

  • History of Disease: The site should have a known history of the target disease(s) to ensure sufficient disease pressure for a meaningful evaluation.[5][7]

  • Uniformity: The field should be as uniform as possible in terms of soil type, topography, and previous cropping history to minimize variability.[6]

  • Variety Selection: Use cereal varieties that are susceptible to the target diseases to ensure a robust test of the fungicide's efficacy.[5][8] However, these varieties should have good resistance to other non-target diseases to avoid confounding results.[5]

Plot Layout and Size
  • Plot Size: Small plot trials typically use plot areas ranging from 20m² to 60m².[5] The size should be sufficient to minimize edge effects and allow for accurate application and assessment.

  • Replication: A minimum of three to four replications for each treatment is recommended to ensure statistical power.[5][6]

  • Buffers: Untreated buffer areas should be established around the entire trial area and between plots to prevent spray drift and inter-plot interference.

Treatments
  • Untreated Control: An untreated control (UTC) is essential to determine the baseline level of disease and to calculate fungicide efficacy.[6][9]

  • Positive Control/Standard Fungicide: Including a currently registered and effective standard fungicide provides a benchmark for comparing the performance of this compound.[9]

  • This compound Treatments: Test this compound at the proposed label rate, as well as at fractions (e.g., half rate) and multiples (e.g., double rate) of the proposed rate to establish a dose-response relationship.[5]

Experimental Protocols

The following protocols provide a step-by-step guide for conducting the field trial.

Seed Treatment Application
  • Seed Source: Obtain certified cereal seed of the selected variety, ensuring it is free from any prior fungicide treatment.

  • Treatment Preparation: Prepare the this compound seed treatment slurry according to the manufacturer's instructions. Ensure accurate measurement of the product and water to achieve the target application rates.

  • Application: Use a calibrated seed treater to apply the fungicide slurry evenly to the seed. For small-scale trials, a rotating drum or concrete mixer can be adapted for this purpose.

  • Drying: Allow the treated seed to air dry completely before sowing to prevent clumping and ensure accurate seeding rates.

  • Labeling and Storage: Clearly label each seed lot with the treatment details and store in a cool, dry place until sowing.

Sowing and Crop Management
  • Sowing: Sow the treated seeds at the recommended seeding rate for the specific cereal crop and region. Use a calibrated plot drill to ensure uniform seed distribution.

  • Fertilization and Weed Control: Apply fertilizers and herbicides according to local best management practices to ensure optimal crop growth and minimize the impact of weeds.[5] Ensure that any agrochemicals used are not known to have a fungicidal effect against the target pathogens.

Disease Inoculation (if necessary)

For diseases that are sporadic or have unpredictable natural infection, artificial inoculation may be necessary to ensure uniform disease pressure.[5]

  • Inoculum Preparation: Prepare a spore suspension or infected plant debris of the target pathogen.

  • Inoculation Timing: Apply the inoculum at the appropriate crop growth stage for disease development.

  • Application Method: Use a sprayer to apply the spore suspension or manually distribute the infected debris evenly throughout the trial area.

Disease Assessment

Regular and accurate disease assessment is critical for evaluating fungicide efficacy.

  • Assessment Timing: Begin assessments before the expected onset of the disease and continue at regular intervals (e.g., every 7-14 days) throughout the growing season.[10] Key assessment timings often correspond to specific crop growth stages, such as tillering, flag leaf emergence, and heading.[11]

  • Assessment Method: Assess disease incidence (% of infected plants) and severity (% of leaf or head area affected).[10][12] Standardized disease assessment keys and scales should be used to ensure consistency.[12][13]

  • Sampling: Within each plot, randomly select a predetermined number of plants or tillers (e.g., 10-20) for assessment.[13] Assessments should be conducted along a diagonal transect of the plot to ensure representative sampling.[13]

  • Data Recording: Record the disease data for each plot, along with the date of assessment and the crop growth stage.

Phytotoxicity Assessment

Observe and record any signs of phytotoxicity, such as stunting, chlorosis, or necrosis, in the treated plots at each assessment timing.[9]

Yield and Quality Assessment
  • Harvest: Harvest the plots at crop maturity using a plot combine.

  • Yield Measurement: Record the grain yield for each plot and adjust for moisture content.

  • Quality Parameters: Depending on the cereal crop and target market, assess quality parameters such as thousand-grain weight, specific weight, and protein content.

Data Presentation and Analysis

Data Summary Tables

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound Seed Treatment on Disease Severity

TreatmentApplication Rate (g a.i./100 kg seed)Disease Severity (%) at Growth Stage XDisease Severity (%) at Growth Stage Y
Untreated Control0
Standard Fungicide[Rate]
This compound[Rate 1]
This compound[Rate 2]
This compound[Rate 3]

Table 2: Effect of this compound Seed Treatment on Cereal Yield and Quality

TreatmentApplication Rate (g a.i./100 kg seed)Yield (t/ha)Thousand-Grain Weight (g)Specific Weight ( kg/hl )
Untreated Control0
Standard Fungicide[Rate]
This compound[Rate 1]
This compound[Rate 2]
This compound[Rate 3]
Statistical Analysis
  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are statistically significant differences between the treatments for each measured parameter (disease severity, yield, etc.).[6][9]

  • Mean Separation Tests: If the ANOVA shows significant differences, use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to determine which specific treatments are different from each other.

  • Dose-Response Analysis: Plot the disease control or yield response against the different rates of this compound to generate dose-response curves.[7] This can be used to determine the effective concentration (EC50) of the fungicide.[14]

Visualizations

This compound Mode of Action

Penflufen_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ComplexII Complex II (Succinate Dehydrogenase) ComplexIII Complex III ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- O2 O₂ ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Production Succinate Succinate Succinate->ComplexII Fumarate Fumarate Succinate->Fumarate e- H_gradient Proton Gradient This compound This compound This compound->ComplexII Inhibition

Caption: Simplified diagram of this compound's mode of action, inhibiting Complex II of the mitochondrial respiratory chain.

Experimental Workflow

Field_Trial_Workflow Planning Trial Planning - Site Selection - Experimental Design - Treatment Selection Seed_Prep Seed Preparation - Sourcing - Treatment Application - Drying & Labeling Planning->Seed_Prep Sowing Sowing - Plot Layout - Calibration - Planting Seed_Prep->Sowing Crop_Management In-Season Crop Management - Fertilization - Herbicide Application - Irrigation (if needed) Sowing->Crop_Management Disease_Assessment Disease & Phytotoxicity Assessment - Regular Intervals - Standardized Scales Crop_Management->Disease_Assessment Harvest Harvest - Plot Harvesting - Yield Measurement Disease_Assessment->Harvest Data_Analysis Data Analysis - Statistical Analysis (ANOVA) - Mean Separation - Dose-Response Curves Harvest->Data_Analysis Reporting Reporting - Summarize Data - Draw Conclusions Data_Analysis->Reporting

Caption: Workflow for conducting a field trial to evaluate this compound efficacy.

Logical Relationships in Trial Design

Trial_Design_Logic Objective Objective: Evaluate this compound Efficacy Principles Key Principles Objective->Principles Factors Experimental Factors Objective->Factors Data Data Collection Objective->Data Randomization Randomization Principles->Randomization Replication Replication Principles->Replication Control Control (Untreated & Standard) Principles->Control Analysis Statistical Analysis Control->Analysis Treatments Treatments - this compound Rates - Controls Factors->Treatments Crop_Variety Cereal Variety (Susceptible) Factors->Crop_Variety Site_Selection Site Selection (Uniform & High Disease Pressure) Factors->Site_Selection Treatments->Analysis Disease Disease Severity & Incidence Data->Disease Yield Yield & Quality Parameters Data->Yield Phyto Phytotoxicity Data->Phyto Disease->Analysis Yield->Analysis Phyto->Analysis

Caption: Logical relationships between key components of a robust field trial design.

References

Penflufen Formulations as a Flowable Concentrate for Seed Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of penflufen formulated as a flowable concentrate (FS) for seed treatment. This document details the fungicide's mechanism of action, summarizes efficacy and yield data, and provides detailed protocols for experimental application and evaluation.

Introduction to this compound

This compound is a systemic fungicide belonging to the pyrazole-carboxamide class of chemicals.[1][2] It is a potent inhibitor of the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain in fungi.[1] This mode of action, classified under FRAC Group 7, disrupts the fungal pathogen's energy supply, leading to its death.[2] Formulated as a flowable concentrate for seed treatment, this compound provides protection against a range of seed-borne and soil-borne fungal diseases, most notably those caused by Rhizoctonia solani.[1][3] Its systemic properties allow it to be absorbed by the developing seedling, offering protection during the critical early growth stages.

Quantitative Data Summary

The following tables summarize the efficacy of this compound seed treatments in controlling key fungal pathogens and its impact on crop yield, based on various field and laboratory studies.

Table 1: Efficacy of this compound Seed Treatment against Fungal Pathogens

CropTarget PathogenThis compound Application Rate (g a.i./100kg seed)Disease Incidence Reduction (%)Reference
PotatoRhizoctonia solani (Black scurf)2089.93 - 92.49[4]
CottonSeed & Seedling Rot Complex46.2 (+ 46.2 g Trifloxystrobin)58.34 (Alternaria leaf spot)[5]
RiceLeaf Blast & Brown Leaf Spot28 (+ Trifloxystrobin)Not specified, but noted as "most effective"[6]

Table 2: Effect of this compound Seed Treatment on Crop Yield

CropThis compound Application Rate (g a.i./100kg seed)Yield Increase (%)Reference
Cotton46.2 (+ 46.2 g Trifloxystrobin)77.77[5]
Rice28 (+ Trifloxystrobin)Not specified, but resulted in the maximum grain yield[6]
Potato20Positive effect on marketable yield[7]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its ability to inhibit the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration. The disruption of this pathway leads to a depletion of ATP, the cell's primary energy currency, ultimately resulting in fungal cell death.

cluster_0 Mitochondrial Inner Membrane Succinate Succinate SDH_Complex Succinate Dehydrogenase (Complex II) Succinate->SDH_Complex Oxidation Fumarate Fumarate SDH_Complex->Fumarate Electron_Transport_Chain Electron Transport Chain (Complexes III & IV) SDH_Complex->Electron_Transport_Chain Electrons ATP_Synthase ATP Synthase (Complex V) Electron_Transport_Chain->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis This compound This compound This compound->SDH_Complex Inhibition

Caption: this compound inhibits the Succinate Dehydrogenase (SDH) complex in the mitochondrial respiratory chain.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines a typical workflow for evaluating the efficacy of a this compound flowable concentrate seed treatment, from laboratory preparation to field trial analysis.

Formulation_Prep 1. Formulation Preparation Seed_Treatment 2. Seed Treatment Application Formulation_Prep->Seed_Treatment Lab_Assay 3. Laboratory Assay (e.g., Germination Test) Seed_Treatment->Lab_Assay Greenhouse_Trial 4. Greenhouse Trial (Disease Inoculation) Seed_Treatment->Greenhouse_Trial Field_Trial 5. Field Trial (Natural Infestation) Seed_Treatment->Field_Trial Data_Collection 6. Data Collection (Disease Incidence, Yield) Lab_Assay->Data_Collection Greenhouse_Trial->Data_Collection Field_Trial->Data_Collection Statistical_Analysis 7. Statistical Analysis Data_Collection->Statistical_Analysis Results 8. Results & Conclusion Statistical_Analysis->Results End End Results->End

References

Application Notes and Protocols for Penflufen in Controlling Rhizoctonia solani in Potatoes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Penflufen is a systemic, xylem-mobile fungicide belonging to the pyrazole-carboxamide chemical class.[1] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide, a Succinate Dehydrogenase Inhibitor (SDHI).[2][3][4] Its primary mode of action is the inhibition of the succinate dehydrogenase enzyme (Complex II) within the mitochondrial respiratory chain of fungi.[1][2][5] This disruption of the electron transport chain blocks cellular respiration and energy production, ultimately leading to the death of the fungal pathogen.[6][7] this compound has demonstrated high efficacy against Rhizoctonia solani, the causal agent of black scurf and stem and stolon canker in potatoes.[2][3][5][8] It is utilized as both a seed treatment and an in-furrow application to protect developing sprouts and daughter tubers.[4][9]

Mechanism of Action

This compound specifically targets and blocks the function of the succinate dehydrogenase (SDH) enzyme complex in the fungal mitochondria. This enzyme is a critical component of both the citric acid cycle and the electron transport chain. By inhibiting SDH, this compound effectively halts the production of ATP, the cell's primary energy currency, leading to a fatal energy deficit in the fungus.[7] The S-(+)-enantiomer of this compound has been shown to be significantly more active against R. solani than the R-(-)-enantiomer.[10]

cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Respiratory Complexes TCA Citric Acid (TCA) Cycle C_II Complex II (Succinate Dehydrogenase) TCA->C_II Succinate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP C_I Complex I C_III Complex III C_I->C_III C_II->C_III C_IV Complex IV C_III->C_IV C_IV->ATP_Synthase This compound This compound (SDHI) This compound->C_II INHIBITS

Caption: this compound's mode of action via inhibition of mitochondrial Complex II (SDH).

Application Methods and Formulations

This compound is available in various formulations, primarily as a flowable concentrate for seed treatment (FS) or in-furrow application, and as a dry powder for seed treatment (DS).[2][6][9][11]

  • Seed Treatment: Applied directly to potato seed tubers before or at planting. This method targets tuber-borne inoculum, which is a primary cause of Rhizoctonia damage.[11][12]

    • Liquid Formulation (FS): Typically applied as a spray over a roller table to ensure even coating of the seed tubers.[2]

    • Dry Formulation (DS): Applied at planting using a metered powder dispenser mounted on an automatic planter.[11][13]

  • In-Furrow Application: Applied as a spray directly into the planting furrow. This method targets both seed-borne and soil-borne inoculum, protecting the seed piece, developing sprouts, and stolons.[3][5][9] The spray is typically directed in a 15-20 cm band just before the seed is covered.[3][14]

Quantitative Data Summary

The efficacy of this compound in controlling Rhizoctonia solani has been quantified in numerous field trials. The data below is summarized from various studies.

Table 1: Efficacy of this compound Seed Treatment on Rhizoctonia solani (Black Scurf)

Treatment (Active Ingredient)Application RateDisease Incidence (%) ReductionDisease Severity (%) ReductionReference
This compound 240 FS0.083% (tuber dip for 10 min)73.7% (vs. 72.3% in control)84.6% (vs. 54.5% in control)[15]
This compound 240 FS0.062% (tuber dip for 10 min)65.4% (vs. 72.3% in control)77.4% (vs. 54.5% in control)[15]
This compound 240 FS0.083%89.9% (2010-11)82.8% (2010-11)[16][17]
This compound 240 FS0.083%92.5% (2011-12)95.0% (2011-12)[16][17]
This compound 240 FS0.083%64.7% (vs. 29.8% in control)-[18]
Emesto Prime DS (this compound)1 kg/tonne of seed100% (vs. 47% in control)-[13]

Note: Reduction percentages are calculated relative to the untreated control in the respective studies.

Table 2: Effect of this compound Seed Treatment on Potato Yield

Treatment (Active Ingredient)Application RateYield (t/ha)Yield Increase vs. ControlReference
This compound 240 FS0.083% (tuber dip for 10 min)27.6915.2%[15]
This compound 240 FS0.062% (tuber dip for 10 min)26.5510.5%[15]
Untreated Control-24.03-[15]
This compound 240 FS0.083%12.1639.3%[18]
Untreated Control-8.73-[18]
This compound FS & DS20 g a.i./t seedIncreased gross yieldData not specified[2]

Experimental Protocols

Protocol 1: Isolation and Inoculum Production of Rhizoctonia solani

This protocol is essential for conducting controlled experiments to test fungicide efficacy.

  • Isolation:

    • Collect potato tubers exhibiting symptoms of black scurf (dark, crusty sclerotia).[19]

    • Wash tubers to remove soil. Using a sterile scalpel, excise sclerotia along with a small piece of potato skin.[19]

    • Surface sterilize the excised pieces by immersing them in a 1.0% sodium hypochlorite solution for 30-60 seconds, followed by three rinses in sterile distilled water.[19]

    • Place the sterilized pieces onto Potato Dextrose Agar (PDA) medium in petri plates.

    • Incubate plates at 25-27°C for 3-5 days.[19]

  • Purification and Identification:

    • Purify the resulting fungal cultures using the hyphal tip technique.[19]

    • Identify the fungus as R. solani based on morphological characteristics, such as hyphae branching at right angles.[19]

  • Inoculum Production:

    • For mass inoculum, prepare a substrate such as a barley grain + V8 juice mixture (1:1 w/v) or a wheat bran + water mixture (1:2 w/v).[20]

    • Sterilize the substrate in flasks by autoclaving.

    • Inoculate the sterile substrate with mycelial plugs from the purified R. solani PDA cultures.

    • Incubate the flasks at 25°C for 10-14 days to allow for complete colonization of the substrate.[20] This colonized substrate serves as the inoculum for soil infestation in pot or field experiments.

Protocol 2: In Vitro Fungicide Efficacy Assay (Poisoned Food Technique)

This laboratory method is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of the pathogen.[21][22]

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving.[22]

  • Fungicide Amendment: Allow the molten PDA to cool to approximately 45-50°C. Add the desired concentration of this compound (or other test fungicides) to the medium. The concentration is calculated based on the active ingredient (a.i.).[22] Mix thoroughly and pour the amended PDA into sterile petri plates. Plates with PDA but no fungicide serve as the control.

  • Inoculation: Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing, pure culture of R. solani.[22]

  • Incubation: Place the mycelial disc, mycelium-side down, in the center of both the fungicide-amended (poisoned) and control plates.[22]

  • Data Collection: Incubate the plates at 25-27°C until the fungal colony in the control plate has reached the edge of the plate. Measure the radial growth of the fungal colony in all plates.

  • Analysis: Calculate the percent inhibition of mycelial growth for each fungicide concentration using the formula:

    • Percent Inhibition = [(C - T) / C] * 100

    • Where: C = Average diameter of the colony in the control plate, T = Average diameter of the colony in the treated plate.

A Prepare & Autoclave Potato Dextrose Agar (PDA) B Cool PDA to 45-50°C A->B C Add this compound to PDA (Poisoned Medium) B->C D Pour into Petri Plates C->D E Inoculate Center of Plate with 5mm R. solani Disc D->E F Incubate at 25-27°C E->F G Measure Colony Diameter (vs. Control) F->G H Calculate Percent Inhibition G->H

Caption: Workflow for the 'Poisoned Food Technique' to test fungicide efficacy in vitro.
Protocol 3: Field Efficacy Trial

This protocol outlines the steps for evaluating this compound's performance under field conditions.

  • Site Selection and Preparation: Choose a field with a history of Rhizoctonia solani or use artificially infested soil to ensure disease pressure. Prepare the field according to standard potato cultivation practices.

  • Experimental Design: Use a randomized complete block design (RCBD) with at least four replications. Plots should be of a standard size (e.g., 4 rows x 10 meters).

  • Seed Source: Use certified potato seed tubers (e.g., cv. Kufri Bahar) known to be infected with R. solani to test efficacy against seed-borne inoculum.[15]

  • Treatments:

    • T1: Untreated Control (infected seed).

    • T2: this compound Seed Treatment (e.g., 20g a.i./tonne of seed or 0.083% dip).[2][15]

    • T3: this compound In-Furrow Application (e.g., 4.0-5.5 mL/100m of row).[3][5]

    • T4: Commercial Standard Fungicide (e.g., Pencycuron).[2]

  • Application and Planting:

    • For seed treatments, apply the fungicide to the tubers as per the formulation's instructions (spray or powder coating) before planting.[2][11]

    • For in-furrow treatments, apply the fungicide spray into the furrow during the planting operation.[3]

    • Plant all treated and untreated seed tubers at a consistent depth and spacing.

  • Assessments:

    • Crop Emergence: Count the number of emerged plants at regular intervals after planting.[2]

    • Stem Canker: At 40-60 days after planting, carefully excavate a set number of plants per plot and assess the severity of canker on underground stems and stolons.

    • Harvest Assessments: At crop maturity, harvest the tubers from the central rows of each plot.

    • Disease Incidence & Severity: Assess a random sample of 100-200 tubers per plot for the presence and surface area coverage of black scurf sclerotia. Disease severity can be rated on a 0-5 scale.[15]

    • Yield: Measure the total tuber weight per plot and grade tubers by size to determine marketable yield.[2][18]

  • Data Analysis: Analyze the collected data (emergence rates, disease incidence/severity, yield) using Analysis of Variance (ANOVA) and a mean separation test (e.g., Duncan's Multiple Range Test) to determine significant differences between treatments.[2]

cluster_Pre Pre-Planting cluster_Plant Planting cluster_Grow Growing Season cluster_Post Post-Harvest A Select Infected Potato Seed Tubers B Prepare Treatments: 1. This compound Seed Tx 2. This compound In-Furrow 3. Standard Fungicide 4. Untreated Control A->B C Apply Seed Treatments B->C D Plant Tubers & Apply In-Furrow Treatments C->D E Assess Crop Emergence & Stem Canker Severity D->E F Harvest Tubers E->F G Assess Black Scurf (Incidence & Severity) F->G H Measure Total & Marketable Yield F->H I Statistical Analysis (ANOVA) G->I H->I

Caption: Experimental workflow for a field trial evaluating this compound's efficacy.

References

Determining the Environmental Fate of Penflufen: Application Notes and Protocols for Soil Adsorption and Mobility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the soil adsorption and mobility of Penflufen, a key fungicide. Understanding these parameters is crucial for predicting its environmental distribution, potential for leaching into groundwater, and overall environmental risk assessment. The methodologies described are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and specific studies conducted on this compound.

Introduction

This compound is a fungicide used for seed and soil-borne disease control. Its interaction with soil is a critical factor in determining its environmental fate. Soil adsorption, the process by which this compound binds to soil particles, and mobility, its movement through the soil profile, are influenced by various soil properties such as organic carbon content, clay content, and pH.

This document outlines two primary methods for evaluating these characteristics:

  • Batch Equilibrium Method (OECD 106): This laboratory study determines the adsorption and desorption coefficients of a substance to the soil, providing key indicators of its tendency to bind to soil particles.

  • Column Leaching Studies (OECD 312): This method simulates the movement of a substance through a soil column, offering insights into its potential to leach through the soil profile and reach groundwater.

Data Presentation: this compound Soil Adsorption and Desorption

The following tables summarize quantitative data from a study on this compound's adsorption and desorption characteristics in various soil types. The Freundlich isotherm model was used to fit the experimental data.

Table 1: Characteristics of Soils Used in this compound Adsorption/Desorption Studies [1]

Soil TypepHOrganic Carbon (%)Clay Content (%)
Pikeville, USA5.51.25
Wurmwiese, Germany6.32.331
Stanley, USA5.82.115
Laacher Hoh AXXa, Germany6.02.420
Hoefchen am Hohenseh, Germany5.92.925

Table 2: Freundlich Adsorption and Desorption Parameters for this compound [1]

Soil TypeAdsorptionDesorption
Kd (mL/g) Koc (mL/g) 1/n Kd (mL/g) Koc (mL/g) 1/n
Pikeville, USA2.71225.80.883.55295.80.90
Wurmwiese, Germany6.10265.20.987.89343.00.99
Stanley, USA4.40209.50.925.76274.30.94
Laacher Hoh AXXa, Germany5.03209.60.936.54272.50.95
Hoefchen am Hohenseh, Germany6.05208.60.957.87271.40.97
Mean 4.86 223.7 0.93 6.32 291.4 0.95

Table 3: Freundlich Adsorption and Desorption Parameters for this compound Metabolite BYF 14182-3-hydroxybutyl [1]

Soil TypeAdsorptionDesorption
Kd (mL/g) Koc (mL/g) 1/n Kd (mL/g) Koc (mL/g) 1/n
Pikeville, USA0.452650.30.89940.650472.30.9011
Wurmwiese, Germany0.637733.60.94970.811342.70.9556
Stanley, USA1.300761.90.95591.555074.00.9626
Laacher Hoh AXXa, Germany0.625426.10.94090.794833.10.9462
Hoefchen am Hohenseh, Germany0.928132.00.92261.194341.20.9374
Mean 0.7889 40.8 0.9337 1.0012 52.7 0.9406
  • Kd (Distribution Coefficient): Ratio of the concentration of the substance adsorbed by the solid to the concentration in the liquid phase at equilibrium.

  • Koc (Organic Carbon-Normalized Adsorption Coefficient): Indicates the tendency of the substance to bind to the organic carbon fraction of the soil.

  • 1/n (Freundlich Exponent): Relates to the non-linearity of the adsorption.

The data indicates that the metabolite BYF 14182-3-hydroxybutyl is more mobile (lower Kd and Koc values) than the parent this compound compound.[1]

Experimental Protocols

Protocol 1: Soil Adsorption/Desorption via Batch Equilibrium Method (based on OECD 106)

This protocol is designed to determine the adsorption and desorption of this compound to soil.[2][3][4][5]

Materials:

  • This compound (analytical grade or 14C-labelled)

  • Test soils (characterized for pH, organic carbon, and clay content)

  • 0.01 M CaCl2 solution

  • Centrifuge tubes (glass, with screw caps)

  • Orbital shaker

  • Centrifuge

  • Analytical instrumentation (e.g., HPLC-MS/MS) for this compound quantification[6]

  • Liquid Scintillation Counter (if using 14C-labelled this compound)

Procedure:

Tier 1: Preliminary Test [2][3]

  • Determine Soil/Solution Ratio: Test various soil-to-solution ratios (e.g., 1:5, 1:10, 1:20) to find a ratio that results in 20-80% adsorption of this compound.

  • Establish Equilibration Time: Agitate soil-solution mixtures for different time periods (e.g., 2, 4, 8, 24, 48 hours) to determine the time required to reach equilibrium.

  • Vessel Adsorption Check: Run a control without soil to assess the adsorption of this compound to the test vessel walls.

Tier 2: Main Adsorption Study [3]

  • Sample Preparation:

    • Weigh a known amount of air-dried, sieved (<2 mm) soil into duplicate centrifuge tubes.

    • Pre-equilibrate the soil by adding a specific volume of 0.01 M CaCl2 solution and shaking for at least one day.[1]

  • Spiking:

    • Prepare a series of this compound stock solutions in 0.01 M CaCl2 at different concentrations (e.g., 0.01, 0.03, 0.1, 0.3, and 1 mg/L).[1]

    • Add a known volume of the respective this compound solution to each soil sample to achieve the predetermined soil-to-solution ratio.

  • Equilibration:

    • Securely cap the tubes and place them on an orbital shaker in the dark at a constant temperature (e.g., 20-25°C).[2]

    • Shake the samples for the predetermined equilibration time.

  • Separation:

    • Centrifuge the tubes at a high speed (e.g., 9,000 rpm) to separate the soil from the supernatant.[1]

  • Analysis:

    • Carefully collect an aliquot of the supernatant for analysis.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method.

    • The amount of this compound adsorbed to the soil is calculated by the difference between the initial and the equilibrium concentration in the solution (indirect method).[7]

Desorption Study:

  • After the adsorption phase, decant a known volume of the supernatant.

  • Replace the decanted volume with fresh 0.01 M CaCl2 solution (without this compound).[1]

  • Resuspend the soil and shake for the same equilibration time as in the adsorption phase.

  • Centrifuge and analyze the supernatant for the concentration of desorbed this compound.

  • Repeat this process for one or two more desorption steps.[1]

Data Analysis:

  • Calculate the amount of this compound adsorbed to the soil (Cs) and the equilibrium concentration in the solution (Cw).

  • Plot log(Cs) versus log(Cw) to generate the Freundlich adsorption isotherm.

  • Determine the Freundlich adsorption coefficient (Kf) and the Freundlich exponent (1/n).

  • Calculate the distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Protocol 2: Soil Column Leaching (based on OECD 312)

This protocol assesses the mobility of this compound through a soil column.[8][9][10]

Materials:

  • Glass columns (e.g., 30-40 cm length, 5 cm internal diameter)

  • Test soil (air-dried and sieved <2 mm)

  • This compound (analytical grade or 14C-labelled)

  • Reference substance with known mobility (e.g., atrazine)[9][11]

  • Artificial rain (0.01 M CaCl2 solution)[10]

  • Peristaltic pump or similar device for applying artificial rain

  • Fraction collector

  • Analytical instrumentation for this compound quantification

Procedure:

  • Column Packing:

    • Pack the columns with the test soil to a height of approximately 30 cm, ensuring uniform packing density.[9]

  • Saturation and Equilibration:

    • Saturate the soil columns from the bottom with artificial rain to avoid air entrapment.

    • Allow the columns to equilibrate and drain until a constant moisture level is reached.[9]

  • Application of Test Substance:

    • Apply a known amount of this compound (and the reference substance) evenly to the surface of the soil column. The amount should be based on the maximum recommended application rate.[10]

  • Leaching:

    • Apply artificial rain to the top of the columns at a constant, slow rate (e.g., corresponding to a specific rainfall amount over a period).

    • Collect the leachate in fractions using a fraction collector.

  • Soil Sectioning and Analysis:

    • After the leaching is complete, carefully extrude the soil column.

    • Section the soil column into segments of defined length (e.g., 5 cm).

    • Extract this compound from each soil segment and the collected leachate fractions.

    • Analyze the extracts to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of applied this compound found in each soil segment and in the total leachate.

    • Create a distribution profile of this compound throughout the soil column.

    • Determine the leaching distance.[10]

    • Compare the mobility of this compound to that of the reference substance.

Visualization of Experimental Workflows

Batch_Equilibrium_Workflow cluster_prep Preparation cluster_exp Experiment cluster_desorption Desorption cluster_data Data Analysis soil Characterized Soil pre_equilibration Soil Pre-equilibration (0.01 M CaCl2) soil->pre_equilibration This compound This compound Stock Solutions spiking Spiking with this compound This compound->spiking pre_equilibration->spiking equilibration Equilibration (Shaking) spiking->equilibration centrifugation Centrifugation equilibration->centrifugation analysis Supernatant Analysis centrifugation->analysis replace_supernatant Replace Supernatant with fresh CaCl2 centrifugation->replace_supernatant For Desorption isotherm Freundlich Isotherm analysis->isotherm desorption_equilibration Desorption Equilibration replace_supernatant->desorption_equilibration desorption_equilibration->centrifugation desorption_analysis Analysis of Desorbed this compound coefficients Calculate Kd and Koc isotherm->coefficients

Soil_Column_Leaching_Workflow cluster_setup Column Setup cluster_experiment Leaching Experiment cluster_analysis Analysis cluster_results Results packing Pack Soil Column saturation Saturate and Equilibrate packing->saturation application Apply this compound saturation->application leaching Apply Artificial Rain application->leaching collection Collect Leachate Fractions leaching->collection sectioning Section Soil Column leaching->sectioning After Leaching extraction Extract this compound from Soil and Leachate collection->extraction sectioning->extraction quantification Quantify this compound extraction->quantification distribution Distribution Profile quantification->distribution mobility Assess Mobility distribution->mobility

References

Penflufen Seed Treatment: Application Notes and Protocols for Legume Vegetables

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penflufen is a systemic, pyrazole carboxamide fungicide that effectively controls a range of seed- and soil-borne diseases in legume vegetables.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, classifying it as a Group 7 fungicide according to the Fungicide Resistance Action Committee (FRAC).[2] This document provides detailed application notes and protocols for the preparation of this compound-based seed treatment slurries for various legume vegetables, intended for research and development purposes. The protocols are based on commercially available product labels containing this compound, such as EverGol® Prime, EverGol® Energy, and Trilex® EverGol® SHIELD.

Data Presentation: Application Rates

The following tables summarize the recommended application rates of this compound-containing products for various legume vegetables. It is crucial to consult the specific product label for the exact formulation and concentration of this compound.

Table 1: Application Rates for this compound-Based Seed Treatments on Legume Vegetables

Legume VegetableProduct ExampleApplication Rate per 100 kg of SeedApplication Rate per Seed CountActive Ingredient per Seed (mg ai/seed)
Soybeans EverGol® PrimeNot specified0.08 - 0.16 fl oz per 140,000 seeds0.00405 - 0.0081
Beans (Dry, Faba, Snap, Succulent)Trilex® EverGol® SHIELDComponent A: 25 mLComponent B: 16 mLNot specifiedNot specified
Chickpeas Trilex® EverGol® SHIELDComponent A: 25 mLComponent B: 16 mLNot specifiedNot specified
Lentils Trilex® EverGol® SHIELDComponent A: 25 mLComponent B: 16 mLNot specifiedNot specified
Peas (Dry and Field)Trilex® EverGol® SHIELDComponent A: 25 mLComponent B: 16 mLNot specifiedNot specified

Note: The application rates for Trilex® EverGol® SHIELD are provided for the co-pack components. Researchers should refer to the product label to understand the concentration of this compound in the relevant component.

Experimental Protocols

Protocol 1: this compound Seed Treatment Slurry Preparation

This protocol outlines the steps for preparing a this compound-based slurry for treating legume vegetable seeds.

Materials:

  • This compound-containing fungicide formulation (e.g., EverGol® Prime, Trilex® EverGol® SHIELD)

  • Clean water (or other specified carrier liquid)

  • Graduated cylinders or other calibrated measuring devices

  • A clean mixing vessel

  • Stirring rod or magnetic stirrer

  • Personal Protective Equipment (PPE): long-sleeved shirt, long pants, chemical-resistant gloves, and safety glasses

Procedure:

  • Consult Product Label: Before proceeding, carefully read the product label for specific instructions, including application rates, slurry ratios, and compatibility with other seed treatments (e.g., inoculants, insecticides).

  • Determine Required Volumes: Based on the application rates in Table 1 and the amount of seed to be treated, calculate the required volume of the this compound product and the total desired slurry volume. For products like Trilex® EverGol® SHIELD, a carrier-to-product dilution ratio of 7:1 is recommended.[3]

  • Mixing Order:

    • Add approximately half of the required carrier (e.g., water) to the mixing vessel.

    • If using a co-pack product like Trilex® EverGol® SHIELD, add the components in the specified order (e.g., Component A, then Component B).[3]

    • Add the calculated amount of the this compound product to the carrier in the mixing vessel.

    • Add the remaining carrier to achieve the final desired slurry volume.

  • Agitation: Thoroughly mix the slurry using a stirring rod or magnetic stirrer until a uniform suspension is achieved. Continuous agitation during the seed treatment process is recommended to prevent settling of the active ingredient.

  • Compatibility Test: If tank-mixing with other seed treatments, it is essential to perform a compatibility test in a small container before preparing the full batch.

Protocol 2: Legume Seed Treatment Application

This protocol describes the application of the prepared this compound slurry to legume seeds.

Materials:

  • Prepared this compound slurry

  • High-quality, cleaned legume seeds

  • Commercial-style seed treatment equipment (e.g., rotary seed treater, slurry treater)

  • Drying equipment or a well-ventilated area

  • Personal Protective Equipment (PPE)

Procedure:

  • Equipment Calibration: Ensure that the seed treatment equipment is properly calibrated to deliver the target slurry volume evenly and accurately.

  • Seed Loading: Load the seed into the treatment equipment.

  • Slurry Application: Begin the treatment process, applying the prepared slurry to the seeds. Ensure uniform coverage of all seeds.

  • Drying: After treatment, the seeds must be dried to prevent clumping and ensure proper flowability through planting equipment. Spread the treated seeds in a thin layer in a well-ventilated area or use appropriate drying equipment.

  • Storage and Labeling: Store the treated seed in properly labeled bags, indicating the treatment used and the date of application. Store away from food, feed, and out of reach of unauthorized personnel.

Visualizations

Signaling Pathway: this compound's Mode of Action

Penflufen_Mode_of_Action This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters SDH Succinate Dehydrogenase (SDH) Complex II This compound->SDH Inhibits ETC Electron Transport Chain SDH->ETC Component of SDH->ETC ATP_Production ATP Production (Energy) ETC->ATP_Production Drives ETC->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Leads to

Caption: this compound inhibits Succinate Dehydrogenase (SDH), disrupting the electron transport chain and leading to fungal cell death.

Experimental Workflow: Seed Treatment Protocol

Seed_Treatment_Workflow cluster_prep Slurry Preparation cluster_app Seed Application start_prep Start calc_vol Calculate Volumes (this compound & Carrier) start_prep->calc_vol mix_half_carrier Add 1/2 Carrier to Mixing Vessel calc_vol->mix_half_carrier add_this compound Add this compound Product mix_half_carrier->add_this compound add_rest_carrier Add Remaining Carrier add_this compound->add_rest_carrier agitate Agitate for Uniform Slurry add_rest_carrier->agitate end_prep Slurry Ready agitate->end_prep start_app Start end_prep->start_app Use Slurry calibrate Calibrate Equipment start_app->calibrate load_seed Load Seeds calibrate->load_seed apply_slurry Apply Slurry to Seeds (Ensure Uniform Coverage) load_seed->apply_slurry dry_seed Dry Treated Seeds apply_slurry->dry_seed store_seed Store and Label Treated Seed dry_seed->store_seed end_app Process Complete store_seed->end_app

Caption: Workflow for the preparation of this compound slurry and its application to legume seeds.

References

Application Notes and Protocols for Penflufen in Integrated Pest Management (IPM) Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of penflufen, a succinate dehydrogenase inhibitor (SDHI) fungicide, for its effective use in Integrated Pest Management (IPM) strategies. This document includes detailed information on its mode of action, application protocols, efficacy data, resistance management, and impact on non-target organisms.

Introduction to this compound

This compound is a pyrazole-carboxamide fungicide that effectively controls a range of fungal pathogens by inhibiting mitochondrial respiration.[1][2][3] It belongs to the Fungicide Resistance Action Committee (FRAC) Group 7.[1][4] Primarily used as a seed treatment and in-furrow application, this compound is a systemic, xylem-mobile fungicide that provides protection against seed-borne and soil-borne diseases in various crops.[2][5]

Target Pathogens: this compound has demonstrated high efficacy against a variety of fungal pathogens, most notably:

  • Rhizoctonia spp. (e.g., R. solani causing black scurf in potatoes)[2][6]

  • Fusarium spp.[3][7]

  • Ustilago spp. (smuts)[2]

Mode of Action and Signaling Pathway

This compound's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2][8] This inhibition blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration. The disruption of the electron transport chain leads to a cessation of ATP production, ultimately resulting in fungal cell death.[9][10]

Figure 1: this compound's Mode of Action via SDH Inhibition cluster_Mitochondrion Mitochondrion cluster_ETC Electron Transport Chain cluster_TCA TCA Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Product (Blocked) Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Substrate Fungal_Cell_Death Fungal Cell Death ATP->Fungal_Cell_Death Depletion leads to This compound This compound This compound->Complex_II Inhibits

Caption: this compound inhibits Complex II (SDH), disrupting the TCA cycle and electron transport, leading to energy depletion and fungal cell death.

Application Protocols

This compound is primarily applied as a seed treatment or in-furrow spray. The choice of application method depends on the target crop, pathogen, and local agricultural practices.

Seed Treatment Protocol

This protocol is a general guideline for the application of this compound as a seed treatment.

Figure 2: Workflow for this compound Seed Treatment Start Start Seed_Selection 1. Seed Selection (High quality, certified seed) Start->Seed_Selection Formulation_Prep 2. Formulation Preparation (Dilute this compound with water as per label) Seed_Selection->Formulation_Prep Application 3. Application (Use slurry or mist-type equipment) Formulation_Prep->Application Drying 4. Drying (Ensure seeds are dry before bagging) Application->Drying Labeling_Storage 5. Labeling and Storage (Label bags with treatment details) Drying->Labeling_Storage Planting 6. Planting (Use appropriate planting depth) Labeling_Storage->Planting End End Planting->End

Caption: A generalized workflow for the application of this compound as a seed treatment, from seed selection to planting.

Materials:

  • This compound formulation (e.g., flowable concentrate)

  • Clean water for dilution

  • Slurry or mist-type seed treatment equipment

  • Personal Protective Equipment (PPE): chemical-resistant gloves, long-sleeved shirt, long pants, and socks[2]

Procedure:

  • Seed Selection: Start with high-quality, certified seeds appropriate for the growing region.

  • Equipment Calibration: Ensure that the seed treatment equipment is properly calibrated to deliver the correct application rate.[6]

  • Formulation Preparation: Dilute the this compound formulation with the recommended volume of water as specified on the product label. Agitate the mixture to ensure a uniform suspension.

  • Application: Apply the diluted this compound solution to the seeds using a slurry or mist-type treater. Ensure even coverage of all seeds.[5]

  • Drying: Allow the treated seeds to dry completely before bagging and storage to prevent clumping and ensure proper seed flow during planting.[6]

  • Labeling and Storage: Clearly label bags containing treated seeds with the product name, application date, and any necessary handling precautions. Store in a cool, dry place away from food and feed.

  • Planting: Plant treated seeds at the recommended depth to ensure efficacy and minimize exposure to non-target organisms.[2]

In-Furrow Application Protocol

This protocol provides a general guideline for the in-furrow application of this compound.

Materials:

  • This compound formulation

  • In-furrow spray application equipment

  • Clean water for dilution

  • PPE as per seed treatment protocol

Procedure:

  • Equipment Calibration: Calibrate the in-furrow application equipment to deliver the correct volume and rate of the fungicide solution per unit area or row length.

  • Formulation Preparation: Prepare the spray solution by diluting the this compound formulation with the recommended amount of water.

  • Application: Apply the solution as a band in the open furrow during planting. The spray should be directed into the furrow to cover the seed and surrounding soil.[11][12]

  • Incorporation: The furrow should be closed immediately after application to incorporate the fungicide into the soil.

Quantitative Data on Application and Efficacy

The following tables summarize the recommended application rates and observed efficacy of this compound for various crops and target pathogens.

Table 1: this compound Application Rates

CropTarget PathogenApplication MethodFormulationApplication RateReference(s)
PotatoRhizoctonia solani (Black Scurf)Seed Treatment240 g/L FS100 ml per 964 kg of potato tubers[6]
PotatoRhizoctonia solaniIn-furrow Spray240 g/L FS0.0019 – 0.14 lbs a.i./Acre
Wheat, BarleyRhizoctonia root rot, Smut diseasesSeed Treatment240 g/L FS40-80 mL/100 kg seed (9.6-19 g a.i./100 kg seed)
Cereal GrainsRhizoctonia spp., Ustilago spp.Seed TreatmentFlowable ConcentrateVaries by specific grain and target pathogen[2]
Alfalfa, Legumes, OilseedsRhizoctonia spp.Seed TreatmentFlowable ConcentrateVaries by specific crop and target pathogen[2]
Bulb VegetablesOnion smut, Rhizoctonia diseasesSeed TreatmentFlowable Concentrate0.0025 lb a.i./lb seed[5]
Sugar BeetsSeed rot, Rhizoctonia diseasesSeed TreatmentFlowable Concentrate0.000025 lb a.i./lb seed[5]

Table 2: Efficacy of this compound Against Key Pathogens

CropTarget PathogenApplication Method and RateEfficacy (% Disease Control/Reduction)Reference(s)
RiceFusarium fujikuroiIn vitroGood bioactivity, inhibited mycelial growth and conidium production[3]
WheatFusarium graminearumIn vitroEC50 > 100 µg/mL[7]

Experimental Protocols for Efficacy Evaluation

The following are generalized protocols for evaluating the efficacy of this compound in laboratory and field settings.

In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the direct inhibitory effect of this compound on the mycelial growth of a target fungus.

Figure 3: In Vitro Mycelial Growth Inhibition Assay Workflow Start Start Media_Prep 1. Prepare amended media (PDA with various this compound concentrations) Start->Media_Prep Pour_Plates 2. Pour plates Media_Prep->Pour_Plates Inoculation 3. Inoculate with fungal plug Pour_Plates->Inoculation Incubation 4. Incubate in the dark Inoculation->Incubation Measurement 5. Measure colony diameter Incubation->Measurement Calculation 6. Calculate percent inhibition and EC50 Measurement->Calculation End End Calculation->End

Caption: A standard workflow for assessing the in vitro efficacy of this compound against fungal mycelial growth.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution of known concentration

  • Sterile petri dishes, scalpels, and other labware

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA and amend with various concentrations of this compound. A control group with no fungicide should also be prepared.

  • Pour Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a pure fungal culture onto the center of each plate.

  • Incubation: Incubate the plates in the dark at an optimal temperature for the specific fungus until the mycelium in the control plate reaches the edge of the dish.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value (the effective concentration that inhibits growth by 50%).

Field Efficacy Trial

This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of this compound under real-world conditions.

Materials:

  • This compound formulation

  • Application equipment (seed treater or in-furrow sprayer)

  • Plot markers and measuring tools

  • Data collection sheets

Procedure:

  • Site Selection: Choose a field with a history of the target disease and uniform soil characteristics.

  • Experimental Design: Use a randomized complete block design with multiple replications (typically 3-4) for each treatment. Treatments should include an untreated control, this compound at various rates, and a standard commercial fungicide for comparison.

  • Application: Apply the treatments according to the specified method (seed treatment or in-furrow) at planting.

  • Crop Maintenance: Maintain the crop using standard agronomic practices for the region, ensuring that other variables do not confound the results.

  • Disease Assessment: At appropriate times during the growing season, assess disease incidence and severity using a standardized rating scale.

  • Yield Data: At harvest, collect yield data from each plot.

  • Statistical Analysis: Analyze the disease and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Resistance Management in an IPM Framework

As an SDHI fungicide (FRAC Group 7), this compound is at a medium to high risk for the development of resistance.[13] Therefore, a robust resistance management strategy is crucial for its long-term efficacy.

Key Principles:

  • Rotation: Do not rely solely on this compound or other Group 7 fungicides. Rotate with fungicides from different FRAC groups that have different modes of action.[1][14]

  • Mixtures: Use this compound in pre-mixes or tank-mixes with fungicides from different FRAC groups.[1] The partner fungicide should provide satisfactory disease control when used alone.[1]

  • Limited Applications: Limit the number of applications of SDHI fungicides per season.

  • Preventative Use: Apply this compound preventatively or at the early stages of disease development.[14]

  • Integrated Approach: Integrate the use of this compound with other IPM tactics such as crop rotation, use of resistant varieties, and cultural practices that reduce disease pressure.

Impact on Non-Target Organisms

An important aspect of IPM is understanding the impact of pesticides on non-target organisms.

  • Aquatic Organisms: this compound is classified as very highly toxic to fish and moderately toxic to invertebrates.[2] Care should be taken to avoid runoff into adjacent water bodies.[2]

  • Honeybees: Studies have been conducted on the acute contact and oral toxicity of this compound to honeybees.[5]

  • Earthworms: Some studies suggest that pesticides can negatively affect earthworm health, leading to poor weight gain and DNA damage.[15][16]

  • Soil Microorganisms: this compound can alter the soil bacterial community and inhibit microbial functional diversity.[1][14] It may also inhibit nitrogen cycling processes.[1][14] The impact on beneficial microorganisms like nitrogen-fixing bacteria and mycorrhizal fungi should be considered when incorporating this compound into an IPM program.[16][17][18][19][20]

Residue Analysis Protocol (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for the extraction and cleanup of pesticide residues in food and environmental samples.[21][22][23][24]

Figure 4: QuEChERS Workflow for this compound Residue Analysis Start Start Sample_Prep 1. Sample Homogenization Start->Sample_Prep Extraction 2. Extraction with Acetonitrile and Salts Sample_Prep->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Cleanup 4. Dispersive SPE Cleanup Centrifugation1->Cleanup Centrifugation2 5. Centrifugation Cleanup->Centrifugation2 Analysis 6. Analysis by LC-MS/MS or GC-MS Centrifugation2->Analysis End End Analysis->End

Caption: A simplified workflow of the QuEChERS method for the analysis of this compound residues.

Materials:

  • Homogenized sample (e.g., vegetable, soil)

  • Acetonitrile

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, MgSO₄)

  • Centrifuge tubes

  • Vortex mixer and centrifuge

  • LC-MS/MS or GC-MS system

Procedure (General):

  • Sample Preparation: Weigh a homogenized sample into a centrifuge tube.

  • Extraction: Add acetonitrile and QuEChERS extraction salts. Vortex thoroughly to extract the pesticides into the organic solvent.

  • Centrifugation: Centrifuge the sample to separate the organic layer from the aqueous and solid phases.

  • Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents to remove interfering matrix components. Vortex and centrifuge again.

  • Analysis: Analyze the final extract using LC-MS/MS or GC-MS for the quantification of this compound residues.

Disclaimer: These notes and protocols are intended for informational purposes for a scientific audience and should not replace the product label or specific regulatory guidance. Always refer to the manufacturer's label and local regulations for complete and up-to-date information on the use of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Penflufen for Fungal Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Penflufen.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a succinate dehydrogenase inhibitor (SDHI) fungicide.[1] It targets and blocks Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in fungi.[1] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death. This compound belongs to the pyrazole-carboxamide class of fungicides.

Q2: What are the primary fungal pathogens targeted by this compound?

A2: this compound is effective against a range of soil-borne and seed-borne fungal pathogens. It has demonstrated significant activity against Rhizoctonia solani (causal agent of black scurf and root rot), Fusarium species, and Sclerotinia species.[2] It is also used to control smut diseases in various crops.[1]

Q3: How should I prepare a stock solution of this compound and how stable is it?

A3: To prepare a stock solution, accurately weigh a precise amount of this compound (technical grade, purity corrected) and dissolve it in an appropriate solvent such as acetonitrile or dimethyl sulfoxide (DMSO). Store stock solutions in amber glass bottles at or below -18°C to ensure stability. Under these conditions, this compound is generally stable, but it is good laboratory practice to prepare fresh working solutions for each experiment. This compound is stable to hydrolysis at pH values of 4, 7, and 9.

Q4: I am observing phytotoxicity in my plant assays. What could be the cause and how can I mitigate it?

A4: Phytotoxicity from this compound can manifest as leaf burn, chlorosis (yellowing), leaf distortion (cupping or twisting), and stunted growth. Several factors can contribute to this:

  • High Concentration: The applied concentration of this compound may be too high for the specific plant species or cultivar.

  • Environmental Stress: Plants under stress from factors like high temperatures, drought, or high humidity are more susceptible to chemical injury.

  • Adjuvants: The addition of certain surfactants or adjuvants to your formulation can sometimes increase phytotoxicity.

  • Application Method: Direct contact of a concentrated solution with sensitive plant tissues can cause localized damage.

To mitigate phytotoxicity, consider the following:

  • Conduct Dose-Response Tests: Always perform a preliminary experiment to determine the optimal, non-phytotoxic concentration for your specific plant system.

  • Control Environmental Conditions: Ensure plants are not under stress before and after treatment. Avoid application during extreme heat or humidity.

  • Evaluate Adjuvants: If using adjuvants, test them separately and in combination with this compound to assess their contribution to any observed phytotoxicity.

  • Refine Application Technique: For in-vitro or greenhouse studies, ensure even application and avoid pooling of the treatment solution on leaf surfaces.

Troubleshooting Guides

Issue 1: Inconsistent or No Fungal Inhibition in In-Vitro Assays

  • Possible Cause 1: Incorrect Fungicide Concentration.

    • Solution: Double-check all calculations for stock and working solution dilutions. Ensure accurate pipetting. Prepare fresh solutions to rule out degradation.

  • Possible Cause 2: Fungal Resistance.

    • Solution: The fungal isolate may have inherent or developed resistance to SDHI fungicides. Resistance to this compound in Fusarium fujikuroi has been linked to point mutations in the SDH-A subunit.[3] If resistance is suspected, verify the identity and source of your fungal isolate. Consider testing a known sensitive strain as a positive control.

  • Possible Cause 3: Improper Assay Conditions.

    • Solution: Ensure the growth medium, incubation temperature, and duration are optimal for the specific fungus being tested. In a poisoned food assay, ensure the fungicide is thoroughly mixed with the molten agar before it solidifies.

Issue 2: Contamination in Fungal Cultures

  • Possible Cause 1: Non-sterile Technique.

    • Solution: Strictly adhere to aseptic techniques when handling fungal cultures, media, and fungicides. Work in a laminar flow hood, sterilize all equipment, and use fresh, sterile pipette tips for each manipulation.

  • Possible Cause 2: Contaminated Reagents.

    • Solution: Ensure all media components, water, and solvents are sterile. Filter-sterilize fungicide stock solutions if they cannot be autoclaved.

Issue 3: High Variability Between Replicates

  • Possible Cause 1: Uneven Inoculum.

    • Solution: Use mycelial plugs of a uniform size taken from the actively growing edge of a fresh fungal culture. If using a spore suspension, ensure it is well-mixed and of a consistent concentration.

  • Possible Cause 2: Inconsistent Fungicide Distribution.

    • Solution: In poisoned food assays, vortex the molten agar and fungicide mixture thoroughly before pouring plates to ensure even distribution. For liquid assays, mix the contents of each well or tube after adding the fungicide.

Data Presentation

Table 1: In-Vitro Efficacy of this compound (EC₅₀ Values) Against Various Fungal Pathogens

Fungal SpeciesType of AssayEC₅₀ (µg/mL)Reference
Rhizoctonia solaniMycelial Growth Inhibition< 1[4]
Fusarium fujikuroi (sensitive)Mycelial Growth Inhibition0.08 - 0.25[3]
Fusarium fujikuroi (resistant)Mycelial Growth Inhibition> 100[3]
Fusarium graminearumMycelial Growth Inhibition> 100[5]
Sclerotinia sclerotiorumMycelial Growth InhibitionNot specified[2]

Note: EC₅₀ values can vary depending on the specific isolate, assay conditions, and methodology.

Experimental Protocols

Protocol 1: In-Vitro Efficacy of this compound using the Poisoned Food Technique

This protocol details the determination of the EC₅₀ value of this compound against a target fungus.

1. Materials:

  • This compound (technical grade)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Potato Dextrose Agar (PDA) or other appropriate fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Actively growing culture of the target fungus

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

2. Preparation of this compound Solutions: a. Prepare a 10 mg/mL stock solution of this compound in DMSO. b. From the stock solution, prepare a series of working solutions to achieve the desired final concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

3. Preparation of Poisoned Media: a. Prepare PDA according to the manufacturer's instructions and autoclave. b. Cool the molten PDA to 45-50°C in a water bath. c. Add the appropriate volume of each this compound working solution to individual flasks of molten PDA to achieve the target concentrations. For the control, add an equivalent volume of DMSO without this compound. d. Thoroughly mix the contents of each flask and pour approximately 20 mL into sterile Petri dishes. Allow the plates to solidify.

4. Inoculation and Incubation: a. Using a sterile cork borer, take mycelial plugs from the actively growing edge of a fresh culture of the target fungus. b. Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate (including controls). c. Seal the plates with paraffin film and incubate at the optimal temperature for the fungus (e.g., 25 ± 2°C) in the dark.

5. Data Collection and Analysis: a. Measure the colony diameter (in two perpendicular directions) daily until the fungal growth in the control plates reaches the edge of the plate. b. Calculate the average colony diameter for each concentration. c. Determine the percentage of mycelial growth inhibition for each concentration using the following formula: Percentage Inhibition = [(DC - DT) / DC] x 100 Where: DC = Average diameter of the colony in the control plate. DT = Average diameter of the colony in the treated plate. d. Use probit analysis or a similar statistical method to calculate the EC₅₀ value (the concentration of this compound that causes 50% inhibition of mycelial growth).

Protocol 2: Laboratory-Scale Seed Treatment Efficacy Assay

This protocol assesses the efficacy of this compound as a seed treatment in preventing seed and seedling rot.

1. Materials:

  • This compound formulation

  • Seeds of a susceptible plant species

  • Sterile distilled water

  • Pathogen inoculum (e.g., spore suspension or sclerotia of Rhizoctonia solani or Fusarium spp.)

  • Sterile soil or sand mixture

  • Pots or germination trays

  • Growth chamber or greenhouse

2. Seed Treatment: a. Prepare the desired concentration of this compound solution. b. In a sterile container, add a known weight of seeds. c. Apply the this compound solution to the seeds and mix thoroughly to ensure even coating. Allow the seeds to air dry in a laminar flow hood. d. For the control group, treat seeds with an equivalent volume of sterile water.

3. Inoculation and Planting: a. If using a soil-borne pathogen, incorporate the inoculum evenly into the sterile soil mixture. b. Fill pots or trays with the inoculated soil. c. Plant the treated and control seeds at a uniform depth.

4. Incubation and Assessment: a. Place the pots or trays in a growth chamber or greenhouse with controlled conditions suitable for both the plant and the pathogen. b. After a predetermined period (e.g., 14-21 days), assess the following parameters:

  • Germination Percentage: The number of emerged seedlings as a percentage of the total seeds planted.
  • Disease Incidence: The percentage of seedlings showing symptoms of disease (e.g., damping-off, root rot).
  • Disease Severity: Rate the severity of symptoms on a scale (e.g., 0-5, where 0 = no symptoms and 5 = dead seedling).
  • Seedling Vigor: Measure parameters such as shoot height, root length, and seedling dry weight.

5. Data Analysis: a. Statistically compare the data from the this compound-treated groups with the untreated control to determine the efficacy of the seed treatment.

Mandatory Visualizations

G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (Complex II) This compound This compound Succinate Dehydrogenase (Complex II) Succinate Dehydrogenase (Complex II) This compound->Succinate Dehydrogenase (Complex II) Inhibition Electron Flow to Complex III Electron Flow to Complex III Succinate Dehydrogenase (Complex II)->Electron Flow to Complex III ATP Production ATP Production ROS Production ROS Production Succinate Dehydrogenase (Complex II)->ROS Production Electron Leakage Electron Flow to Complex III->ATP Production Downstream Respiration Fungal Growth & Proliferation Fungal Growth & Proliferation ATP Production->Fungal Growth & Proliferation Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Fungal Cell Death Fungal Cell Death Cellular Damage->Fungal Cell Death

Caption: this compound's mechanism of action via inhibition of succinate dehydrogenase.

G start Start: Prepare this compound Stock Solution prep_media Prepare & Autoclave Fungal Growth Medium (e.g., PDA) start->prep_media cool_media Cool Molten Medium to 45-50°C prep_media->cool_media add_this compound Add this compound to Medium at Various Concentrations cool_media->add_this compound pour_plates Pour 'Poisoned' & Control Plates add_this compound->pour_plates inoculate Inoculate Center of Each Plate pour_plates->inoculate prep_inoculum Prepare Fungal Inoculum (Mycelial Plugs) prep_inoculum->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter Periodically incubate->measure calculate Calculate Percent Inhibition & EC₅₀ measure->calculate end End: Determine Efficacy calculate->end

Caption: Experimental workflow for the poisoned food technique.

G start Start: Prepare this compound Treatment Solution treat_seeds Coat Seeds with this compound Solution (and Control) start->treat_seeds dry_seeds Air Dry Seeds Aseptically treat_seeds->dry_seeds plant_seeds Plant Treated and Control Seeds dry_seeds->plant_seeds prep_soil Prepare Inoculated Soil Mixture prep_soil->plant_seeds incubate Incubate in Controlled Environment plant_seeds->incubate assess_germ Assess Germination Percentage incubate->assess_germ assess_disease Assess Disease Incidence & Severity incubate->assess_disease assess_vigor Measure Seedling Vigor Parameters incubate->assess_vigor analyze Statistically Analyze Data assess_germ->analyze assess_disease->analyze assess_vigor->analyze end End: Evaluate Seed Treatment Efficacy analyze->end

Caption: Workflow for laboratory-scale seed treatment evaluation.

References

Troubleshooting poor solubility of Penflufen in laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling Penflufen in a laboratory setting.

Troubleshooting Poor Solubility

Researchers may encounter difficulties in dissolving this compound due to its low aqueous solubility. The following guide provides a systematic approach to troubleshoot and overcome these challenges.

Problem: this compound fails to dissolve in the chosen solvent.

dot graph TD{ subgraph "Troubleshooting Workflow for this compound Dissolution" direction LR; A[Start: this compound powder] --> B{Select appropriate solvent}; B --> C{Attempt to dissolve at room temperature}; C --> D{Observe for undissolved particles}; D -- Yes --> E{Apply gentle heating (37-50°C)}; E --> F{Still undissolved?}; F -- Yes --> G{Use sonication}; G --> H{Still undissolved?}; H -- Yes --> I{Consider a co-solvent system}; I --> J[Prepare fresh solution]; D -- No --> K[Solution prepared successfully]; F -- No --> K; G -- No --> K; H -- No --> K; end

} caption: Troubleshooting workflow for dissolving this compound.

Detailed Steps:

  • Solvent Selection: Begin by selecting an appropriate organic solvent. Based on available data, Dimethyl sulfoxide (DMSO) is a good starting point due to its high solvating power for many organic compounds.[1] Other options include 1,2-Dichloromethane, Acetone, and Methanol, where this compound exhibits good solubility.[2]

  • Initial Dissolution Attempt:

    • Accurately weigh the desired amount of this compound powder.

    • Add the selected solvent to the powder.

    • Vortex or stir the mixture at room temperature.

  • Gentle Heating: If undissolved particles remain, gently warm the solution in a water bath (37-50°C).[3] Avoid excessive heat, as it may degrade the compound.

  • Sonication: If heating is ineffective, use a sonicator to break down any aggregates and enhance dissolution.[3]

  • Co-solvent System: For applications requiring an aqueous final solution, a co-solvent strategy may be necessary. First, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO. Then, slowly add this stock solution to the aqueous buffer or media with constant stirring.[4]

Problem: this compound precipitates out of solution after dilution in an aqueous buffer or cell culture medium.

dot graph TD{ subgraph "Preventing Precipitation Upon Aqueous Dilution" direction LR; A[High-concentration stock in organic solvent] --> B{Dilution into aqueous media}; B -- Potential Issue --> C{Precipitation}; C --> D{Troubleshooting Steps}; D --> E[Step-wise dilution]; D --> F[Vortex/sonicate during dilution]; D --> G[Warm aqueous medium]; D --> H[Check final solvent concentration]; E --> I[Successful dilution]; F --> I; G --> I; H --> I; end

} caption: Strategies to prevent this compound precipitation.

Detailed Steps:

  • Step-wise Dilution: Instead of adding the stock solution to the entire volume of aqueous media at once, perform a step-wise dilution.[4] Add a small amount of the aqueous solution to the stock, mix well, and then continue to add more of the aqueous solution gradually.

  • Vortexing/Sonication During Dilution: Continuously vortex or sonicate the aqueous solution while slowly adding the this compound stock solution. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.[3]

  • Warm the Aqueous Medium: Gently warming the aqueous buffer or cell culture medium before adding the stock solution can help maintain the solubility of this compound.

  • Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible. For cell-based assays, the final DMSO concentration should typically be below 0.5% to avoid cytotoxicity.[4]

This compound Solubility Data

The following table summarizes the solubility of this compound in various laboratory solvents.

SolventSolubility (g/L) at 20°CReference
1,2-Dichloromethane>250[2]
Dimethyl sulfoxide (DMSO)162[2]
Acetone139[2]
Methanol126[2]
Ethyl acetate96[2]
Toluene62[2]
n-Heptane1.6[2]
Water (pH 4)0.011[2]
Water (pH 7)0.0109[2][5]
Water (pH 9)0.0112[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 317.41 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 317.41 g/mol * 1 mL = 0.0031741 g = 3.17 mg

  • Weighing:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh out 3.17 mg of this compound into the tube.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly and vortex the solution until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles are present.

    • If necessary, gently warm the solution in a 37°C water bath and vortex again.

  • Storage:

    • Store the 10 mM this compound stock solution at -20°C in tightly sealed aliquots to avoid repeated freeze-thaw cycles.[4]

Frequently Asked Questions (FAQs)

Q1: My this compound powder appears as a crystalline solid. Is this normal?

A1: Yes, this compound is described as a white to off-white crystalline powder in its solid state.[2]

Q2: I dissolved this compound in DMSO, but it crashed out of solution when I added it to my cell culture medium. What should I do?

A2: This is a common issue with hydrophobic compounds. To prevent this, try the following:

  • Perform a serial dilution of your DMSO stock in the cell culture medium.

  • Ensure the final concentration of DMSO in your culture is low (ideally <0.1%, and not exceeding 0.5%).[4]

  • Add the this compound stock solution to the medium while vortexing to ensure rapid mixing.

  • Warming the medium slightly before adding the stock can also help.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: For long-term stability, stock solutions of this compound in organic solvents like DMSO should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.[4]

Q4: Can I use water to dissolve this compound?

A4: this compound has very low solubility in water (approximately 11 mg/L).[2] Therefore, it is not recommended to use water as the primary solvent for preparing stock solutions.

Q5: Are there any safety precautions I should take when handling this compound?

A5: As with any chemical, it is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the material safety data sheet (MSDS) for detailed safety information.

References

Penflufen degradation under different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Penflufen under various environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a pyrazole-amide fungicide that acts as a succinate dehydrogenase inhibitor (SDHI).[1][2] It disrupts the mitochondrial electron transport chain in fungi by blocking Complex II (succinate dehydrogenase), leading to the inhibition of respiration and subsequent cell death.[1]

Q2: What are the major degradation pathways for this compound in the environment?

A2: The primary degradation pathways for this compound include aerobic and anaerobic metabolism in soil, and to a lesser extent, photolysis in water.[1][2] Hydrolysis is not considered a significant degradation pathway for this compound.[2]

Q3: What are the main degradation products of this compound?

A3: The major degradation products of this compound identified in environmental studies are this compound-3-hydroxy-butyl (Pen-3HB) and this compound-pyrazolyl-AAP.[1] In photolysis studies, BYF 14182-pyrazole-4-carboxamide and BYF14182-fluoro acid have also been identified as photoproducts.[2]

Q4: How persistent is this compound in soil and aquatic environments?

A4: this compound is considered to be persistent in both aerobic and anaerobic conditions.[1] Its half-life in soil can range from 117 to 459 days, depending on the soil type and conditions.[1][2] In aquatic systems, its degradation is slow, with a half-life of over a year in the total water-sediment system.[2]

Q5: Are the degradation products of this compound more toxic than the parent compound?

A5: Toxicological data indicate that the primary degradates of this compound are less toxic than the parent compound.[1]

Troubleshooting Guides

Issue 1: High variability in soil degradation half-life results.
  • Question: My calculated half-lives for this compound in soil are highly variable between replicates. What could be the cause?

  • Answer:

    • Soil Homogeneity: Ensure your soil samples are thoroughly homogenized before application of this compound. Soil properties like organic carbon content, pH, and microbial population can vary significantly even within a small area.

    • Moisture Content: Inconsistent soil moisture levels can dramatically affect microbial activity, a key driver of this compound degradation. Maintain a consistent moisture level (e.g., 75% of field capacity) throughout the incubation period.

    • Temperature Fluctuations: Temperature directly influences the rate of microbial metabolism. Ensure your incubators are maintaining a stable temperature (e.g., 20°C or 25°C) as specified in standard protocols like OECD 307.[3][4][5]

    • Extraction Efficiency: Inconsistent extraction of this compound and its metabolites from soil samples can lead to variability. Ensure your extraction solvent and technique are validated for your specific soil type to achieve consistent recoveries.

Issue 2: Poor separation of this compound and its metabolites in HPLC-MS/MS analysis.
  • Question: I am having difficulty achieving baseline separation between this compound and its primary metabolite, this compound-3-hydroxy-butyl. What can I do?

  • Answer:

    • Column Chemistry: Consider using a different stationary phase. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for these compounds.

    • Mobile Phase Optimization:

      • Gradient Slope: A shallower gradient at the elution time of the critical pair can improve resolution.

      • Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as this can alter selectivity.

      • Additives: The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve peak shape and may enhance separation.

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.

Issue 3: Matrix effects observed in the analysis of soil and water samples.
  • Question: I am observing significant signal suppression/enhancement for this compound in my soil/water extracts. How can I mitigate this?

  • Answer:

    • Sample Preparation:

      • Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., polymeric reversed-phase) to clean up your extracts and remove interfering matrix components.

      • Dilution: If the concentration of this compound is high enough, a simple dilution of the extract can reduce the concentration of matrix components, thereby minimizing their effect.

    • Calibration Strategy:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This is the most effective way to compensate for matrix effects.

      • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended. The internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.

Data Presentation

Table 1: this compound Degradation Half-Life in Soil

Soil TypeConditionTemperature (°C)Half-Life (days)Reference
Silt LoamAerobic25249[2]
Sandy LoamAerobic25432[2]
European Soils (various)Aerobic20117 - 459[2]
Not SpecifiedAnaerobicNot Specified866[1]

Table 2: this compound Hydrolysis Data

pHTemperature (°C)ObservationHalf-LifeReference
450Stable> 1 year (extrapolated to 25°C)[2]
750Stable> 1 year (extrapolated to 25°C)[2]
950Minor degradation (<1%)> 1 year (extrapolated to 25°C)[2]

Table 3: this compound Photolysis Data

MediumLight SourceHalf-Life (days)Quantum Yield (Φ)Reference
Natural WaterArtificial Sunlight (Xenon lamp)4.46 (phenyl-labeled)Not Reported[2]
Natural WaterArtificial Sunlight (Xenon lamp)3.50 (pyrazole-labeled)Not Reported[2]
Aqueous SolutionPolychromatic light (>295 nm)Not Reported0.00037[2]

Experimental Protocols

Protocol 1: Aerobic Soil Degradation of this compound (based on OECD Guideline 307)
  • Soil Selection and Preparation:

    • Select at least three different soil types with varying textures, organic carbon content, and pH.

    • Sieve the fresh soil to <2 mm and determine its physicochemical properties.

    • Adjust the soil moisture to 75% of its maximum water holding capacity and pre-incubate for 7-14 days in the dark at the test temperature.

  • Application of Test Substance:

    • Prepare a stock solution of ¹⁴C-labeled this compound.

    • Apply the solution to the soil surface to achieve the desired concentration, typically corresponding to the maximum recommended application rate.

    • Thoroughly mix the treated soil to ensure uniform distribution.

  • Incubation:

    • Transfer a known amount of the treated soil (e.g., 50-100 g dry weight) into incubation vessels (e.g., biometer flasks).

    • Incubate the samples in the dark at a constant temperature (e.g., 20 ± 1°C).

    • Maintain aerobic conditions by continuously supplying humidified air.

    • Trap evolved ¹⁴CO₂ and other volatile organic compounds using appropriate trapping solutions (e.g., potassium hydroxide and ethylene glycol).

  • Sampling and Analysis:

    • Collect duplicate samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Extract this compound and its degradation products from the soil using a suitable solvent (e.g., acetonitrile/water mixture).

    • Analyze the extracts by Liquid Scintillation Counting (LSC) to determine the total radioactivity.

    • Identify and quantify this compound and its metabolites using HPLC with a radioactivity detector and/or LC-MS/MS.

    • Determine the amount of non-extractable (bound) residues by combusting the extracted soil.

  • Data Analysis:

    • Calculate the mass balance at each sampling point.

    • Determine the degradation kinetics of this compound and the formation and decline of major metabolites.

    • Calculate the DT₅₀ (half-life) and DT₉₀ values for this compound.

Protocol 2: Hydrolysis of this compound as a Function of pH (based on OECD Guideline 111)
  • Preparation of Buffer Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Procedure:

    • Add a known concentration of this compound (radiolabeled or non-labeled) to the buffer solutions. The concentration should not exceed half of its water solubility.

    • Incubate the solutions in the dark at a constant temperature (a preliminary test is often conducted at 50°C to assess stability).[6][7][8]

    • Collect samples at various time points.

  • Analysis:

    • Analyze the concentration of this compound and any potential hydrolysis products using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

    • If using radiolabeled material, determine the distribution of radioactivity.

  • Data Evaluation:

    • Plot the concentration of this compound against time to determine the rate of hydrolysis.

    • Calculate the hydrolysis rate constant and the half-life at each pH.

Protocol 3: Photolysis of this compound in Water (based on OECD Guideline 316)
  • Preparation of Test Solution:

    • Prepare a solution of this compound in sterile, purified water (e.g., buffered at pH 7).

  • Irradiation:

    • Place the test solution in a quartz glass vessel.

    • Irradiate the solution with a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp).[9][10][11][12]

    • Maintain a constant temperature during the experiment.

    • Run a dark control in parallel to account for any non-photolytic degradation.

  • Sampling and Analysis:

    • Take samples from both the irradiated and dark control vessels at various time intervals.

    • Analyze the concentration of this compound and its photoproducts using an appropriate analytical method.

  • Data Evaluation:

    • Calculate the rate of photolysis and the photolytic half-life.

    • If possible, determine the quantum yield of the reaction.[2]

Mandatory Visualization

Penflufen_Mode_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain ComplexII SDHB (Ip) SDHA (Fp) SDHC SDHD Fumarate Fumarate ComplexII:sdha->Fumarate UQ Ubiquinone (UQ) ComplexII:sdhb->UQ Electron Transfer Succinate Succinate Succinate->ComplexII:sdha Oxidation UQH2 Ubihydroquinone (UQH₂) UQ->UQH2 Reduction This compound This compound This compound->ComplexII:sdhb Inhibition

Caption: Mode of action of this compound as a Succinate Dehydrogenase Inhibitor.

Experimental_Workflow_Soil_Degradation start Start soil_prep Soil Preparation (Sieving, Moisture Adjustment, Pre-incubation) start->soil_prep application Application of ¹⁴C-Penflufen soil_prep->application incubation Incubation (Dark, Constant Temp., Aerobic/Anaerobic) application->incubation sampling Sampling at Time Intervals incubation->sampling extraction Solvent Extraction sampling->extraction analysis Analysis (LSC, HPLC, LC-MS/MS) extraction->analysis data_eval Data Evaluation (Kinetics, DT₅₀, Mass Balance) analysis->data_eval end End data_eval->end

Caption: General workflow for a soil degradation study of this compound.

References

Technical Support Center: Analysis of Penflufen and its Metabolites in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development engaged in the identification and quantification of Penflufen and its metabolites in soil and water samples.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound found in soil and water?

A1: The primary degradation products of this compound in soil and water are this compound-3-hydroxy-butyl (Pen-3HB) and BYF 14182-pyrazolyl-AAP.[1][2] Under aerobic conditions in soil, this compound degrades to BYF 14182-3-hydroxybutyl.[1] In drinking water, Pen-3HB and this compound-pyrazolyl-AAP have been identified as major degradates.[3]

Q2: What is the persistence of this compound in soil and water?

A2: this compound is expected to be persistent in both aerobic and anaerobic conditions.[3] The aerobic soil half-life of this compound ranges from 117 to 433 days.[3] In anaerobic soil conditions, the half-life is significantly longer, estimated to be greater than one year.[1] this compound is stable to hydrolysis in water.[1]

Q3: What are the known photolysis products of this compound in water?

A3: Photodegradation of this compound in water can lead to the formation of two main photoproducts: BYF 14182-pyrazole-4-carboxamide and BYF14182-fluoro acid.[1]

Q4: What is the recommended analytical technique for quantifying this compound and its metabolites?

A4: The most common and effective analytical technique for the simultaneous determination of this compound and its metabolites is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4] This method offers high sensitivity and selectivity for complex environmental matrices.

Troubleshooting Guides

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis. Here are some common issues and troubleshooting tips:

Issue Potential Cause Troubleshooting Solution
Low Recovery of Analytes Incomplete extraction from the sample matrix.- Ensure the sample is at least 80% hydrated for efficient extraction. For dry samples like soil, add an appropriate amount of water before adding the extraction solvent.[5] - Increase shaking time or use a mechanical shaker for more vigorous extraction. - For base-sensitive compounds, use a buffered QuEChERS method (e.g., AOAC or citrate buffer) to maintain a stable pH.[6][7]
Analyte degradation during extraction.- If analyzing base-sensitive compounds, consider using a QuEChERS kit with a buffer. Adding a small amount of formic acid to the final extract can also help stabilize these compounds before LC-MS analysis.[5]
Loss of planar analytes.- Graphitized Carbon Black (GCB) is effective at removing pigments but can also adsorb planar analytes. If you suspect loss of a planar metabolite, use a smaller amount of GCB or a different sorbent combination like C18.[5]
High Matrix Effects (Signal Suppression or Enhancement) Co-extraction of interfering compounds from the matrix.- Optimize the dispersive solid-phase extraction (dSPE) cleanup step. For fatty matrices, include C18 sorbent. For pigmented samples, use GCB.[6] - Dilute the final extract to reduce the concentration of matrix components. - Use matrix-matched calibration standards to compensate for matrix effects.[5][8]
Poor Reproducibility Inconsistent sample homogenization or extraction procedure.- Ensure the initial sample is thoroughly homogenized to obtain a representative subsample. - Precisely control the volumes of solvents and the amount of salts and sorbents used. - Maintain consistent shaking times and speeds.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Solution
Poor Peak Shape (Fronting or Tailing) Incompatible injection solvent with the mobile phase.- The final extract solvent should be as close in composition to the initial mobile phase as possible. If using a high percentage of organic solvent in the extract, consider a solvent exchange step or reducing the injection volume.
Column overload.- Dilute the sample extract. - Use a column with a higher loading capacity.
Presence of acetic acid from QuEChERS in the final extract.- Acetic acid can sometimes cause peak fronting or tailing in GC analysis and can affect LC separations. If this is an issue, consider a QuEChERS method that does not use acetic acid.[5]
Low Sensitivity Ion suppression due to matrix effects.- Improve sample cleanup to remove more interfering compounds.[9] - Optimize the mobile phase composition and gradient to better separate the analytes from co-eluting matrix components.[10] - Use a more sensitive mass spectrometer or optimize the source parameters (e.g., capillary voltage, gas flows, temperature).
Poor ionization of analytes.- Adjust the mobile phase pH with additives like formic acid or ammonium formate to promote better ionization in positive ion mode.
Inconsistent Retention Times Fluctuations in column temperature or mobile phase composition.- Use a column oven to maintain a stable temperature. - Ensure the mobile phase is properly mixed and degassed.
False Positives/Negatives Matrix interference with MRM transitions.- Select multiple and highly specific MRM transitions for each analyte (one for quantification and at least one for confirmation).[9] - Ensure adequate chromatographic separation from interfering peaks.

Quantitative Data Summary

Table 1: Environmental Fate of this compound

ParameterSoilWaterReference(s)
Aerobic Half-life 117 - 433 days-[3]
Anaerobic Half-life > 1 year-[1]
Hydrolysis -Stable[1]
Major Metabolites This compound-3-hydroxy-butyl (Pen-3HB), BYF 14182-pyrazolyl-AAPThis compound-3-hydroxy-butyl (Pen-3HB), BYF 14182-pyrazolyl-AAP[1][2][3]
Photolysis Products -BYF 14182-pyrazole-4-carboxamide, BYF14182-fluoro acid[1]

Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolites in Soil by LC-MS/MS

This protocol is a general guideline based on established methods.[3][4]

1. Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Add 10 mL of acetonitrile (with 1% acetic acid).

  • Add the appropriate internal standards.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

  • Vortex for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters

  • LC System: UHPLC or equivalent.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
This compound318.2141.1234.1
This compound-3-hydroxy-butyl334.2141.1146.1
BYF 14182-pyrazolyl-AAP276.2141.1116.1
Protocol 2: Analysis of this compound and its Metabolites in Water by LC-MS/MS

This protocol is a general guideline.[11][12]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Filter the water sample through a 0.45 µm filter.

  • Condition a polymeric SPE cartridge (e.g., 60 mg, 3 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of water.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analytes with 2 x 4 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters

The LC-MS/MS parameters would be similar to those described in Protocol 1 for soil analysis.

Visualizations

Penflufen_Degradation_Pathway This compound This compound Pen_3HB This compound-3-hydroxy-butyl (Pen-3HB) This compound->Pen_3HB Aerobic Soil Metabolism Pyrazolyl_AAP BYF 14182-pyrazolyl-AAP This compound->Pyrazolyl_AAP Degradation Photolysis_1 BYF 14182-pyrazole-4-carboxamide This compound->Photolysis_1 Photolysis in Water Photolysis_2 BYF 14182-fluoro acid This compound->Photolysis_2 Photolysis in Water

Degradation pathway of this compound in soil and water.

Soil_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis s1 1. Homogenized Soil Sample (10g) s2 2. Add Water and Acetonitrile s1->s2 s3 3. Add Extraction Salts s2->s3 s4 4. Shake and Centrifuge s3->s4 s5 5. Transfer Supernatant s4->s5 s6 6. dSPE Cleanup (MgSO4, PSA, C18) s5->s6 s7 7. Vortex and Centrifuge s6->s7 s8 8. Filter and Transfer to Vial s7->s8 a1 Inject into LC-MS/MS s8->a1 a2 Data Acquisition (MRM) a1->a2 a3 Quantification a2->a3

Experimental workflow for this compound analysis in soil.

Water_Analysis_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis w1 1. Filter Water Sample w2 2. Condition SPE Cartridge w1->w2 w3 3. Load Sample w2->w3 w4 4. Wash Cartridge w3->w4 w5 5. Elute Analytes w4->w5 w6 6. Evaporate and Reconstitute w5->w6 a1 Inject into LC-MS/MS w6->a1 a2 Data Acquisition (MRM) a1->a2 a3 Quantification a2->a3

References

Penflufen Field Trial Variability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Penflufen field trial results. The information is tailored for researchers, scientists, and drug development professionals to enhance experimental consistency and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a systemic, xylem-mobile fungicide belonging to the pyrazole-carboxamide class of chemicals.[1][2] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi.[1][2][3][4] By blocking SDH (also known as Complex II), this compound disrupts the fungal respiration process, leading to a cessation of energy production and ultimately, fungal cell death.[1][2][3] This specific mode of action places this compound in the Fungicide Resistance Action Committee (FRAC) Group 7.[4]

Q2: For which crops and diseases is this compound typically used?

This compound is primarily formulated as a seed treatment or for in-furrow application to control seed-borne and soil-borne fungal diseases.[3][4] It is registered for use on a variety of crops, including:

  • Potatoes: Against Rhizoctonia solani (black scurf and stem canker).[4]

  • Cereal Grains (Wheat, Barley, Corn, Rice, Sorghum): For control of smuts, bunts, and seed rots caused by pathogens like Rhizoctonia solani.[4]

  • Soybeans: To manage seed rot and damping-off caused by Rhizoctonia and Fusarium species.

  • Legumes, Alfalfa, Canola, and Cotton: For protection against various seed and soil-borne diseases.[4]

Q3: What are the main factors that can cause variability in this compound field trial results?

Variability in this compound field trials can arise from a combination of environmental, soil-related, application-specific, and biological factors. Key contributors include:

  • Soil Properties: Soil pH, organic matter content, and texture can influence this compound's availability, adsorption, and degradation rate.

  • Environmental Conditions: Temperature and soil moisture are critical factors affecting the persistence and microbial degradation of the fungicide.

  • Application Technique: Inconsistent seed coverage, incorrect dosage, and improper equipment calibration can lead to significant variations in efficacy.

  • Fungal Pathogen Variability: The presence of naturally less sensitive fungal strains or the development of fungicide resistance can result in reduced control.

  • Crop Variety: Different crop varieties may exhibit varying levels of susceptibility to both the target pathogen and, in rare cases, phytotoxicity from the treatment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound field experiments.

Issue 1: Lower than expected efficacy in controlling target disease.

Potential Cause Troubleshooting Steps
Sub-optimal Application - Verify Seed Coverage: Ensure uniform and complete coverage of seeds with the this compound formulation. Uneven application is a common source of variability. - Check Calibration: Regularly calibrate seed treatment equipment to ensure the correct dosage is being applied per unit weight of seed.
Soil and Environmental Factors - Analyze Soil Properties: Collect and analyze soil samples from trial plots for pH, organic matter content, and texture. This compound's mobility and availability can be influenced by these factors. For instance, higher organic carbon content may increase adsorption, potentially reducing the amount of active ingredient available for uptake. - Monitor Environmental Conditions: Record soil temperature and moisture levels throughout the trial. Higher temperatures and moisture can accelerate microbial degradation of the fungicide.
Fungicide Resistance - Sample and Test Pathogen Population: If resistance is suspected, collect isolates of the target pathogen from the trial site and conduct in vitro sensitivity assays to determine the EC50 values for this compound. - Molecular Screening: For succinate dehydrogenase inhibitors (SDHIs) like this compound, molecular techniques can be used to screen for known point mutations in the SDH gene that confer resistance.

Issue 2: Inconsistent plant stand or emergence.

Potential Cause Troubleshooting Steps
Seed Quality - Test Seed Viability: Before treatment, conduct a germination test on the seed lot to establish a baseline for viability and vigor.
Phytotoxicity - Adhere to Recommended Rates: Ensure that the application rate does not exceed the manufacturer's recommendations for the specific crop and variety. - Check for Tank-Mix Incompatibility: If this compound is being co-applied with other seed treatments, ensure there are no known incompatibilities that could lead to phytotoxicity.
Environmental Stress - Assess Planting Conditions: Planting in overly cold, wet, or dry soils can stress seedlings and may exacerbate any minor phytotoxic effects of a seed treatment.

Issue 3: High variability in results between replicate plots.

Potential Cause Troubleshooting Steps
Field Heterogeneity - Map Soil Variability: Conduct soil sampling across the trial area to identify gradients in soil type, pH, or organic matter. - Implement Appropriate Field Plot Design: Use a randomized complete block design or other appropriate statistical designs to account for known field variability.
Inconsistent Application - Standardize Application Procedures: Ensure that all plots are treated using the same equipment, at the same speed, and under similar environmental conditions.
Uneven Disease Pressure - Assess Initial Inoculum Levels: If possible, quantify the initial disease pressure in each plot before treatment to account for natural variations in pathogen distribution.

Data on Factors Influencing this compound Performance

Table 1: Influence of Soil Properties on this compound Adsorption

Soil PropertyParameterValue RangeImpact on this compound
pH5.4 - 7.7This compound is stable to hydrolysis across a wide pH range (4-9).[3]
Organic Carbon (%)0.6 - 2.3Higher organic carbon content is correlated with increased adsorption of this compound to soil particles.[3]
Soil TextureClay Content (%)5 - 31Adsorption tends to be higher in soils with greater clay content.
Adsorption CoefficientKd (mL/g)2.71 - 6.10Indicates moderate adsorption to soil.[3]
Organic Carbon-Water Partitioning CoefficientKoc (mL/g)209.6 - 409.5Classifies this compound as having moderate mobility in soil.[3]

Table 2: Environmental Factors Affecting this compound Degradation

FactorConditionHalf-life (DT50)Notes
Temperature Generally, higher temperatures accelerate the microbial degradation of fungicides in soil.
20°C (Aerobic soil)120 days (in European soils)Degradation is relatively slow under these conditions.[3]
25°C (Aerobic soil)249 - 432 days (in US soils)Demonstrates persistence in aerobic soil environments.[3]
Moisture Higher soil moisture content typically increases the rate of microbial degradation of pesticides.
Light Photolysis (in water)3.5 - 4.5 daysThis compound is susceptible to degradation by sunlight in aquatic environments.[3]

Experimental Protocols

Protocol 1: Standard Field Efficacy Trial for this compound as a Seed Treatment

  • Site Selection: Choose a field with a history of the target disease and uniform soil type.

  • Experimental Design: Employ a randomized complete block design with a minimum of four replications. Plot size should be sufficient to minimize edge effects and allow for mechanical harvesting if applicable.

  • Treatments:

    • Untreated control.

    • This compound at the recommended application rate.

    • This compound at half the recommended rate.

    • This compound at double the recommended rate (to assess phytotoxicity).

    • A commercial standard fungicide for comparison.

  • Seed Treatment Application:

    • Calibrate application equipment to ensure accurate dosage.

    • Treat a known weight of seed with the calculated volume of this compound formulation.

    • Ensure thorough mixing for uniform seed coverage.

    • Allow treated seeds to dry completely before planting.

  • Planting: Use a calibrated planter to ensure consistent seeding depth and density across all plots.

  • Data Collection:

    • Plant Emergence: Count the number of emerged seedlings in a designated area of each plot at regular intervals after planting.

    • Disease Assessment: At appropriate growth stages, assess disease incidence (% of infected plants) and severity (e.g., using a 0-5 rating scale).

    • Phytotoxicity: Visually assess plants for any signs of stunting, chlorosis, or other injury.

    • Yield: Harvest the designated central rows of each plot and determine the grain yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for the experimental design to determine significant differences between treatments.

Visualizations

Penflufen_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP_Production ATP Production (Energy) ETC->ATP_Production This compound This compound This compound->SDH Inhibition Troubleshooting_Workflow Start Variability in this compound Trial Results Check_Application Review Application Technique Start->Check_Application Check_Environment Analyze Soil & Environmental Data Start->Check_Environment Check_Resistance Investigate Fungicide Resistance Start->Check_Resistance Solution_Application Re-calibrate Equipment Improve Seed Coverage Check_Application->Solution_Application Issues Found Solution_Environment Account for Soil Properties in Analysis Consider Environmental Impact on Degradation Check_Environment->Solution_Environment Factors Identified Solution_Resistance Conduct Sensitivity Assays Implement Resistance Management Strategy Check_Resistance->Solution_Resistance Resistance Detected

References

Technical Support Center: Minimizing Penflufen Leaching Potential in Agricultural Soils

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to support experiments aimed at minimizing the leaching potential of Penflufen in agricultural soils.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its leaching potential a concern?

This compound is a systemic, xylem-mobile fungicide used for seed and in-furrow treatment to control soil-borne and seed-borne diseases.[1] Its moderate persistence in soil and moderate to low potential for leaching raise concerns about its potential to reach groundwater and surface water resources.[1][2]

Q2: What are the key physicochemical properties of this compound that influence its leaching?

This compound's leaching potential is primarily governed by its water solubility and its tendency to adsorb to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). A lower water solubility and a higher Koc value indicate a lower leaching potential.

Q3: What are the major factors that influence this compound leaching in agricultural soils?

The leaching of this compound is a complex process influenced by several factors:

  • Soil Properties: Soil texture (sandy soils have higher leaching potential), organic matter content (higher organic matter increases adsorption and reduces leaching), and pH can all affect this compound's mobility.[3]

  • Environmental Conditions: Rainfall intensity and frequency, as well as irrigation practices, are critical drivers of leaching.

  • Agricultural Practices: The application method and rate of this compound, as well as the use of soil amendments, can significantly impact its movement through the soil profile.

Q4: How can the leaching of this compound be minimized?

Several strategies can be employed to reduce the leaching potential of this compound:

  • Soil Amendments: Incorporating organic matter such as compost or biochar into the soil can increase the adsorption of this compound, thereby reducing its mobility.

  • Optimized Application: Using the lowest effective application rate and avoiding application before heavy rainfall events can minimize leaching.

  • Tillage Practices: Conservation tillage practices can sometimes reduce preferential flow paths, which can contribute to leaching.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₄FN₃O[3]
Molecular Weight 317.41 g/mol [2][3]
Water Solubility (20°C) 10.9 mg/L (at pH 7)[2][3]
Koc (Soil Organic Carbon Partition Coefficient) 209.6 – 409.5 mL/g[3]
Soil Half-life (Aerobic) 117 – 433 days[1]
Vapor Pressure (25°C) 4.1 x 10⁻⁴ mPa[3]

Table 2: Effect of Soil Amendments on Pesticide Leaching (Illustrative Data)

Soil AmendmentApplication Rate (% w/w)PesticideReduction in Leaching (%)Reference
Sugarcane Bagasse Compost2.5PenconazoleSignificant reduction[4]
Sugarcane Bagasse Compost5.0PenconazoleEnhanced reduction[4]
Chicken Manure Compost2.5PenconazoleSignificant reduction[4]
Chicken Manure Compost5.0PenconazoleEnhanced reduction[4]
Biochar (from cotton straw at 850°C)1.0Chlorpyrifos41% (relative to no amendment)[1]
Biochar (from cotton straw at 850°C)1.0Fipronil26% (relative to no amendment)[1]

Experimental Protocols

Protocol 1: Soil Column Leaching Study for this compound (Adapted from OECD Guideline 312)

This protocol outlines a laboratory experiment to assess the leaching potential of this compound in a packed soil column.

1. Materials:

  • Glass chromatography column (e.g., 30-50 cm length, 5 cm internal diameter)
  • Sieved agricultural soil (<2 mm)
  • This compound analytical standard
  • Artificial rainwater (0.01 M CaCl₂)
  • Peristaltic pump or other means for controlled water application
  • Fraction collector or collection vessels
  • LC-MS/MS system for analysis

2. Column Preparation:

  • Place a glass wool plug or a sintered glass disc at the bottom of the column.
  • Add a small layer of acid-washed sand.
  • Pack the column with the sieved, air-dried soil to a desired height (e.g., 30 cm), ensuring uniform packing to avoid preferential flow paths. This can be done by adding soil in small increments and gently tapping the column.
  • Add a thin layer of sand on top of the soil to prevent disturbance during water application.
  • Slowly saturate the column from the bottom with artificial rainwater to displace air.

3. This compound Application:

  • Once the column is saturated and has been allowed to drain to field capacity, apply a known amount of this compound solution evenly to the soil surface. The application rate should be relevant to agricultural practices.

4. Leaching Simulation:

  • Apply artificial rainwater to the top of the column at a constant, slow flow rate (e.g., 1-2 mL/min) using a peristaltic pump.
  • Collect the leachate in fractions of a defined volume or at specific time intervals.

5. Sample Analysis:

  • After the leaching is complete, carefully extrude the soil column and section it into segments (e.g., every 5 cm).
  • Extract this compound from each soil segment and leachate fraction using an appropriate solvent (e.g., acetonitrile/water mixture).
  • Analyze the extracts for this compound concentration using a validated LC-MS/MS method.

Protocol 2: Analysis of this compound in Soil and Water by LC-MS/MS

1. Sample Preparation (Leachate):

  • Filter the water sample through a 0.45 µm filter.
  • For low concentrations, perform solid-phase extraction (SPE) to concentrate the analyte.

2. Sample Preparation (Soil):

  • Extract a known weight of soil with a suitable solvent mixture (e.g., acetonitrile:water 4:1 v/v) using sonication or accelerated solvent extraction.
  • Centrifuge the extract to separate the soil particles.
  • Filter the supernatant before injection.

3. LC-MS/MS Conditions (Illustrative):

  • LC Column: C18 reversed-phase column
  • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible Leaching Results

Possible Cause Troubleshooting Step
Non-uniform soil packing Ensure consistent packing density by adding soil in small, uniform layers and gently tapping the column. Use a consistent packing method for all replicate columns.
Preferential flow paths (channeling) Visually inspect the wetting front during saturation. If channeling is observed, repack the column. A thin layer of sand on top of the soil can help distribute the influent evenly.
Inconsistent application of this compound Apply the this compound solution evenly across the entire soil surface using a pipette or syringe.
Fluctuations in flow rate Use a calibrated peristaltic pump to ensure a constant and reproducible flow rate of the artificial rainwater.

Issue 2: Low or No Detection of this compound in Leachate

Possible Cause Troubleshooting Step
High adsorption to soil This may be an expected result, especially in soils with high organic matter or clay content. Analyze the soil segments to confirm that this compound is retained in the upper layers of the column.
Degradation of this compound This compound has a relatively long half-life, but some degradation can occur. If studying degradation is part of the objective, analyze for known metabolites.
Analytical method not sensitive enough Validate the LC-MS/MS method to ensure it has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ). Consider using a larger sample volume for extraction or a pre-concentration step like SPE for leachate samples.

Issue 3: Clogged Column or Very Slow Flow Rate

Possible Cause Troubleshooting Step
High content of fine particles (clay and silt) Use soil that has been sieved to remove very fine particles. A layer of sand at the bottom and top of the soil can also help prevent clogging.
Swelling of clay minerals Pre-equilibrate the soil with the artificial rainwater before packing the column.
Microbial growth If the experiment is long, consider working in a cold room or adding a microbial inhibitor to the artificial rainwater if it does not interfere with the analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Sieving & Air-Drying col_pack Column Packing soil_prep->col_pack saturation Column Saturation col_pack->saturation pen_app This compound Application saturation->pen_app leaching Simulated Leaching pen_app->leaching collection Leachate & Soil Collection leaching->collection extraction Sample Extraction collection->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Interpretation lcms->data_analysis

Caption: Workflow for a soil column leaching experiment.

Penflufen_Leaching_Factors cluster_this compound This compound Properties cluster_soil Soil Characteristics cluster_env Environmental Conditions cluster_ag Agricultural Practices pen_props Water Solubility Koc leaching This compound Leaching Potential pen_props->leaching soil_props Texture Organic Matter pH soil_props->leaching env_cond Rainfall Irrigation env_cond->leaching ag_prac Application Rate Soil Amendments ag_prac->leaching

Caption: Factors influencing this compound leaching potential.

References

Validation & Comparative

Comparative Efficacy of Penflufen Versus Other SDHI Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Penflufen, a pyrazole-carboxamide fungicide, against other prominent succinate dehydrogenase inhibitor (SDHI) fungicides. The information is intended for researchers, scientists, and professionals involved in the development and evaluation of fungicidal agents. This document summarizes key performance data from various experimental studies and outlines the methodologies employed in these assessments.

Introduction to SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that target Complex II of the mitochondrial respiratory chain, also known as succinate:ubiquinone oxidoreductase (SQR).[1] By inhibiting the enzyme succinate dehydrogenase, these fungicides disrupt the fungal pathogen's cellular respiration and energy production, leading to growth inhibition and cell death.[1][2] this compound is a member of this class and is utilized for the control of a range of fungal diseases.[3] This guide compares its efficacy to other notable SDHIs, including boscalid, fluopyram, and sedaxane.

Comparative Efficacy Data

The following tables summarize the comparative efficacy of this compound and other SDHI fungicides against various fungal pathogens, as determined by in vitro and in vivo studies. The primary metric for in vitro comparison is the effective concentration required to inhibit 50% of mycelial growth (EC50).

In Vitro Efficacy Against Rhizoctonia solani

Rhizoctonia solani is a soil-borne pathogen that causes significant diseases in a wide range of crops.

FungicideChemical GroupMean EC50 (µg/mL)Reference
This compound Pyrazole-carboxamide< 1.0[4]
SedaxanePyrazole-carboxamide< 1.0[4]
BoscalidPyridine-carboxamide2.212 ± 0.228[5]
FluxapyroxadPyrazole-carboxamide0.054 ± 0.014[5]
PenthiopyradPyrazole-carboxamideLow EC50 values[6]

Note: Lower EC50 values indicate higher fungicidal activity. A study on R. solani isolates collected before 2001 and after 2011 found that all isolates, regardless of collection date, were extremely sensitive (EC50 < 1 µg/ml) to the SDHI fungicides this compound and sedaxane.[4] In contrast, another study reported a higher mean EC50 value for boscalid against R. solani.[5]

In Vitro Efficacy Against Other Fungal Pathogens
FungicidePathogenMean EC50 (µg/mL)Reference
This compound Fusarium fujikuroiGood bioactivity[7]
FluopyramFusarium fujikuroiNo cross-resistance with this compound[7]
BenzovindiflupyrFusarium fujikuroiNo cross-resistance with this compound[7]
PydiflumetofenFusarium fujikuroiNo cross-resistance with this compound[7]
This compound Fusarium graminearum> 100[7]
BoscalidFusarium graminearum> 100[7]
FluopyramBotrytis cinereaGood efficacy[8]
BoscalidBotrytis cinereaResistance observed[8]

Note: this compound has demonstrated good bioactivity against Fusarium fujikuroi, the causal agent of bakanae disease in rice.[7] Interestingly, no cross-resistance was observed between this compound and other SDHIs like fluopyram, benzovindiflupyr, and pydiflumetofen in this pathogen.[7] However, both this compound and Boscalid showed weak activity against Fusarium graminearum.[7] In studies on Botrytis cinerea, fluopyram showed good efficacy, while resistance to boscalid has been reported.[8]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key in vitro and in vivo assays used to evaluate fungicide efficacy.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide that inhibits the growth of a fungal pathogen by 50% (EC50).

1. Fungal Isolates:

  • Fungal pathogens are isolated from infected plant tissues.
  • Isolates are cultured on a suitable nutrient medium, such as potato dextrose agar (PDA).

2. Fungicide Stock Solutions:

  • Technical grade fungicide is dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
  • Serial dilutions are prepared from the stock solution to achieve the desired test concentrations.

3. Amended Media Preparation:

  • The fungicide dilutions are added to molten PDA to achieve the final test concentrations.
  • The amended PDA is poured into petri dishes.

4. Inoculation and Incubation:

  • A mycelial plug from the edge of an actively growing fungal colony is placed in the center of each fungicide-amended and control (no fungicide) plate.
  • Plates are incubated at a temperature and duration suitable for the specific pathogen.

5. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions.
  • The percentage of mycelial growth inhibition is calculated relative to the control.
  • EC50 values are determined by probit analysis or by regressing the inhibition data against the logarithm of the fungicide concentration.

In Vivo Field Efficacy Trial

Field trials assess the performance of fungicides under real-world conditions.

1. Experimental Design:

  • Trials are conducted in fields with a history of the target disease.
  • A randomized complete block design is typically used with multiple replications for each treatment.
  • Treatments include an untreated control, this compound, and other SDHI fungicides at specified application rates.

2. Fungicide Application:

  • Fungicides are applied using calibrated spray equipment to ensure uniform coverage.
  • Application timing is based on the disease cycle and crop growth stage.

3. Disease Assessment:

  • Disease severity is rated at multiple time points using a standardized rating scale (e.g., percentage of leaf area affected).
  • Disease incidence (percentage of infected plants) may also be recorded.

4. Yield and Crop Safety Assessment:

  • At the end of the growing season, crop yield is measured for each plot.
  • Phytotoxicity assessments are conducted to evaluate any adverse effects of the fungicides on the crop.

5. Data Analysis:

  • Data are subjected to analysis of variance (ANOVA).
  • Mean separation tests (e.g., Tukey's HSD) are used to determine significant differences between treatments.

Visualizations

Signaling Pathway of SDHI Fungicides

The following diagram illustrates the mode of action of SDHI fungicides, including this compound, within the mitochondrial electron transport chain.

Caption: Mode of action of SDHI fungicides.

Experimental Workflow for In Vitro Fungicide Efficacy Testing

The following diagram outlines the typical workflow for an in vitro mycelial growth inhibition assay.

Experimental_Workflow A Isolate and Culture Fungal Pathogen C Prepare Fungicide-Amended and Control Media A->C B Prepare Fungicide Stock Solutions B->C D Inoculate Plates with Mycelial Plugs C->D E Incubate at Optimal Conditions D->E F Measure Colony Diameters E->F G Calculate Percent Growth Inhibition F->G H Determine EC₅₀ Value G->H

Caption: In vitro fungicide efficacy workflow.

Conclusion

The comparative data indicate that this compound is a highly effective SDHI fungicide against certain pathogens, particularly Rhizoctonia solani, showing efficacy comparable to other modern pyrazole-carboxamide SDHIs like sedaxane. Its performance against other pathogens, such as Fusarium species, can vary. The lack of cross-resistance with some other SDHIs in specific pathogens like F. fujikuroi suggests a nuanced binding interaction at the target site, which warrants further investigation. The provided experimental protocols offer a standardized framework for future comparative studies, ensuring consistency and reproducibility of results. Researchers are encouraged to consider the specific pathogen and local resistance profiles when selecting an SDHI fungicide for disease management strategies.

References

Penflufen Cross-Resistance Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of fungicides is critical for effective and sustainable disease management strategies. This guide provides an objective comparison of Penflufen, a succinate dehydrogenase inhibitor (SDHI) fungicide, with other major fungicide classes, supported by available experimental data and detailed methodologies.

This compound, classified under Fungicide Resistance Action Committee (FRAC) Group 7, exerts its fungicidal activity by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain.[1] Resistance to SDHI fungicides can arise through target site mutations in the SdhB, SdhC, and SdhD genes, or through the overexpression of efflux transporters.

Cross-Resistance Studies: Current Findings

Current research provides valuable insights into the cross-resistance patterns between this compound and other fungicide classes. A key study investigating Fusarium fujikuroi, the causal agent of bakanae disease in rice, found no cross-resistance between this compound and fungicides from the demethylation inhibitor (DMI) and 2-cyanoacrylate classes.[1] Specifically, the study reported no cross-resistance with prochloraz (a DMI) and phenamacril.[1]

Data on Fungicide Cross-Resistance with this compound

The following table summarizes the currently available data on cross-resistance between this compound and other fungicides. It is important to note that this is based on specific studies and may not be representative of all fungal pathogens.

Fungal PathogenFungicide ClassFungicideCross-Resistance with this compoundReference
Fusarium fujikuroiDMIProchlorazNot Observed[1]
Fusarium fujikuroi2-CyanoacrylatePhenamacrilNot Observed[1]
Fusarium fujikuroiSDHIFluopyramNot Observed[1]
Fusarium fujikuroiSDHIBenzovindiflupyrNot Observed[1]
Fusarium fujikuroiSDHIPydiflumetofenNot Observed[1]
Fusarium fujikuroiSDHIPydiflumetofenPositive

Experimental Protocols

A detailed understanding of the methodologies used in cross-resistance studies is essential for interpreting results and designing future experiments.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol outlines a standard method for determining the 50% effective concentration (EC50) of a fungicide, which is a measure of its potency in inhibiting fungal growth.

  • Isolate Preparation:

    • Fungal isolates are cultured on a suitable nutrient medium, such as potato dextrose agar (PDA), at an optimal temperature for growth.

    • Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of the colony for use in the assay.

  • Fungicide Stock Solution and Plate Preparation:

    • A stock solution of the test fungicide is prepared in a suitable solvent (e.g., acetone or dimethyl sulfoxide) and then serially diluted in sterile distilled water to achieve a range of concentrations.

    • The fungicide dilutions are incorporated into molten PDA at a temperature that does not degrade the fungicide (typically 45-50°C).

    • The amended agar is poured into Petri dishes and allowed to solidify. Control plates containing only the solvent and no fungicide are also prepared.

  • Inoculation and Incubation:

    • A mycelial plug of the fungal isolate is placed at the center of each fungicide-amended and control plate.

    • The plates are incubated at the optimal growth temperature for the fungus until the mycelial growth in the control plates reaches a predefined diameter.

  • Data Collection and Analysis:

    • The diameter of the fungal colony on each plate is measured in two perpendicular directions, and the average diameter is calculated.

    • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates.

    • The EC50 value is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Cross-Resistance Determination

To assess cross-resistance, the EC50 values of a collection of fungal isolates to this compound are compared with their EC50 values to fungicides from other classes. A positive correlation between the EC50 values for two fungicides suggests cross-resistance.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate the typical workflow of a cross-resistance study and the mode of action of SDHI fungicides.

Experimental_Workflow Experimental Workflow for Fungicide Cross-Resistance Study cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate Fungal Isolate Culture Inoculate Inoculate Plates Isolate->Inoculate Media Prepare Fungicide-Amended Media Media->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Calculate Calculate EC50 Values Measure->Calculate Correlate Correlate EC50 Values for Cross-Resistance Calculate->Correlate

Experimental workflow for a cross-resistance study.

SDHI_Mode_of_Action Mode of Action of SDHI Fungicides cluster_ETC Mitochondrial Electron Transport Chain cluster_inhibition Inhibition by this compound ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient This compound This compound (SDHI) This compound->ComplexII Inhibits Succinate Succinate Succinate->ComplexII ATP ATP (Energy) ATP_Synthase->ATP Produces

This compound inhibits Complex II in the mitochondrial ETC.

References

Penflufen and Boscalid: A Comparative Performance Analysis in Fungal Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and plant pathology, selecting the appropriate fungicide is paramount for effective disease management. This guide provides a detailed comparison of two prominent succinate dehydrogenase inhibitor (SDHI) fungicides: Penflufen and Boscalid. We will delve into their performance against specific fungal pathogens, supported by experimental data, and outline the methodologies employed in these studies.

Mode of Action: Succinate Dehydrogenase Inhibition

Both this compound and Boscalid belong to the SDHI class of fungicides (FRAC Group 7).[1][2] Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2] This disruption of the electron transport chain prevents the production of ATP, the energy currency of the cell, ultimately leading to the inhibition of fungal growth and development.[1][2] While both fungicides target the same enzyme, subtle differences in their chemical structures can influence their binding affinity and efficacy against specific fungal species and even resistant strains.

cluster_mitochondrion Fungal Mitochondrion cluster_fungicides SDHI Fungicides TCA TCA Cycle Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes I, III, IV) SDH->ETC Electrons ATP ATP (Energy) ETC->ATP This compound This compound This compound->SDH Inhibition Boscalid Boscalid Boscalid->SDH Inhibition

Mode of action of this compound and Boscalid.

Performance Comparison Against Key Fungal Pathogens

The efficacy of this compound and Boscalid has been evaluated against a range of economically important fungal diseases. Below is a summary of their performance based on available experimental data.

Rhizoctonia solani (Black Scurf of Potato)

Rhizoctonia solani is a soil-borne pathogen causing black scurf and stem canker in potatoes, leading to significant yield and quality losses. Both this compound and Boscalid have demonstrated efficacy in controlling this pathogen.

FungicideApplicationEfficacy MetricResultReference
This compound Seed treatmentDisease Incidence Reduction89.93% - 92.49%[3][4]
Disease Severity Reduction82.79% - 95.04%[3][4]
Yield IncreaseSignificant increase compared to untreated control[3][4][5]
Boscalid Not typically used as a primary control for R. solani in potatoes. Data is limited.--

Experimental Protocol: In Vivo Efficacy of this compound against Rhizoctonia solani

A typical field trial to evaluate the efficacy of this compound as a seed treatment for black scurf of potato would involve the following steps:

  • Experimental Design: A randomized complete block design with multiple replications is commonly used.

  • Inoculum: Naturally infested fields with a history of Rhizoctonia solani are often used. Alternatively, inoculum can be prepared and introduced into the soil.

  • Fungicide Application: Potato seed tubers are treated with this compound at specified concentrations (e.g., 0.062% and 0.083%) before planting.[3][4] An untreated control is included for comparison.

  • Planting and Crop Management: Treated and control seed tubers are planted, and standard agronomic practices for potato cultivation are followed.

  • Data Collection: Disease incidence (percentage of infected plants) and disease severity (on a rating scale) are assessed at different growth stages. At harvest, tuber yield and the incidence of black scurf on progeny tubers are recorded.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Sclerotinia sclerotiorum (White Mold)

Sclerotinia sclerotiorum is a devastating pathogen with a wide host range, causing diseases like white mold in soybeans and other crops.

FungicideCropEfficacy MetricResultReference
This compound GeneralIn vitro activityActive against ascomycete fungi[6]
Boscalid SoybeanDisease ControlSignificant improvement in disease control[7]
Yield IncreaseSignificant improvement in soybean yield[7]
Oilseed RapeEC50 (Mycelial Growth)1.23 µg/mL[4]
Field EfficacyStrong fungicidal activity against Sclerotinia stem rot[4]

Experimental Protocol: In Vitro Efficacy against Sclerotinia sclerotiorum

The following protocol is a standard method for determining the in vitro efficacy of fungicides against S. sclerotiorum:

  • Fungal Isolate: A pure culture of S. sclerotiorum is grown on a suitable medium like potato dextrose agar (PDA).

  • Fungicide Solutions: Stock solutions of this compound and Boscalid are prepared and serially diluted to obtain a range of concentrations.

  • Poisoned Food Technique: The fungicide dilutions are incorporated into molten PDA, which is then poured into Petri plates.

  • Inoculation: A mycelial plug from the actively growing margin of the S. sclerotiorum culture is placed in the center of each fungicide-amended and control (no fungicide) plate.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration. The EC50 value (the concentration of the fungicide that inhibits 50% of the mycelial growth) is determined using probit analysis.[4]

Botrytis cinerea (Gray Mold)

Botrytis cinerea is a necrotrophic fungus that causes gray mold on a wide variety of fruits, vegetables, and ornamental plants.

FungicideCropEfficacy MetricResultReference
This compound GeneralIn vitro activityActive against ascomycete fungi[6]
Boscalid StrawberryEC50 (Mycelial Growth)0.3 - 0.9 µg/mL[8]
Conidiation Inhibition91% inhibition at 0.1 µg/mL[8]
VariousEC50 (Spore Germination)2.14 µg/mL[9]

Experimental Protocol: In Vitro Efficacy against Botrytis cinerea

A common method to assess fungicide efficacy against B. cinerea is the spore germination assay:

  • Spore Suspension: Conidia of B. cinerea are harvested from a sporulating culture and a spore suspension of a known concentration is prepared.

  • Fungicide Solutions: A range of concentrations of this compound and Boscalid are prepared in a suitable buffer or liquid medium.

  • Incubation: The spore suspension is mixed with the fungicide solutions and incubated under conditions favorable for germination.

  • Microscopic Examination: After a specific incubation period, the percentage of germinated spores is determined by microscopic observation.

  • Data Analysis: The EC50 value for spore germination is calculated.[9]

cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Field/Greenhouse) A Isolate and Culture Fungal Pathogen C Poisoned Food Technique (Mycelial Growth) A->C D Spore Germination Assay A->D B Prepare Fungicide Stock Solutions B->C B->D E Incubation C->E D->E F Data Collection (Growth/Germination %) E->F G Calculate EC50 F->G H Experimental Design (e.g., RCBD) I Fungicide Application (Seed/Foliar) H->I J Inoculation (if necessary) I->J K Crop Maintenance J->K L Data Collection (Disease Incidence/Severity, Yield) K->L M Statistical Analysis L->M

General experimental workflow for fungicide efficacy testing.

Conclusion

Both this compound and Boscalid are effective SDHI fungicides with activity against a range of important plant pathogens. This compound has shown particularly strong performance as a seed treatment for the control of Rhizoctonia solani in potatoes.[3][4][5][6][10] Boscalid has demonstrated broad-spectrum activity against diseases such as white mold caused by Sclerotinia sclerotiorum and gray mold caused by Botrytis cinerea.[4][7][8][9] The choice between these two fungicides will depend on the target pathogen, the crop, and the specific application method. For researchers, the provided experimental protocols offer a foundation for designing and conducting comparative efficacy studies. It is crucial to consider the potential for fungicide resistance development and to implement appropriate resistance management strategies, such as rotating fungicides with different modes of action.[1]

References

Field validation of Penflufen's effectiveness in different geographical regions

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Penflufen's Efficacy in Diverse Agricultural Settings

This compound, a systemic fungicide from the pyrazole-carboxamide chemical class, has been widely evaluated for its efficacy against a range of fungal pathogens in various crops and geographical locations.[1] As a succinate dehydrogenase inhibitor (SDHI), it targets mitochondrial respiration in fungi, a specific mode of action categorized under FRAC Group 7.[2][3] This guide provides a comparative analysis of this compound's field performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's fungicidal activity stems from its ability to block the electron transport chain in fungal mitochondria. It specifically inhibits the enzyme succinate dehydrogenase (Complex II), which is a critical component of both the tricarboxylic acid (TCA) cycle and the respiratory chain.[2][3] This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and cell death.[2] Due to this targeted mode of action, proactive resistance management is a key consideration in its application.[1]

G cluster_0 Mitochondrion (Fungus) TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain ATP ATP Synthesis (Energy) ETC->ATP Result Disruption of Energy Production -> Fungal Cell Death SDH->ETC Fumarate This compound This compound This compound->SDH Inhibits

Caption: this compound's Mode of Action: Inhibition of Succinate Dehydrogenase.

Comparative Field Performance Data

This compound is predominantly utilized as a seed treatment or in-furrow application, offering preventative and curative action against seed and soil-borne diseases.[1][3] Its efficacy has been most extensively documented in the control of Rhizoctonia solani.

Performance in Potato Production

Field trials across multiple continents consistently demonstrate this compound's high efficacy against black scurf (R. solani) in potatoes.

  • Europe: In extensive trials across the UK, Denmark, Sweden, and Finland, this compound applied as a seed treatment at 20g a.i./tonne provided robust control of seed-borne R. solani.[2] Beyond disease control, treatments led to improved crop emergence, higher stem counts, and increased gross yields.[2] A valuable secondary benefit was observed against silver scurf (Helminthosporium solani).[2]

  • India: Research in Northern Karnataka highlighted that a 0.083% this compound 240 FS tuber treatment reduced black scurf incidence to 10.52%, a significant improvement over the 29.79% observed in untreated controls, and boosted mean yield from 8.73 t/ha to 12.16 t/ha.[4] Other studies confirmed that a 10-minute tuber dip in 0.062% or 0.083% this compound solutions achieved over 97% disease control.[5] At these effective doses, no phytotoxicity in terms of germination, plant stand, or height was recorded.[4][6]

  • North America: this compound is recognized for its effective control of Rhizoctonia on potatoes in regions such as Minnesota, USA.[3] Regulatory field studies have been conducted across six sites in the US and Canada.

Table 1: Efficacy of this compound on Potatoes (vs. Rhizoctonia solani)

Geographical Region Product/Active Ingredient Application Rate Key Findings Comparison to Control/Other Fungicides
Northern Europe This compound (FS & DS) 20g a.i./t seed High control of black scurf; improved emergence, stem numbers, and gross yield.[2] -
India This compound 240 FS 0.083% tuber treatment Disease incidence: 10.52%; Mean yield: 12.16 t/ha.[4] Control: 29.79% disease incidence, 8.73 t/ha yield.[4]
India This compound 240 FS 0.062% & 0.083% dip >97% disease control.[5] -

| India | this compound 240 FS | 0.083% | Disease incidence reduction: 89.9-92.5%; Severity reduction: 82.8-95.0%.[6] | - |

Performance in Other Key Crops

This compound's utility extends to other major agricultural crops, often in combination with other active ingredients to broaden the spectrum of control.

  • Cereal Grains (Wheat & Barley): In Australia, this compound is registered for seed treatment to suppress Rhizoctonia root rot and control smut diseases at rates of 9.6-19 g a.i. per 100 kg of seed.

  • Cotton: A study in India evaluated a this compound (154 g/L) and Trifloxystrobin (154 g/L) co-formulation. Applied at 46.2 + 46.2 g a.i./100kg seed, it significantly improved germination to 89.8% compared to 67.3% in the control and performed comparably to a Carboxin + Thiram standard treatment.[7]

  • Rice: The this compound + Trifloxystrobin combination, applied as a wet seed treatment, proved most effective in controlling leaf blast and brown leaf spot in Indian trials. It outperformed this compound or Trifloxystrobin used alone and the standard Thiram treatment, resulting in the highest grain yield.[8]

  • Soybean: In-vitro laboratory studies demonstrated that a this compound (13.28%) + Trifloxystrobin (13.28%) formulation completely inhibited mycelial growth of R. solani and M. phaseolina at a concentration of 50 ppm, showing superior efficacy at this low rate compared to other tested fungicide combinations.[9]

Table 2: Efficacy of this compound on Other Crops

Crop Target Pathogen(s) Geographical Region Product/Active Ingredient Application Rate Key Findings Comparison to Control/Other Fungicides
Wheat/Barley Rhizoctonia root rot, smuts Australia This compound 9.6-19 g a.i./100 kg seed Effective suppression of Rhizoctonia root rot. -
Cotton Seedling diseases India This compound + Trifloxystrobin 46.2 + 46.2 g a.i./100kg seed Germination: 89.8%.[7] Control: 67.3% germination; Comparable to Carboxin + Thiram (81.9%).[7]
Rice Leaf blast, Brown leaf spot India This compound + Trifloxystrobin 28g/kg seed Highest grain yield, superior to single-active treatments.[8] More effective than this compound alone, Trifloxystrobin alone, and Thiram.[8]

| Soybean (in-vitro) | R. solani, M. phaseolina | India | this compound + Trifloxystrobin | 50 ppm | 100% mycelial growth inhibition.[9] | Superior to Carboxin + Thiram at this concentration.[9] |

Experimental Protocols

The validation of fungicide efficacy relies on standardized and replicable experimental methodologies. The following outlines a typical protocol for a field trial evaluating a potato seed treatment like this compound.

G start Start: Trial Planning design Experimental Design (e.g., Randomized Block) start->design treatments Define Treatments (this compound, Control, Competitors) design->treatments site Site Selection & Preparation treatments->site application Seed/In-Furrow Application of Treatments site->application planting Planting of Treated Crop application->planting monitoring In-Season Monitoring (Emergence, Vigor, Disease Symptoms) planting->monitoring harvest Harvest monitoring->harvest assessment Post-Harvest Assessment (Yield, Disease Severity, Quality) harvest->assessment analysis Statistical Analysis assessment->analysis end End: Results & Conclusion analysis->end

Caption: Generalized Workflow for a Fungicide Field Validation Trial.

Detailed Methodology for Potato Black Scurf Trial:

  • Experimental Design and Site: Trials are typically conducted in a randomized complete block design with 3-4 replications. Fields are chosen based on a history of Rhizoctonia pressure.

  • Seed and Treatments: Certified seed tubers, often with visible black scurf infection, are used.[2] Treatments include an untreated control, this compound at various rates (e.g., 0.062%, 0.083%), and standard fungicides like Pencycuron or Boric Acid (3%).[6][10]

  • Application: Fungicides are applied to tubers as a dip for a set time (e.g., 10 minutes), a liquid spray over a roller table, or a dry powder at planting.[2][5]

  • Crop Management: Standard regional agronomic practices for planting, fertilization, and irrigation are followed.

  • Data Assessment:

    • Crop Safety: Data on percentage emergence, final plant stand, and plant height are collected.[6]

    • Disease Assessment: Stem canker incidence is evaluated during the growing season. After harvest, the percentage of infected progeny tubers (incidence) and the tuber surface area covered by sclerotia (severity) are rated.[4]

    • Yield Assessment: Total and marketable tuber yield (e.g., t/ha) are measured.[4]

  • Statistical Analysis: Collected data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences among treatments.

This systematic approach ensures that the observed effects on disease control and crop yield can be confidently attributed to the treatments applied.

G cluster_0 Crop Development Stages cluster_1 Final Outcome This compound This compound Seed Treatment protection Protection of Seed & Seedling This compound->protection pathogen Seed & Soil-borne Pathogens (e.g., Rhizoctonia solani) pathogen->protection emergence Improved Emergence & Vigor protection->emergence plant_health Reduced Disease Incidence (e.g., Stem Canker) emergence->plant_health quality Improved Tuber/Grain Quality (Reduced Scurf/Blemish) plant_health->quality yield Increased Marketable Yield plant_health->yield quality->yield Result Positive Economic Return yield->Result

Caption: Logical Flow of this compound's Impact on Crop Health and Yield.

References

A Comparative Analysis of the Environmental Impact of Penflufen and Other Leading Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental profiles of Penflufen, Boscalid, Fluxapyroxad, and Azoxystrobin, supported by experimental data and detailed methodologies.

This guide provides a detailed comparative analysis of the environmental impact of four widely used fungicides: this compound, Boscalid, Fluxapyroxad, and Azoxystrobin. This compound, Boscalid, and Fluxapyroxad belong to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which act by disrupting mitochondrial respiration in fungi.[1] Azoxystrobin, a strobilurin fungicide, also inhibits mitochondrial respiration but at a different site in the electron transport chain.[2] Understanding the environmental fate and ecotoxicological profiles of these compounds is crucial for developing safer and more sustainable agricultural practices.

Executive Summary of Environmental Impact

The following tables summarize key environmental parameters for this compound and the selected comparator fungicides. These values, derived from various scientific studies and regulatory assessments, provide a quantitative basis for comparison. It is important to note that environmental fate and toxicity can be influenced by a multitude of site-specific factors such as soil type, climate, and water chemistry.

Environmental Fate and Persistence

The persistence of a fungicide in the environment is a critical factor in assessing its potential for long-term impact. The half-life (DT50) in soil is a key indicator of this persistence.

FungicideSoil Aerobic Metabolism DT50 (days)Persistence ClassificationKey Metabolites
This compound 117 - 433[3]PersistentPen-3HB, this compound-pyrazolyl-AAP[3]
Boscalid 108 - 360[4]PersistentF49, F50[4]
Fluxapyroxad 158 - 385[5]PersistentM700F001, M700F002[6]
Azoxystrobin 72 - 164[7]Moderately PersistentR234886 (acid metabolite)[8]
Aquatic Ecotoxicity

The potential for fungicides to harm non-target aquatic organisms is a major environmental concern. Acute toxicity is typically assessed using standardized tests on representative species of fish, aquatic invertebrates (like Daphnia magna), and algae.

FungicideFish (Rainbow Trout, 96h LC50)Aquatic Invertebrate (Daphnia magna, 48h EC50)Algae (P. subcapitata, 72h ErC50)
This compound 0.168 mg/L1.1 mg/L0.44 mg/L
Boscalid 2.7 mg/L[9]>40 mg/L[10]>100 mg/L
Fluxapyroxad 0.29 mg/L6.76 mg/L0.71 mg/L
Azoxystrobin 1.76 mg/L[1]0.259 - 0.83 mg/L[1][11]0.11 mg/L

Detailed Experimental Protocols

The data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data.

Soil Degradation Studies (Adapted from OECD Guideline 307)

The objective of this test is to determine the rate and pathway of degradation of a fungicide in soil under controlled aerobic and anaerobic conditions.

  • Test System : Samples of at least three different soil types (e.g., sandy loam, clay loam, silty clay) with varying organic matter content and pH are used. The soil is sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application : The test fungicide, typically radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation : The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for up to 120 days. For aerobic studies, a continuous flow of air is passed through the incubation vessels to maintain aerobic conditions. For anaerobic studies, the soil is flooded with water and the system is purged with an inert gas like nitrogen.

  • Sampling and Analysis : Soil samples are collected at various time intervals. The soil is extracted with appropriate solvents, and the extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent fungicide and its degradation products. Volatile compounds and ¹⁴CO₂ are trapped to assess mineralization.

  • Data Analysis : The rate of degradation is calculated, and the half-life (DT50) of the fungicide in the soil is determined using first-order kinetics.

Acute Aquatic Toxicity Testing

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

  • Test Organism : A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.[12]

  • Test Conditions : Fish are exposed to a range of concentrations of the fungicide in a static, semi-static, or flow-through system for 96 hours. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.

  • Observations : Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis : The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a key aquatic invertebrate.

  • Test Organism : Young daphnids (less than 24 hours old) are used.

  • Test Conditions : The daphnids are exposed to a series of concentrations of the test substance for 48 hours in a static system.

  • Endpoint : The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis : The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Adapted from OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism : A species of green algae, such as Pseudokirchneriella subcapitata, is typically used.

  • Test Conditions : Algal cultures are exposed to a range of fungicide concentrations for 72 hours under constant light and temperature.

  • Endpoint : The inhibition of growth is measured by changes in cell density or biomass.

  • Data Analysis : The concentration that causes a 50% reduction in the growth rate (ErC50) is determined.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the environmental impact assessment of these fungicides.

experimental_workflow cluster_soil Soil Degradation (OECD 307) cluster_aquatic Aquatic Toxicity (OECD 201, 202, 203) soil_prep Soil Sample Preparation application Fungicide Application soil_prep->application incubation Incubation (Aerobic/Anaerobic) application->incubation extraction Solvent Extraction incubation->extraction analysis HPLC/MS Analysis extraction->analysis data_analysis DT50 Calculation analysis->data_analysis organism_culture Test Organism Culture exposure Exposure to Fungicide Series organism_culture->exposure observation Observation (Mortality/Immobilization/Growth) exposure->observation endpoint_calc LC50/EC50/ErC50 Calculation observation->endpoint_calc

Standardized Experimental Workflow for Fungicide Environmental Impact Assessment.

degradation_pathway This compound This compound Metabolite1 Pen-3HB (Hydroxylation) This compound->Metabolite1 Metabolite2 This compound-pyrazolyl-AAP This compound->Metabolite2 Mineralization CO2 (Mineralization) Metabolite1->Mineralization Metabolite2->Mineralization

Simplified Aerobic Degradation Pathway of this compound in Soil.

mode_of_action cluster_sdhi SDHI Fungicides (this compound, Boscalid, Fluxapyroxad) cluster_qoi Strobilurin Fungicide (Azoxystrobin) SDHI SDHI Fungicide SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Inhibits ETC_SDHI Electron Transport Chain SDH->ETC_SDHI ATP_SDHI ATP Production (Inhibited) ETC_SDHI->ATP_SDHI QoI QoI Fungicide ComplexIII Cytochrome bc1 (Complex III) QoI->ComplexIII Inhibits ETC_QoI Electron Transport Chain ComplexIII->ETC_QoI ATP_QoI ATP Production (Inhibited) ETC_QoI->ATP_QoI

Comparative Mode of Action of SDHI and Strobilurin Fungicides.

References

Penflufen: A Comparative Analysis of its Protective and Curative Properties in Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Penflufen, a pyrazole-carboxamide fungicide, has emerged as a significant tool in the management of a broad spectrum of fungal plant diseases. Its efficacy stems from a specific mode of action, inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration provides both protective and curative action against key pathogens. This guide offers an objective comparison of this compound's performance with alternative fungicides, supported by experimental data, detailed methodologies, and visual representations of its biochemical and experimental frameworks.

Performance Data: A Comparative Overview

The following tables summarize the quantitative performance of this compound against various plant pathogens in comparison to other fungicides.

Table 1: Efficacy of this compound as a Seed Treatment for the Control of Black Scurf (Rhizoctonia solani) in Potato

TreatmentApplication RateDisease Incidence (%)Disease Severity (%)Yield (t/ha)Reference
This compound 240 FS0.062%---[1][2][3][4]
This compound 240 FS0.083%7.51 (92.49% reduction)4.96 (95.04% reduction)27.69[1][2][3][4]
Boric Acid3%-18.96-[1][3]
Untreated Control-100-24.03[5]

Note: The data for this compound 240 FS at 0.083% showed a significant reduction in both disease incidence and severity compared to the untreated control. While a direct side-by-side comparison with a specific SDHI or strobilurin fungicide in the same study was not available in the searched literature, its high efficacy is noted. Boric acid is presented as a commonly used chemical for comparison.

Table 2: Comparative Efficacy of Fungicides for the Control of Fusarium Head Blight (FHB) in Wheat

Fungicide(s)FRAC GroupMean FHB Index Reduction (%)Mean Deoxynivalenol (DON) Reduction (%)Reference
Prothioconazole + Tebuconazole3 (DMI)5242[6]
Metconazole3 (DMI)5045[6]
Prothioconazole3 (DMI)4843[6]
Pydiflumetofen (SDHI) + Prothioconazole (DMI)7 + 3Up to 93 (at GS61)-[7][8]
Tebuconazole3 (DMI)4023[6]

Note: While direct comparative data for this compound was not found in the searched literature for FHB, this table provides context for the efficacy of other SDHI-containing fungicides (like Pydiflumetofen) and commonly used triazoles (DMI fungicides). Prothioconazole-based treatments have shown consistent and high efficacy in reducing both FHB severity and DON levels.[9][10]

Table 3: Efficacy of Fungicides against Grape Powdery Mildew (Erysiphe necator)

FungicideApplication RateDisease Severity on Leaves (%)Disease Severity on Fruit (%)Reference
Sulfur SC 80%2.5 per thousandLowLow[11]
Sulfur SC 80%3 per thousandLowLow[11]
Penconazole EW 20%0.125 ml/L--[11]
Untreated Control-HighHigh[11]

Note: Specific quantitative data directly comparing this compound with sulfur for grape powdery mildew was not available in the provided search results. The table illustrates the efficacy of sulfur and another systemic fungicide, penconazole. Sulfur is a standard and effective treatment for powdery mildew, and its efficacy can be influenced by application timing and environmental conditions.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison of this compound.

Protocol 1: Evaluation of this compound Seed Treatment for the Control of Black Scurf (Rhizoctonia solani) in Potato

Objective: To assess the efficacy of different concentrations of this compound as a tuber dip treatment in reducing the incidence and severity of black scurf on potatoes.

Materials:

  • Potato tubers (cv. Kufri Bahar) infested with Rhizoctonia solani.

  • This compound 240 FS formulations at various concentrations (e.g., 0.062%, 0.083%).

  • Control treatment (untreated infested tubers).

  • Standard alternative fungicide (e.g., 3% Boric acid solution).

  • Sterilized water.

  • Containers for tuber dipping.

  • Standard field plot materials for potato cultivation.

Methodology:

  • Inoculum Preparation: Rhizoctonia solani is cultured on a suitable medium such as Potato Dextrose Agar (PDA). Mass inoculum is prepared to ensure uniform infestation of seed tubers.[5]

  • Tuber Treatment:

    • A known weight of infested potato tubers (e.g., 40-60 gm) is taken for each treatment group.

    • For this compound treatments, tubers are dipped in the respective fungicide solutions (0.062% and 0.083%) for a specified duration (e.g., 10 minutes).[5]

    • For the boric acid treatment, tubers are dipped in a 3% solution for 10 minutes.

    • The control group consists of infested tubers dipped in water for the same duration.

  • Field Planting:

    • The treated and control tubers are air-dried and then planted in a randomized complete block design with multiple replications.

    • Standard agronomic practices for potato cultivation are followed throughout the growing season.

  • Data Collection:

    • At a specified time point (e.g., 25 days after planting), germination percentage, plant height, and plant stand are recorded.[2]

    • At harvest, the incidence of black scurf on progeny tubers is recorded as the percentage of infected tubers.

    • The severity of black scurf is assessed using a rating scale (e.g., 0-5 scale) and a disease index is calculated.

    • Total tuber yield (t/ha) is recorded for each treatment.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Protocol 2: Assessment of Protective and Curative Activity of Fungicides against Powdery Mildew of Wheat (Blumeria graminis f. sp. tritici)

Objective: To evaluate the protective (pre-inoculation) and curative (post-inoculation) efficacy of fungicides.

Materials:

  • Wheat seedlings (a susceptible variety).

  • Blumeria graminis f. sp. tritici spores.

  • Fungicides to be tested (e.g., this compound, and other systemic fungicides).

  • Controlled environment growth chamber.

  • Spraying equipment.

Methodology:

  • Plant Growth: Wheat seedlings are grown in pots in a controlled environment to a specific growth stage (e.g., two to three-leaf stage).

  • Inoculation: A suspension of B. graminis spores is prepared and sprayed onto the wheat seedlings to ensure uniform inoculation.

  • Protective Activity Assessment:

    • Fungicides are applied to different sets of plants at various time points before inoculation (e.g., 1, 3, 5, and 7 days prior to inoculation).

    • A control group remains unsprayed.

    • After the specified time intervals, all plants are inoculated with the pathogen.

  • Curative Activity Assessment:

    • All plants are first inoculated with the pathogen.

    • Fungicides are then applied to different sets of plants at various time points after inoculation (e.g., 1, 3, and 5 days after inoculation).[14]

    • A control group remains unsprayed after inoculation.

  • Disease Assessment:

    • After a suitable incubation period (e.g., 7-10 days), the severity of powdery mildew on the leaves is assessed. This is typically done by estimating the percentage of leaf area covered with mildew.

  • Data Analysis: The percentage of disease control for each treatment is calculated relative to the untreated control. Statistical analysis is performed to compare the efficacy of different fungicides and application timings.[14]

Mandatory Visualizations

Signaling Pathway of this compound's Mode of Action

The primary mode of action for this compound is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This diagram illustrates the disruption of ATP production in the fungal cell.

Penflufen_Mode_of_Action cluster_mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- Protons H+ ComplexII Succinate Dehydrogenase (Complex II) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- O2 O₂ ComplexIV->O2 e- ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP ATP Production This compound This compound This compound->ComplexII Inhibition Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- Protons->ATP_Synthase Proton Gradient

Caption: this compound inhibits Complex II (SDH), blocking the electron transport chain and ATP synthesis.

Experimental Workflow for Fungicide Efficacy Testing

This diagram outlines a typical workflow for evaluating the efficacy of a fungicide like this compound in a field or greenhouse setting.

Fungicide_Efficacy_Workflow cluster_preparation Preparation Phase cluster_application Application & Inoculation cluster_assessment Data Collection & Analysis start Start: Experimental Design pathogen_culture 1. Pathogen Culture (e.g., Rhizoctonia solani on PDA) start->pathogen_culture plant_material 2. Prepare Plant Material (e.g., Potato Tubers) pathogen_culture->plant_material treatment_prep 3. Prepare Fungicide Solutions (this compound, Alternatives, Control) plant_material->treatment_prep protective_app 4a. Protective Application (Apply fungicide BEFORE pathogen) treatment_prep->protective_app curative_app 4b. Curative Application (Apply fungicide AFTER pathogen) treatment_prep->curative_app inoculation 5. Inoculation (Introduce pathogen to plants) protective_app->inoculation incubation 6. Incubation (Controlled environment) curative_app->incubation inoculation->curative_app Pathogen first inoculation->incubation disease_assessment 7. Disease Assessment (% Incidence, % Severity) incubation->disease_assessment yield_measurement 8. Yield Measurement (e.g., t/ha) disease_assessment->yield_measurement stat_analysis 9. Statistical Analysis (e.g., ANOVA) yield_measurement->stat_analysis end End: Efficacy Report stat_analysis->end

Caption: A generalized workflow for testing the protective and curative efficacy of fungicides.

References

Assessing the Synergistic Effects of Penflufen in Fungicide Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous effort to develop more effective and sustainable strategies for crop protection, the use of fungicide mixtures has become a cornerstone of modern agriculture. These combinations can broaden the spectrum of activity, delay the development of resistance, and in some cases, produce a synergistic effect where the combined efficacy is greater than the sum of the individual components. This guide provides a comprehensive assessment of the synergistic effects of Penflufen, a succinate dehydrogenase inhibitor (SDHI), when used in fungicide mixtures, with a particular focus on its combination with Trifloxystrobin, a quinone outside inhibitor (QoI).

This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed comparison of performance with alternative fungicides, supported by experimental data and methodologies.

Performance Comparison of this compound + Trifloxystrobin against Key Fungal Pathogens

The combination of this compound and Trifloxystrobin has demonstrated significant efficacy against a range of economically important fungal pathogens. The synergistic interaction between these two active ingredients, which both target the mitochondrial respiratory chain but at different sites, leads to enhanced fungicidal activity.

Efficacy against Macrophomina phaseolina

Macrophomina phaseolina is a devastating soil-borne pathogen responsible for charcoal rot in numerous crops. In vitro studies have consistently shown the high efficacy of the this compound + Trifloxystrobin combination in inhibiting the mycelial growth of this fungus.

Table 1: Comparative Efficacy of Fungicide Mixtures against Macrophomina phaseolina

Fungicide MixtureConcentration (ppm)Mycelial Growth Inhibition (%)Reference
This compound 13.28% + Trifloxystrobin 13.28% FS 50100[1]
This compound 13.28% + Trifloxystrobin 13.28% w/w FS Not Specified100[1]
Carbendazim 25% + Mancozeb 50% WSNot Specified100[1]
Metalaxyl 8% + Mancozeb 64% WPNot Specified100[1]
Carboxin 37.5% + Thiram 37.5% WSNot Specified86.10[1]
Carbendazim 12% + Mancozeb 63% WP2000100[2]
Trifloxystrobin 25% + Tebuconazole 50% WG200091.48[2]
Pyraclostrobin 5% + Metiram 55% WG200090.74[2]
Hexaconazole 4% + Zineb 68% WP200086.29[2]
Azoxystrobin 18.2% + Difenoconazole 11.4% SC200074.62[2]
Efficacy against Fusarium oxysporum

Fusarium oxysporum is another soil-borne pathogen that causes Fusarium wilt, a serious disease affecting a wide variety of crops. The this compound + Trifloxystrobin mixture has not been as extensively documented against this pathogen in the provided search results, but comparisons with other mixtures highlight the effectiveness of different combination strategies.

Table 2: Comparative Efficacy of Fungicide Mixtures against Fusarium oxysporum f. sp. ciceri

Fungicide MixtureConcentration (ppm)Mycelial Growth Inhibition (%)Reference
Tebuconazole 50% + Trifloxystrobin 63% WP 500, 1000, 1500100[3]
Carboxin 37.5% + Thiram 37.5% WSNot Specified78.21[3]
Metiram 55% + Pyraclostrobin 5% WGNot Specified62.00[3]
Carbendazim 12% + Mancozeb 63% WP500, 1000100[4]
Tebuconazole 6.7% + Captan 26.9% w/w SCNot SpecifiedHigh Efficacy[4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Poisoned Food Technique

The poisoned food technique is a standard in vitro method to assess the antifungal activity of chemical compounds.[5][6][7]

Objective: To determine the percentage of mycelial growth inhibition of a target fungus by a fungicide.

Materials:

  • Pure culture of the target fungus (e.g., Macrophomina phaseolina, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA) medium

  • Fungicide to be tested (e.g., this compound + Trifloxystrobin)

  • Sterile Petri dishes

  • Sterile cork borer (5-8 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize it by autoclaving.

  • Cool the autoclaved PDA medium to approximately 45-50°C.

  • Prepare stock solutions of the test fungicides at desired concentrations.

  • Add the calculated amount of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 ppm, 100 ppm). This is the "poisoned" medium.

  • Pour the poisoned medium into sterile Petri dishes and allow it to solidify.

  • For the control plates, add the same volume of sterile distilled water instead of the fungicide solution to the PDA medium.

  • Using a sterile cork borer, cut mycelial discs from the periphery of a 7-day-old culture of the target fungus.

  • Inoculate the center of each poisoned and control Petri dish with a mycelial disc.

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 ± 1°C) for a specified period (e.g., 7 days) or until the fungal growth in the control plates reaches the edge of the dish.

  • Measure the colony diameter of the fungal growth in both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = Average colony diameter in the control plates

    • T = Average colony diameter in the treated plates

Checkerboard Assay

The checkerboard assay is a microdilution method used to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents in combination.[8][9][10][11][12]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a fungicide combination to classify their interaction.

Materials:

  • 96-well microtiter plates

  • Pure culture of the target fungus

  • RPMI 1640 medium (or other suitable broth) buffered with MOPS

  • Fungicides A (e.g., this compound) and B (e.g., Trifloxystrobin)

  • Spectrophotometer (for reading optical density)

Procedure:

  • Prepare stock solutions of each fungicide at a concentration that is a multiple of the highest concentration to be tested.

  • In a 96-well plate, serially dilute Fungicide A horizontally and Fungicide B vertically. This creates a matrix of wells with varying concentrations of both fungicides.

  • Include wells with serial dilutions of each fungicide alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Prepare a fungal inoculum and adjust its concentration to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the fungal suspension.

  • Incubate the plates at an appropriate temperature and duration for the target fungus.

  • After incubation, determine the MIC of each fungicide alone and in combination by observing the lowest concentration that inhibits visible fungal growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each fungicide in the combination:

    • FIC of A = MIC of A in combination / MIC of A alone

    • FIC of B = MIC of B in combination / MIC of B alone

  • Calculate the FIC Index (FICI) by summing the individual FICs:

    • FICI = FIC of A + FIC of B

  • Interpret the results based on the FICI value:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Synergistic Mechanism of this compound and Trifloxystrobin

The enhanced efficacy of the this compound and Trifloxystrobin mixture stems from their distinct but complementary modes of action within the fungal mitochondrial respiratory chain, the primary site of cellular energy production.

This compound, as a Succinate Dehydrogenase Inhibitor (SDHI), targets and blocks Complex II (succinate dehydrogenase) of the electron transport chain.[13][14][15] This inhibition disrupts the conversion of succinate to fumarate and halts the flow of electrons from this entry point.

Trifloxystrobin, a Quinone outside Inhibitor (QoI), acts on a different part of the respiratory chain, specifically Complex III (ubiquinone-cytochrome c oxidoreductase).[16] It blocks the transfer of electrons from ubiquinol to cytochrome c, another critical step in the process of ATP synthesis.

The synergistic effect arises from this dual blockade. By inhibiting two separate, essential complexes in the respiratory chain, the combination of this compound and Trifloxystrobin creates a more comprehensive and robust disruption of fungal cellular respiration than either compound could achieve alone. This leads to a rapid depletion of cellular energy (ATP) and ultimately, fungal cell death.

Synergistic_Mechanism cluster_Mitochondrion Fungal Mitochondrion Complex_I Complex I ATP_Synthase ATP Synthase UQ UQ Pool Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III Cyt_c Cyt c Complex_III->Cyt_c e- Complex_IV Complex IV O2 O₂ Complex_IV->O2 ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Fumarate Fumarate UQ->Complex_III e- Cyt_c->Complex_IV e- H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase This compound This compound (SDHI) This compound->Complex_II Trifloxystrobin Trifloxystrobin (QoI) Trifloxystrobin->Complex_III

Caption: Synergistic action of this compound and Trifloxystrobin on the fungal mitochondrial respiratory chain.

Experimental Workflow for Assessing Fungicide Synergy

The process of evaluating the synergistic effects of a fungicide mixture involves a series of well-defined steps, from initial in vitro screening to the calculation and interpretation of synergy.

Experimental_Workflow cluster_vitro In Vitro Assessment cluster_analysis Data Analysis Poisoned_Food Poisoned Food Technique Inhibition_Calculation Calculate Mycelial Growth Inhibition (%) Poisoned_Food->Inhibition_Calculation Checkerboard Checkerboard Assay MIC_Determination Determine MIC of Individual Fungicides Checkerboard->MIC_Determination Combination_Testing Test Fungicide Combinations MIC_Determination->Combination_Testing FIC_Calculation Calculate Fractional Inhibitory Concentration (FIC) Index Combination_Testing->FIC_Calculation Synergy_Interpretation Interpret Synergy (Synergistic, Additive, Antagonistic) FIC_Calculation->Synergy_Interpretation

Caption: Workflow for in vitro assessment of fungicide synergy.

Logical Relationship for Synergy Calculation (Wadley's Method)

Wadley's method is a robust approach for calculating synergy that is based on the doses of the individual components that produce the same level of effect as the mixture. This method is particularly useful as it is not dependent on the level of disease control.

Wadley_Method cluster_input Input Data cluster_calculation Calculation cluster_interpretation Interpretation Dose_A Dose of Fungicide A for X% effect (EDx_A) Expected_Dose Calculate Expected Dose of Mixture (EDx_Exp) Dose_A->Expected_Dose Dose_B Dose of Fungicide B for X% effect (EDx_B) Dose_B->Expected_Dose Dose_Mix Observed dose of Mixture (A+B) for X% effect (EDx_Mix) Synergy_Ratio Calculate Synergy Ratio (SR) Dose_Mix->Synergy_Ratio Expected_Dose->Synergy_Ratio Synergism SR > 1: Synergism Additive SR = 1: Additive Effect Antagonism SR < 1: Antagonism

Caption: Logical flow for calculating synergy using Wadley's method.

References

A Comparative Analysis of Penflufen's Influence on Soil Microbial Ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Penflufen and Alternative Fungicides on Soil Microbial Communities, Supported by Experimental Data.

This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, is widely utilized for its efficacy against a broad spectrum of fungal pathogens. However, its application raises pertinent questions regarding its non-target effects on the intricate and vital soil microbial communities. This guide provides a comprehensive comparative study of this compound's impact on soil microbial diversity, biomass, and enzymatic activities, juxtaposed with other commonly used fungicides such as Imazalil, Tebuconazole, and Boscalid.

Executive Summary of Comparative Impacts

This compound application can significantly alter the soil microbial landscape. Studies indicate that this compound can lead to a decrease in microbial functional diversity and a shift in the bacterial community structure.[1][2] It has been observed to particularly inhibit crucial nitrogen cycling processes, including nitrogen fixation and nitrification.[1][2] While this compound, like other fungicides, can have inhibitory effects, the magnitude and nature of these impacts vary when compared to other fungicides, influenced by factors such as soil type and application concentration.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and alternative fungicides on key soil microbial parameters as reported in various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Impact on Soil Microbial Diversity and Biomass

FungicideParameterObserved EffectQuantitative DataSource
This compound Bacterial DiversityDecreaseNot consistently quantified across studies[1][2]
Microbial Functional DiversityInhibitionNot consistently quantified across studies[1][2]
Microbial Biomass CarbonInhibitionA meta-analysis of fungicides showed an average 7.37% reduction at 5x recommended rate.[3]
Imazalil Bacterial DiversityDecreaseNot consistently quantified across studies[1][2]
Microbial Functional DiversityInhibitionNot consistently quantified across studies[1][2]
Tebuconazole Microbial BiomassDecreaseCaused up to a 94.6% decrease in microbial biomass at a high concentration (500 mg/kg).[4]
Fungal BiomassDecrease40% reduction at 10 µg/L and 60% at 100 µg/L in aquatic environments.[5]
Boscalid Microbial BiomassTransient InhibitionInitially inhibited fungal growth.[6]
Soil RespirationReductionReduced soil respiration.[6]

Table 2: Impact on Soil Enzyme Activities

FungicideDehydrogenase ActivityUrease ActivityPhosphatase ActivitySource
This compound Inhibition (General Fungicide Effect)Inhibition (General Fungicide Effect)Inhibition (General Fungicide Effect)[3]
Imazalil Inhibition (General Fungicide Effect)Inhibition (General Fungicide Effect)Inhibition (General Fungicide Effect)[3]
Tebuconazole StimulatedNo significant change or enhancedStimulated (alkaline and acid) or enhanced[7][8]
Boscalid Not specifiedNot specifiedSignificant inhibition[9]

Table 3: Impact on Soil Nitrogen Cycling

FungicideProcessObserved EffectQuantitative DataSource
This compound Nitrogen Fixation & NitrificationSerious InhibitionAbundance of N2-fixing bacteria showed a sustained reduction with time after application of a chiral acaricide.[1][2][10]
Imazalil Nitrogen CyclingDisturbanceNot specified[1][2]
Tebuconazole NitrificationInhibition (first 30 days)Not specified[11]
Cyflumetofen (chiral acaricide) Nitrification(-)-CYF significantly reduced the abundance of amoA geneThe decrease was 3.24-72.94% with (−)-CYF and 25.37-73.11% with (+)-CYF treatment.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols typically employed in the study of fungicide impacts on soil microbial communities.

Soil Sample Collection and Preparation
  • Sampling: Soil cores (e.g., 0-10 cm depth) are collected from experimental plots. Multiple sub-samples are taken from each plot and homogenized to create a composite sample.

  • Sieving: Samples are sieved (e.g., through a 2 mm mesh) to remove stones, roots, and other debris.

  • Storage: Samples are typically stored at 4°C for short-term analysis or frozen at -80°C for molecular analysis.

Analysis of Soil Microbial Community Structure
  • DNA Extraction: Total genomic DNA is extracted from soil samples using commercially available kits (e.g., MoBio PowerSoil™ DNA Isolation Kit) or established protocols. These methods typically involve cell lysis (mechanical and/or chemical), removal of inhibitors (like humic acids), and DNA purification.

  • PCR Amplification: Specific regions of marker genes are amplified using polymerase chain reaction (PCR). For bacteria, the 16S rRNA gene is commonly targeted, while the Internal Transcribed Spacer (ITS) region is used for fungi.

  • High-Throughput Sequencing: Amplified DNA is sequenced using next-generation sequencing platforms (e.g., Illumina MiSeq) to generate millions of DNA reads.

  • Bioinformatic Analysis: The sequence data is processed to filter for quality, cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and assign taxonomy. Diversity indices such as Shannon and Chao1 are calculated to assess community richness and evenness.

Measurement of Soil Microbial Biomass
  • Chloroform Fumigation-Extraction: This is a widely used method to estimate microbial biomass carbon (MBC) and nitrogen (MBN). A soil sample is fumigated with chloroform to lyse microbial cells, releasing their cellular components. The amount of carbon and nitrogen extracted from the fumigated soil is compared to a non-fumigated control, and the difference is used to calculate the microbial biomass.

Assay of Soil Enzyme Activities
  • Dehydrogenase Activity: This enzyme is indicative of overall microbial activity. Its activity is often measured by the reduction of a tetrazolium salt (e.g., TTC) to a colored formazan, which can be quantified spectrophotometrically.

  • Urease Activity: Urease is involved in the nitrogen cycle. Its activity is determined by measuring the rate of urea hydrolysis to ammonia, which can be quantified using colorimetric methods.

  • Phosphatase Activity: Phosphatases are crucial for phosphorus cycling. Their activity is assayed by measuring the release of p-nitrophenol from a substrate like p-nitrophenyl phosphate, which is quantified spectrophotometrically.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate this compound's mode of action and a typical experimental workflow.

cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Complex II) Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) SDH SDH Ubiquinone Ubiquinone SDH->Ubiquinone e- Inhibition X SDH->Inhibition Complex III Complex III Ubiquinone->Complex III Result Disruption of Fungal Respiration & Energy Production This compound This compound

Caption: this compound's Mode of Action: Inhibition of Succinate Dehydrogenase.

A Soil Sample Collection (Fungicide Treated & Control) B Soil DNA Extraction A->B F Soil Enzyme Activity Assays (Dehydrogenase, Urease, etc.) A->F G Microbial Biomass Measurement (e.g., Chloroform Fumigation) A->G C 16S rRNA / ITS Gene PCR Amplification B->C D High-Throughput Sequencing C->D E Bioinformatic Analysis (Diversity, Community Composition) D->E H Data Interpretation & Comparative Analysis E->H F->H G->H

Caption: Experimental Workflow for Assessing Fungicide Impact.

References

Safety Operating Guide

Navigating the Safe Disposal of Penflufen: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. Proper handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the safe disposal of Penflufen, a systemic carboxamide fungicide, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is critical due to this compound's classification as a substance very toxic to aquatic life with long-lasting effects.[1]

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including preparation for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile rubber. Gloves must be inspected for integrity before use.[2]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[2]

  • Protective Clothing: Don fire/flame resistant and impervious clothing. A standard lab coat or coveralls should be worn.[2]

  • Respiratory Protection: In situations where dust or aerosols may be generated or if exposure limits are exceeded, a full-face respirator is required.[2]

Step-by-Step this compound Disposal Procedures

The guiding principle for this compound disposal is to prevent its release into the environment.[1] Never discharge this compound or its containers into drains, sewer systems, or waterways.[2][3]

Step 1: Managing Unused Product and Contaminated Waste

The primary and recommended method for the disposal of pure this compound, expired stock, or heavily contaminated materials is through a licensed hazardous waste management service.

  • Segregation and Collection: Collect all this compound waste, including contaminated absorbent materials from spills, in designated, sealed, and clearly labeled containers.[1]

  • Professional Disposal: Arrange for the collected waste to be transported to a licensed chemical destruction plant or a facility equipped for controlled incineration with flue gas scrubbing.[2] This ensures the complete and environmentally sound destruction of the compound.

  • Alternative for Dilute Solutions: Unused spray mixtures or rinse water that cannot be used according to label instructions may be disposed of at an approved waste disposal facility.[3][4]

Step 2: Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to prevent environmental contamination and personnel exposure.

  • Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Keep individuals upwind of the spill.[2]

  • Control Ignition Sources: Remove all sources of ignition as a precautionary measure. Use non-sparking tools for cleanup.[2]

  • Contain the Spill: For liquid spills, create a dike around the spill using inert absorbent materials like sand, sawdust, or commercial sorbents to prevent it from spreading.[4][5] Do not use water to wash the spill away.[6]

  • Absorb and Collect: Apply the absorbent material over the spill, working from the outside in.[5] Once the material is fully absorbed, carefully sweep or scoop it into a designated, heavy-duty plastic bag or container for hazardous waste.[5][7]

  • Decontaminate the Area: Clean the spill surface with a strong detergent and water or a recommended decontamination solution.[8] Absorb the cleaning solution with fresh absorbent material and place it in the hazardous waste container.[8]

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves, absorbent pads, and contaminated clothing, must be placed in the sealed hazardous waste container for professional disposal.[6]

Step 3: Empty Container Disposal

Empty containers must be properly decontaminated before disposal to remove residual this compound.

  • Triple Rinse Promptly: Immediately after emptying the container, perform a triple rinse procedure.[3][9]

    • Fill the container approximately one-quarter full with water or an appropriate solvent.[10]

    • Securely recap the container and shake vigorously for at least 10-30 seconds to rinse all interior surfaces.[9][10]

    • Pour the rinsate into a collection vessel for later use or disposal as hazardous waste. Do not pour down the drain.[10]

    • Repeat this rinsing procedure two more times.[9]

  • Render Unusable: After rinsing, puncture the container to prevent reuse.[11]

  • Final Disposal: The cleaned and punctured container can be offered for recycling if available.[10] If recycling is not an option, it may be disposed of in a sanitary landfill as permitted by local, state, and federal regulations.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a technical overview for risk assessment and handling.

PropertyValueSource(s)
Physical Properties
Flash Point184.224°C[2]
Environmental Fate
Aquatic Toxicity (Fish)LC50 (96h, Carp) > 0.103 mg/L[1]
Environmental HazardVery toxic to aquatic life with long lasting effects.[1]
Disposal Parameters
Primary Disposal MethodControlled Incineration / Chemical Destruction[2]
Container RinsingTriple Rinse Procedure[3][9]

Note on Experimental Protocols

The disposal procedures and safety data outlined in this guide are derived from official Safety Data Sheets (SDS) and regulatory filings. These documents are based on the results of standardized safety and environmental impact studies. However, the detailed experimental methodologies and protocols used to generate this data (e.g., specific toxicological or environmental fate studies) are proprietary and not publicly available in these documents. The procedures provided here are the mandated operational outcomes of that research.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.

Penflufen_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_disposal_paths Disposal & Decontamination Pathways cluster_end Completion A Start: this compound Waste Generated B Wear Full PPE (Gloves, Goggles, Impervious Clothing) A->B C Identify Waste Type B->C D Unused Product / Spill Cleanup Waste C->D  Product or Contaminated Material E Empty Container C->E  Container   F Collect in Sealed, Labeled Hazardous Waste Container D->F H Perform Triple Rinse Procedure Immediately E->H G Dispose via Licensed Chemical Destruction Plant or Controlled Incineration F->G L End: Disposal Complete G->L I Collect Rinsate for Hazardous Waste Disposal H->I J Puncture Container to Prevent Reuse H->J I->F K Recycle or Dispose in Sanitary Landfill (per regulations) J->K K->L

Caption: Workflow for the safe handling and disposal of this compound waste.

Emergency First Aid Measures

In case of accidental exposure while handling this compound, follow these immediate first aid steps:

  • After Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration and seek immediate medical attention.[2]

  • After Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Consult a doctor if irritation persists.[2]

  • After Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or a Poison Control Center immediately.[2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Penflufen

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and development, ensuring a safe handling environment for chemicals like Penflufen is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to foster a secure and efficient workflow.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

ParameterValueReference
Acute Oral Toxicity (Rat LD50) > 2,000 mg/kg[1]
Acute Inhalation Toxicity (Rat LC50) > 4,188 mg/l (4h exposure, as respirable aerosol)[2]
Acute Dermal Toxicity No dermal hazard has been identified.[3]
Flash Point 184.224°C[4]
Density 1.128 g/cm³[4]
Acceptable Daily Intake (ADI) 0.04 mg/kg bw/day[5]
Acceptable Operator Exposure Level (AOEL) 0.077 mg/kg bw/day[5]
Acute Reference Dose (ARfD) 0.5 mg/kg bw[5]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical exposure. The following are the minimum requirements for handling this compound.

  • Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection : Chemical-resistant gloves are mandatory.[4] Nitrile rubber gloves with a minimum thickness of 0.40 mm are recommended.[2] Gloves must be inspected before use, and hands should be washed and dried after handling.[4]

  • Body Protection : Wear fire/flame resistant and impervious clothing.[4] A standard coverall, potentially with a type 6 suit, is advised.[2] It is best practice to wear two layers of clothing where possible.[2]

  • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4] In case of fire, wear a self-contained breathing apparatus.[2]

PPE_Selection_Workflow cluster_assessment Exposure Assessment cluster_ppe PPE Requirements start Start: Handling this compound check_ventilation Is the area well-ventilated? start->check_ventilation base_ppe Standard PPE: - Safety Goggles (EN166) - Nitrile Gloves (>0.40mm) - Impervious Coverall check_ventilation->base_ppe  Yes respirator Add Full-Face Respirator check_ventilation->respirator  No / Dust or Aerosols Present end_ppe Proceed with Handling base_ppe->end_ppe respirator->base_ppe

A flowchart for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

Operational Plans: Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area.[4] Use only in an area provided with appropriate exhaust ventilation.[2]

  • Avoid Contact : Prevent contact with skin and eyes.[4] Avoid the formation of dust and aerosols.[4]

  • Hygiene : Wash hands before breaks and immediately after handling the product.[2] Contaminated clothing should be removed immediately and cleaned thoroughly before reuse; garments that cannot be cleaned must be destroyed.[2]

  • Ignition Sources : Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

Storage Procedures
  • Container : Store in the original, tightly closed container.[2][4]

  • Location : Keep in a dry, cool, and well-ventilated place.[2][4]

  • Incompatibilities : Store apart from food, drink, and animal feedingstuffs.[2][4]

Emergency and Disposal Protocols

Accidental Release Measures

In the event of a spill, follow these steps:

  • Personal Precautions : Avoid contact with the spilled product or contaminated surfaces by using personal protective equipment.[2]

  • Environmental Precautions : Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains, surface water, or ground water.[2]

  • Containment and Cleaning : Soak up the spill with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder).[2] Collect and arrange for disposal in suitable, closed containers.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Product Disposal : The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, feed, or seed by disposal.[4]

  • Contaminated Packaging : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[4]

Disposal_Plan_Workflow cluster_waste_stream Waste Identification cluster_disposal_path Disposal Procedures start_disposal Start: this compound Waste waste_type Identify Waste Type start_disposal->waste_type product_disposal Chemical Waste: - Licensed chemical destruction - Controlled incineration waste_type->product_disposal  Unused Product / Contaminated Material container_disposal Container Waste: - Triple rinse - Recycle or recondition - Puncture and landfill waste_type->container_disposal  Empty Container end_disposal Disposal Complete product_disposal->end_disposal container_disposal->end_disposal

A workflow outlining the proper disposal plan for this compound and its containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penflufen
Reactant of Route 2
Reactant of Route 2
Penflufen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.